2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDQYGOWWNOYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086265-11-3 | |
| Record name | 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride
Introduction
This compound is a γ-amino acid analogue characterized by a quaternary carbon center substituted with two ethyl groups, a carboxylic acid, and an aminomethyl group.[1][2] Its structure bears resemblance to gabapentinoids, a class of compounds known for their therapeutic applications in neurological disorders.[3][4] As such, this molecule serves as a valuable building block and target for researchers in medicinal chemistry and drug development.[5] This guide provides a comprehensive overview of a robust synthetic pathway for its preparation, detailing the strategic rationale behind each step, complete with experimental protocols and characterization data.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic disconnection of the target molecule points to a key intermediate: a precursor containing a functional group that can be cleanly converted to the primary amine. The nitromethyl group (-CH₂NO₂) is an ideal synthon for the aminomethyl group (-CH₂NH₂) due to its straightforward and high-yielding reduction. The core carbon skeleton can be efficiently constructed using the well-established malonic ester synthesis.
This leads to a multi-step strategy that begins with diethyl malonate and systematically builds the required functionality. The forward synthesis is designed around chemoselective transformations to ensure high purity and yield.
Caption: Retrosynthetic analysis of the target compound.
Core Synthesis Pathway: A Step-by-Step Elucidation
This section details the primary synthetic route, explaining the causality behind experimental choices and reaction mechanisms.
Step 1: Synthesis of Diethyl 2,2-diethylmalonate
The construction of the quaternary carbon center is achieved via a classical malonic ester synthesis.[6] Diethyl malonate is subjected to a sequential double alkylation using ethyl bromide.
-
Mechanism and Rationale: The α-protons of diethyl malonate are acidic due to the electron-withdrawing effect of the two adjacent ester carbonyls. A strong base, sodium ethoxide, is used to quantitatively deprotonate the α-carbon, forming a nucleophilic enolate. This enolate then undergoes an SN2 reaction with ethyl bromide. The process is repeated to add the second ethyl group. Using a base corresponding to the ester's alcohol (ethoxide for an ethyl ester) prevents transesterification side reactions.
Caption: Synthesis of the core carbon skeleton.
Step 2: Selective Monoreduction to Ethyl 2-ethyl-2-(hydroxymethyl)butanoate
A critical step is the selective reduction of one of the two ester groups to a primary alcohol. This transformation is challenging as many reducing agents, like lithium aluminum hydride (LiAlH₄), would reduce both esters.
-
Mechanism and Rationale: Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters. However, in the presence of a protic co-solvent like methanol or by using a large excess, its reactivity can be enhanced to achieve the desired monoreduction of the malonate. This method offers a more operationally simple alternative to more complex procedures involving protection-deprotection or the formation and subsequent reduction of an acid chloride.
Step 3: Halogenation to Ethyl 2-(bromomethyl)-2-ethylbutanoate
The primary alcohol is a poor leaving group. To facilitate the subsequent nucleophilic substitution, it is converted into a good leaving group, typically an alkyl halide.
-
Mechanism and Rationale: Phosphorus tribromide (PBr₃) is an effective reagent for converting primary alcohols to the corresponding alkyl bromides. The reaction proceeds via the formation of a phosphorus-oxygen bond, making the hydroxyl group an excellent leaving group, which is then displaced by a bromide ion.
Step 4: Synthesis of Ethyl 2-ethyl-2-(nitromethyl)butanoate
This step introduces the nitrogen functionality in its protected, nitro-form.
-
Mechanism and Rationale: The alkyl bromide is treated with a nitrite salt, such as sodium nitrite (NaNO₂), in a polar aprotic solvent like DMF. The nitrite ion acts as a nucleophile, displacing the bromide in an SN2 reaction. This introduces the nitromethyl group, which is the direct precursor to the target aminomethyl functionality.
Step 5: Reduction of the Nitro Group to Ethyl 2-(aminomethyl)-2-ethylbutanoate
The conversion of the nitro group to a primary amine is a pivotal transformation in this synthesis. Catalytic hydrogenation is the method of choice for this step due to its high efficiency and clean reaction profile.
-
Mechanism and Rationale: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel, is a highly effective and chemoselective method for reducing aliphatic nitro groups to primary amines.[7][8] The reaction occurs on the surface of the metal catalyst and typically proceeds with high yield, leaving other functional groups like the ester intact.[9][10] Alternative methods include using metals like iron or tin in acidic media, but catalytic hydrogenation often provides a cleaner product profile with easier workup.[11]
Caption: Key reduction step to form the amine.
Step 6: Acid Hydrolysis and Salt Formation
The final step involves the deprotection of the carboxylic acid from its ester form and the formation of the hydrochloride salt for improved stability and solubility.
-
Mechanism and Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid by heating in the presence of a strong acid, such as hydrochloric acid (HCl). This one-pot procedure conveniently accomplishes both the ester cleavage and the protonation of the primary amine to form the stable and easily isolable hydrochloride salt of the final product.
Quantitative Data Summary
The following table summarizes the key transformations and typical reagents involved in the synthesis. Yields are representative and can vary based on specific reaction conditions and scale.
| Step | Starting Material | Key Reagents | Product | Typical Yield |
| 1 | Diethyl malonate | NaOEt, Ethyl bromide | Diethyl 2,2-diethylmalonate | 75-85% |
| 2 | Diethyl 2,2-diethylmalonate | NaBH₄, MeOH/THF | Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | 60-70% |
| 3 | Ethyl 2-ethyl-2-(hydroxymethyl)butanoate | PBr₃, Pyridine | Ethyl 2-(bromomethyl)-2-ethylbutanoate | 80-90% |
| 4 | Ethyl 2-(bromomethyl)-2-ethylbutanoate | NaNO₂, DMF | Ethyl 2-ethyl-2-(nitromethyl)butanoate | 70-80% |
| 5 | Ethyl 2-ethyl-2-(nitromethyl)butanoate | H₂, 10% Pd/C, Methanol | Ethyl 2-(aminomethyl)-2-ethylbutanoate | >95% |
| 6 | Ethyl 2-(aminomethyl)-2-ethylbutanoate | 6M Hydrochloric Acid | 2-(Aminomethyl)-2-ethylbutanoic acid HCl | 85-95% |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key stages of the synthesis.
Protocol 1: Catalytic Hydrogenation of Ethyl 2-ethyl-2-(nitromethyl)butanoate (Step 5)
-
Reactor Setup: To a hydrogenation vessel, add Ethyl 2-ethyl-2-(nitromethyl)butanoate (1.0 eq) and methanol (10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and replace it with hydrogen gas (H₂). Pressurize the vessel to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 2-(aminomethyl)-2-ethylbutanoate, which can be used in the next step without further purification.
Protocol 2: Acid Hydrolysis and Salt Formation (Step 6)
-
Reaction Setup: Place the crude Ethyl 2-(aminomethyl)-2-ethylbutanoate (1.0 eq) from the previous step into a round-bottom flask equipped with a reflux condenser.
-
Acid Addition: Add 6M aqueous hydrochloric acid (5-10 eq).
-
Hydrolysis: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 6-18 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to promote crystallization.
-
Purification: Collect the resulting white crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether or acetone to remove any non-polar impurities.
-
Drying: Dry the solid under vacuum to yield the final product, this compound. The product can be further purified by recrystallization from an ethanol/ether mixture if necessary.
References
- Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 24(8), 863.
-
Frontiers in Chemistry. (2020). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers. [Link]
-
University of Oxford. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. University of Oxford. [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. . [Link]
-
Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Rasayan J. Chem., 14(2), 1184-1192. [Link]
-
International Journal of Applied Science and Technology. (2019). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. ijastnet.com. [Link]
-
The Open Medicinal Chemistry Journal. (2020). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. Bentham Open. [Link]
-
JoVE. (n.d.). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Journal of Visualized Experiments. [Link]
-
PubMed. (2012). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. National Center for Biotechnology Information. [Link]
- Google Patents. (2008). US20080097122A1 - Process for the Preparation of Gabapentin.
-
PrepChem. (n.d.). Synthesis of 2-Ethyl-2-methyl-butyric acid. PrepChem.com. [Link]
- Google Patents. (2010). CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
ChemSynthesis. (n.d.). Ethyl 2-nitrobutanoate. chemsynthesis.com. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
- Google Patents. (2006). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- Google Patents. (1996).
-
The Royal Society of Chemistry. (2020). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. RSC Publishing. [Link]
-
PubChem. (n.d.). 2-Ethyl-2-methylbutyric acid. National Center for Biotechnology Information. [Link]
-
Study.com. (n.d.). Outline syntheses of each of the following from diethyl malonate and any other required reagents. study.com. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary evaluation of gabapentin-pregabalin mutual prodrugs in relieving neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. homework.study.com [homework.study.com]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Frontiers | Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C [frontiersin.org]
- 10. Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst | Department of Chemistry [chem.ox.ac.uk]
- 11. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]
physicochemical properties of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
An In-Depth Technical Guide to the Physicochemical Characterization of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride
Introduction
This compound is a substituted amino acid derivative whose structural features—a quaternary alpha-carbon, a primary amine, and a carboxylic acid—suggest its potential as a versatile building block in pharmaceutical and chemical synthesis. Similar chiral amino acid derivatives are recognized as crucial intermediates in the development of peptide-based therapeutics and drugs targeting neurological disorders.[1][2] The hydrochloride salt form is often selected to enhance solubility and stability, critical attributes for drug candidates.[1][3]
This guide provides a comprehensive framework for the in-depth physicochemical characterization of this compound. As a Senior Application Scientist, the focus is not merely on presenting known data, but on elucidating the methodologies and the scientific rationale required to generate and interpret this data. For professionals in drug development, a thorough understanding of these properties is paramount, as it directly influences formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This document is structured to guide researchers through the logical sequence of characterization, from fundamental molecular attributes to complex solid-state behaviors.
Part 1: Fundamental Molecular and Structural Properties
The initial step in characterizing any new chemical entity is to confirm its identity and basic molecular properties. These data serve as the foundation for all subsequent analyses.
The systematic name, this compound, denotes a butanoic acid backbone with two ethyl groups and an aminomethyl group attached to the alpha-carbon (position 2), forming a quaternary center.[4] The hydrochloride salt is formed by the protonation of the primary amine.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1086265-11-3 | [4][5] |
| Molecular Formula | C₇H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 181.66 g/mol | [4][5] |
| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [5] |
| SMILES | CCC(CC)(CN)C(=O)O.Cl | [5] |
| InChIKey | YFDQYGOWWNOYRQ-UHFFFAOYSA-N |[5] |
Structural Confirmation Workflow
The identity of a synthesized batch must be unequivocally confirmed before proceeding with further characterization. This is achieved through a combination of spectroscopic techniques.
Caption: Workflow for solubility determination.
Dissociation Constant (pKa)
The pKa values dictate the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and receptor binding. This compound is amphoteric, with an acidic carboxylic group and a basic amino group.
-
pKa₁ (Carboxylic Acid): Expected to be in the range of 2-4.
-
pKa₂ (Ammonium): Expected to be in the range of 9-10.5.
-
System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, 10). Use a temperature-controlled vessel.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water. An appropriate supporting electrolyte (e.g., 0.15 M KCl) should be used to maintain constant ionic strength.
-
Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant.
-
Titration (Basic pKa): In a separate experiment, titrate a fresh solution with a standardized strong acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Specialized software can be used to calculate the pKa from the titration curve, which is more accurate.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's partitioning between an aqueous and a lipid phase, which is a key predictor of its ability to cross biological membranes.
-
LogP (Partition Coefficient): Refers to the partitioning of the neutral species.
-
LogD (Distribution Coefficient): Refers to the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable compound, LogD is more physiologically relevant. PubChem provides a predicted XlogP of -1.9 for the parent compound, suggesting it is highly hydrophilic. [6]
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., pH 7.4 phosphate buffer) and an immiscible organic phase (typically n-octanol). Pre-saturate each phase with the other by mixing and separating them before the experiment.
-
Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) at a constant temperature, then centrifuge to ensure complete phase separation.
-
Quantification: Carefully sample both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)
Part 3: Solid-State Characterization
For compounds intended for solid oral dosage forms, understanding the solid-state properties is non-negotiable.
Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. It can affect powder flow, stability, and dissolution. Dynamic Vapor Sorption (DVS) is the standard technique for this assessment. In a DVS experiment, the sample is exposed to a controlled range of relative humidity (RH) at a constant temperature, and the change in mass is monitored. The resulting sorption/desorption isotherm reveals the extent and kinetics of water uptake.
Polymorphism
Polymorphism is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different solubilities, stabilities, and melting points. A polymorphic screen should be conducted by recrystallizing the compound from a diverse range of solvents and conditions. Each resulting solid form should be analyzed by techniques such as X-Ray Powder Diffraction (XRPD), DSC, and Thermogravimetric Analysis (TGA) to identify and characterize distinct crystalline forms.
Conclusion
The comprehensive physicochemical characterization of this compound is a critical, multi-step process that forms the bedrock of its development. This guide outlines the essential experimental workflows and the scientific rationale behind them. By systematically determining the structural, thermal, solubility, ionization, and solid-state properties, researchers can build a robust data package. This package is indispensable for making informed decisions in formulation development, predicting in vivo behavior, and ensuring the delivery of a safe and effective final product.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Angene Chemical. This compound. Angene Chemical. [Link]
-
ChemSynthesis. 2-amino-2-ethylbutanoic acid. ChemSynthesis. [Link]
-
ERIC. Spectroscopy Data for Undergraduate Teaching. Education Resources Information Center. [Link]
-
PubChemLite. This compound (C7H15NO2). PubChemLite. [Link]
-
Guangzhou Weiba Technology Co., Ltd. This compound. [Link]
-
Human Metabolome Database. Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). Human Metabolome Database. [Link]
-
Wikipedia. 2-Methylbutanoic acid. Wikipedia. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. [Link]
-
OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. OpenReview. [Link]
-
BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2. BioPharm International. [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods. ATSDR. [Link]
-
PubChem. 2-(Aminomethyl)-2-ethyl-3-methylbutanoic acid. National Center for Biotechnology Information. [Link]
-
YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]
-
Physics & Maths Tutor. 6.3.2 Spectroscopy QP. Physics & Maths Tutor. [Link]
-
National Institutes of Health. NMR-spectroscopic analysis of mixtures: from structure to function. NIH. [Link]
Sources
An In-depth Technical Guide to 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
CAS Number: 1086265-11-3
Introduction
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is a synthetic amino acid derivative with a unique structural scaffold that has garnered interest within the scientific community. Its core structure, featuring a quaternary carbon at the α-position substituted with both an aminomethyl and an ethyl group, distinguishes it from naturally occurring amino acids. This guide provides a comprehensive technical overview of its synthesis, characterization, and potential biological activities, tailored for researchers, scientists, and professionals in drug development. The structural features of this compound suggest its potential as a gamma-aminobutyric acid (GABA) analogue and as a candidate for antimicrobial research.
Chemical Identity and Physicochemical Properties
Proper identification and characterization are fundamental in scientific research. The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
| Property | Value | Source |
| CAS Number | 1086265-11-3 | [1] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][2] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [1] |
| SMILES | CCC(CC)(CN)C(=O)O.Cl | [1] |
| InChI | InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | [1][2] |
Synthesis and Characterization
The primary route for the synthesis of this compound is the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located on a carbon atom.[3][4]
Synthetic Pathway: The Mannich Reaction
The Mannich reaction is a three-component condensation involving an active hydrogen compound (2-ethylbutanoic acid), formaldehyde, and an amine (ammonia), followed by acidification to yield the hydrochloride salt.[3][4]
Caption: Synthetic pathway of this compound via the Mannich reaction.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-ethylbutanoic acid in a suitable protic solvent such as ethanol or water.
-
Addition of Reagents: To the stirred solution, add an aqueous solution of formaldehyde (e.g., 37% in water) and a source of ammonia (e.g., ammonium hydroxide). The molar ratio of the reactants should be carefully controlled, typically starting with a 1:1:1 ratio of the acid, formaldehyde, and ammonia.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The solvent is then removed under reduced pressure. The resulting residue contains the free base of the product.
-
Salt Formation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and cool the solution in an ice bath. Add a stoichiometric amount of concentrated hydrochloric acid dropwise with stirring.
-
Purification: The precipitated hydrochloride salt is collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting materials, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether. A patent for the preparation of the related compound 2-ethylbutanoic acid describes a purification process involving distillation and washing with saturated salt water, which could be adapted.[5]
Characterization
The identity and purity of the synthesized this compound must be confirmed using a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (triplets and quartets), a singlet for the aminomethyl protons, and a broad singlet for the amine and carboxylic acid protons. The chemical shifts will be influenced by the hydrochloride salt formation.
-
¹³C NMR: The carbon NMR spectrum should reveal distinct signals for the quaternary α-carbon, the carboxylic carbon, the aminomethyl carbon, and the two carbons of the ethyl groups.
-
-
Mass Spectrometry (MS): Mass spectral analysis, such as electrospray ionization (ESI-MS), would confirm the molecular weight of the compound. The expected exact mass of the free base is 145.1103 g/mol .
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound can be determined using reversed-phase HPLC with a suitable column and mobile phase.
Potential Biological Activities and Mechanisms of Action
The structural similarity of this compound to the endogenous neurotransmitter GABA suggests its potential to interact with the GABAergic system. Furthermore, the broader class of amino acid derivatives has been explored for antimicrobial properties.
GABA Analogue and Neurological Research
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors (GABA-A and GABA-B) are important targets for drugs used to treat anxiety, epilepsy, and other neurological disorders.[6][7] Structurally, 2-(Aminomethyl)-2-ethylbutanoic acid is a β-amino acid, a class of compounds known to include GABA receptor modulators.
Hypothesized Mechanism of Action: It is hypothesized that this compound may act as an agonist or a positive allosteric modulator at GABA receptors. Binding to these receptors would lead to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent inhibitory effect on neurotransmission.
Caption: Hypothesized mechanism of action of this compound as a GABA-A receptor modulator.
Experimental Protocol: GABA-A Receptor Binding Assay
To investigate the affinity of the compound for the GABA-A receptor, a radioligand binding assay can be performed.
-
Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation.
-
Binding Reaction: Incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) in the presence of varying concentrations of this compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Antimicrobial Potential
Various amino acid derivatives have been shown to possess antimicrobial activity.[8] While there is no specific data on the antibacterial properties of this compound, its chemical structure warrants investigation.
Hypothesized Mechanism of Action: The mechanism of antibacterial action for amino acid derivatives can vary widely, from disruption of the bacterial cell membrane to inhibition of essential metabolic pathways. The cationic nature of the aminomethyl group at physiological pH could facilitate interaction with the negatively charged bacterial cell envelope.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.
-
Preparation of Inoculum: Prepare a standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
This compound is a synthetic amino acid with potential applications in neuroscience and antimicrobial research. Its synthesis via the Mannich reaction provides a straightforward route to this interesting molecule. Further research is required to fully elucidate its biological activities and mechanisms of action. The experimental protocols outlined in this guide provide a framework for researchers to investigate the properties of this compound and to explore its potential as a lead for the development of new therapeutic agents.
References
-
Synthesis of β-Amino Carbonyl Compounds via Mannich reaction using sulfated MCM-41. International Journal of Innovative Technology and Exploring Engineering. [Link]
-
Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica. [Link]
-
A new method for the synthesis of β-amino acids. University of Vienna. [Link]
-
This compound. PubChem. [Link]
-
This compound. PubChemLite. [Link]
-
This compound. Weber Scientific. [Link]
- Chemical synthesis method for of 2-amino-butanamide hydrochloride.
-
(R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. [Link]
-
21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. accessdata.fda.gov. [Link]
-
Activation of the α1β2γ2L GABAA Receptor by Physiological Agonists. PubMed Central. [Link]
-
Synthesis of 2-Ethyl-2-methyl-butyric acid. PrepChem.com. [Link]
-
A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
- The preparation method of the new 2 Ethylbutanoic acid of one class.
- Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
-
GABA Receptor. StatPearls - NCBI Bookshelf. [Link]
-
GABAA receptor. Wikipedia. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. PubMed Central. [Link]
-
In vitro activities of aminomethyl-substituted analogs of novel tetrahydrofuranyl carbapenems. PubMed. [Link]
-
GABA Receptor Physiology and Pharmacology. Basic Neurochemistry - NCBI Bookshelf. [Link]
-
(-)-2-Aminobutyric acid. PubChem. [Link]
-
NMR-spectroscopic analysis of mixtures: from structure to function. PubMed Central. [Link]
-
CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. YouTube. [Link]
-
Butanoic acid, 2-methyl-, ethyl ester. NIST WebBook. [Link]
Sources
- 1. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1086265-11-3 | Benchchem [benchchem.com]
- 3. ijitee.org [ijitee.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents [patents.google.com]
- 6. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
A Technical Guide to the Structural Elucidation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Abstract
The rigorous, unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical research. The process ensures identity, purity, and provides the foundational data for understanding structure-activity relationships (SAR). This guide presents a comprehensive, multi-technique workflow for the complete structural analysis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a substituted butanoic acid derivative. By integrating data from spectroscopic and crystallographic methods, we provide a self-validating system for its characterization. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just procedural steps but the causal logic behind the selection and sequencing of analytical techniques.
Introduction and Physicochemical Foundation
This compound is a small organic molecule characterized by a quaternary α-carbon, substituted with two ethyl groups, an aminomethyl group, and a carboxylic acid. The presence of the hydrochloride salt form dictates that the primary amine is protonated, influencing its solubility and solid-state properties. An accurate structural analysis begins with confirming these fundamental properties, which provide the initial context for all subsequent spectroscopic and crystallographic investigations.
The Chemical Abstracts Service (CAS) registry number provides a unique identifier for this specific salt form, distinguishing it from its free base or other salt forms[1].
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [2] |
| CAS Number | 1086265-11-3 | [1][2][3] |
| Molecular Formula | C₇H₁₆ClNO₂ | [1][2][3] |
| Molecular Weight | 181.66 g/mol | [1][2] |
| Canonical SMILES | CCC(CC)(CN)C(=O)O.Cl | [1][2] |
| InChIKey | YFDQYGOWWNOYRQ-UHFFFAOYSA-N | [2][4] |
Integrated Analytical Workflow
The definitive elucidation of the compound's structure relies not on a single technique, but on the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their combination creates a robust, cross-validated final assignment. The logical flow of this process is critical for efficiency and accuracy.
Spectroscopic Analysis: Building the Molecular Framework
Spectroscopic methods provide detailed information about the chemical environment of atoms and the nature of chemical bonds, allowing for the construction of a constitutional isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule in solution. For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is required for unambiguous assignment.
Causality in Experimental Choice:
-
¹H NMR: Identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. We expect to see signals for the two equivalent ethyl groups (a triplet and a quartet), a singlet for the aminomethyl protons, and a broad signal for the amine and carboxylic acid protons.
-
¹³C NMR: Determines the number of chemically non-equivalent carbon environments. Key signals include the quaternary α-carbon, the carbonyl carbon, and the carbons of the ethyl and aminomethyl groups.
-
2D NMR (COSY/HSQC): These experiments are not merely confirmatory; they are essential for validation. A COSY spectrum will definitively link the triplet and quartet of the ethyl groups, while an HSQC spectrum will correlate each proton signal to its directly attached carbon, confirming the assignments made from 1D spectra.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| -CH₃ (ethyl) | ~0.9 (triplet) | ~8 | Aliphatic, shielded environment. |
| -CH₂- (ethyl) | ~1.6 (quartet) | ~25 | Adjacent to the quaternary carbon. |
| -CH₂-NH₃⁺ | ~3.1 (singlet) | ~45 | Deshielded by the ammonium group. |
| Quaternary C | N/A | ~50 | Unique quaternary environment. |
| -COOH | Broad, exchangeable | ~180 | Carbonyl carbon, highly deshielded. |
| Note: Predicted values are based on standard chemical shift tables for similar functional groups. Actual values may vary based on solvent and concentration. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check on the compound's identity.
Causality in Experimental Choice:
-
Technique: Electrospray Ionization (ESI) is the preferred method for polar, salt-like molecules as it facilitates the generation of gas-phase ions with minimal fragmentation.
-
Analysis: High-Resolution Mass Spectrometry (HRMS) is critical. Observing the [M+H]⁺ ion (for the free base cation) and matching its mass to within a few parts per million (ppm) of the theoretical value provides unequivocal confirmation of the elemental formula (C₇H₁₅NO₂).
Expected HRMS Result:
-
Molecular Formula of Cation: C₇H₁₆NO₂⁺
-
Calculated Monoisotopic Mass: 146.1176 Da
-
Observed Mass: Should be within ± 5 ppm of the calculated value.
Quantitative analysis of amino acids can also be achieved using techniques like liquid chromatography-mass spectrometry (LC-MS), often after acid hydrolysis for peptides or proteins[5]. For direct analysis of underivatized amino acids, methods like hydrophilic interaction chromatography (HILIC) coupled with MS are effective[6][7].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies. It provides a molecular "fingerprint"[8].
Causality in Experimental Choice: The FTIR spectrum is used to confirm the presence of the primary functional groups identified in the proposed structure. For amino acids, the spectra reveal key information about the side chains and core groups[8][9].
Table 3: Key Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3400-2400 (broad) | O-H stretch | Carboxylic Acid | Very broad due to hydrogen bonding. |
| ~3000-2800 | N-H stretch | Ammonium (-NH₃⁺) | Confirms the protonated amine salt. |
| ~2970, ~2880 | C-H stretch | Aliphatic | Confirms the presence of ethyl groups. |
| ~1730-1700 | C=O stretch | Carboxylic Acid | Characteristic carbonyl absorption. |
| ~1600-1500 | N-H bend | Ammonium (-NH₃⁺) | Asymmetric and symmetric bending modes. |
Definitive 3D Structure by X-Ray Crystallography
While spectroscopy provides the molecular connectivity, only single-crystal X-ray diffraction (XRD) can reveal the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. It is the gold standard for absolute structure determination[10].
Rationale: For pharmaceutical compounds, understanding the solid-state structure is critical as it influences stability, solubility, and bioavailability. While powder XRD (PXRD) can provide a fingerprint for a specific crystalline form, single-crystal XRD provides the definitive atomic coordinates[11][12].
Step-by-Step Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth (Rate-Limiting Step): a. Objective: To grow a single, high-quality crystal (typically 0.1-0.3 mm) free of defects. b. Method - Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol/water mixture). The choice of solvent is critical and often requires screening. c. Procedure: Loosely cap the vial and leave it in a vibration-free environment. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. This process can take days to weeks.
-
Crystal Mounting and Data Collection: a. Procedure: Carefully select and mount a suitable crystal on a goniometer head. b. Instrumentation: Place the crystal in an X-ray diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations, which improves the quality of the diffraction data[13]. c. Data Acquisition: A monochromatic X-ray beam is directed at the crystal. The crystal is rotated, and the resulting diffraction pattern (a series of spots) is recorded on a detector over a wide range of angles.
-
Structure Solution and Refinement: a. Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. b. Structure Solution: Computational "direct methods" or Patterson methods are used to determine the initial positions of the atoms, generating an initial electron density map. c. Refinement: The atomic positions and their thermal displacement parameters are refined using a least-squares algorithm to achieve the best possible fit between the calculated and observed diffraction data. The final refined structure provides precise bond lengths, angles, and details of intermolecular hydrogen bonding.
Although no public crystal structure for this compound is currently available, analysis of similar compounds like phenibut (4-amino-3-phenylbutanoic acid) demonstrates the power of this technique to reveal detailed packing and hydrogen bonding networks in the solid state[13].
Conclusion
The structural elucidation of this compound is achieved through a systematic and integrated analytical strategy. Foundational physicochemical data and functional group analysis by FTIR provide the initial framework. High-resolution mass spectrometry unequivocally confirms the elemental composition. A suite of 1D and 2D NMR experiments establishes the precise atomic connectivity and constitution. Finally, single-crystal X-ray diffraction serves as the ultimate arbiter, providing an unambiguous, three-dimensional model of the molecule in the solid state. This multi-technique, self-validating approach ensures the highest degree of confidence in the final structural assignment, a prerequisite for any further research or development activities.
References
- Infrared Spectroscopy of Amino Acid Side Chains. (2016).
- This compound. Benchchem.
- FT-IR spectra of amino acids studied in the present work.
- Hydration of amino acids: FTIR spectra and molecular dynamics studies. PubMed.
- This compound(CAS# 1086265-11-3). angenechemical.com.
- This compound | C7H16ClNO2 | CID 53398884. PubChem.
- X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Compar
- Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022).
- Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evalu
- This compound (C7H15NO2). PubChemLite.
- This compound. Guangzhou Weibo Technology Co., Ltd.
- (R-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. Chem-Impex.
- Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PubMed.
- Ethyl 2-(aminomethyl)-2-phenylbutanoate hydrochloride.
- X-ray diffraction pattern for powdered single crystals of BFAOB. The inset shows the crystal structure.
- The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. (2016).
- Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- (R)-2-Amino-2-methylbutanoic acid hydrochloride. PubChem.
- 2-amino-2-ethylbutanoic acid. ChemSynthesis.
- Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry. PubMed.
- Methods for the Analysis of Underivatized Amino Acids by LC/MS. (2017). Agilent.
- (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl. ChemicalBook.
- X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. (2012).
- Showing Compound 2-Ethylbutanoic acid (FDB003245). FooDB.
- Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). American Pharmaceutical Review.
- X-Ray Crystallography of Chemical Compounds. PMC - NIH.
- 2-Ethylbutyric acid (88-09-5) 1H NMR spectrum. ChemicalBook.
- 2-Ethylbutanoic acid butyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- 2-ETHYL-N-BUTYRIC ACID ETHYL ESTER(2983-38-2) 1H NMR spectrum. ChemicalBook.
- Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221).
- Showing Compound 2-Methylbutanoic acid (FDB008135). FooDB.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenesci.com [angenesci.com]
- 4. This compound [weibosci.com]
- 5. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino Acid Analysis by Hydrophilic Interaction Chromatography Coupled with Isotope Dilution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]
- 9. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides a comprehensive framework for elucidating the mechanism of action of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a structural analogue of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Given the limited publicly available data on this specific compound, this document outlines a hypothesized mechanism of action and furnishes detailed experimental protocols to enable its thorough characterization.
Introduction
This compound is a synthetic amino acid derivative that bears a close structural resemblance to GABA.[1][2][3][4] GABA analogues are a class of compounds with significant therapeutic potential for a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety disorders.[5][6][7] The therapeutic efficacy of these analogues stems from their ability to modulate the GABAergic system, thereby enhancing inhibitory neurotransmission in the central nervous system (CNS). This guide will propose a primary and potential secondary mechanism of action for this compound and provide the necessary experimental designs for their validation.
Chemical Structure
IUPAC Name: 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride[4]
Molecular Formula: C₇H₁₆ClNO₂[4]
Molecular Weight: 181.66 g/mol [4]
Structure:
Caption: Chemical structure of this compound.
Part 1: Hypothesized Primary Mechanism of Action: Interaction with the GABAergic System
Based on its structural similarity to GABA, the primary mechanism of action of this compound is hypothesized to involve direct or indirect modulation of the GABAergic system. This can occur through several potential targets:
-
GABA Receptors (GABA-A and GABA-B): The compound may act as an agonist, antagonist, or allosteric modulator of GABA receptors.
-
GABA Transporters (GATs): It could inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action.
-
GABA-Metabolizing Enzymes: The compound might inhibit the enzymes responsible for GABA degradation (GABA transaminase, GABA-T) or synthesis (glutamic acid decarboxylase, GAD).
The following sections outline the experimental protocols to investigate each of these potential interactions.
Investigation of GABA Receptor Binding and Function
A critical first step is to determine if this compound binds to and modulates GABA receptors.
These assays will determine the binding affinity (Ki) of the compound for GABA-A and GABA-B receptors.
Experimental Protocol: GABA-A Receptor Binding Assay
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform differential centrifugation to isolate the crude synaptic membrane fraction. Wash the membranes multiple times to remove endogenous GABA.[1][8]
-
Assay Incubation: In a 96-well plate, incubate the prepared membranes with a known concentration of a radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine) and varying concentrations of this compound.[1][6][8]
-
Separation and Detection: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using liquid scintillation counting.[9]
-
Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
Experimental Protocol: GABA-B Receptor Binding Assay
This protocol is similar to the GABA-A receptor binding assay but utilizes a GABA-B specific radioligand, such as [³H]GABA in the presence of a GABA-A antagonist (to block binding to GABA-A receptors) or a specific GABA-B radioligand like [³H]CGP54626.
Data Presentation: GABA Receptor Binding Affinity
| Receptor | Radioligand | IC₅₀ (µM) | Ki (µM) |
| GABA-A | [³H]muscimol | User Data | User Data |
| GABA-B | [³H]CGP54626 | User Data | User Data |
Patch-clamp electrophysiology on cultured neurons or brain slices will determine the functional effect of the compound on GABA receptor-mediated currents.
Experimental Protocol: Whole-Cell Patch-Clamp on Cultured Neurons
-
Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line stably expressing specific GABA receptor subtypes.
-
Recording: Establish a whole-cell patch-clamp configuration on a selected neuron.[10][11][12]
-
Compound Application: Apply GABA to elicit a baseline current. Then, co-apply GABA with varying concentrations of this compound to assess its modulatory effects. To test for direct agonism, apply the compound in the absence of GABA.[13]
-
Data Analysis: Measure the changes in current amplitude, kinetics, and reversal potential. Construct dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Caption: Workflow for patch-clamp electrophysiology.
Investigation of GABA Transporter Activity
Inhibition of GABA transporters (GATs) can increase synaptic GABA concentrations.
Experimental Protocol: GABA Uptake Assay
-
Cell Preparation: Use primary cultured neurons or astrocytes, or cell lines expressing specific GAT subtypes (e.g., GAT-1, GAT-2, GAT-3).
-
Uptake Assay: Incubate the cells with [³H]GABA in the presence of varying concentrations of this compound.[14]
-
Termination and Measurement: Stop the uptake by washing with ice-cold buffer and lyse the cells. Measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of GABA uptake.
Data Presentation: GABA Transporter Inhibition
| Transporter | IC₅₀ (µM) |
| GAT-1 | User Data |
| GAT-2 | User Data |
| GAT-3 | User Data |
Investigation of GABA-Metabolizing Enzyme Activity
The compound's effect on the key enzymes of GABA metabolism, GAD (synthesis) and GABA-T (degradation), should be assessed.
Experimental Protocol: GAD Activity Assay
-
Enzyme Preparation: Prepare brain homogenates or purified GAD enzyme.
-
Assay: Measure the conversion of glutamate to GABA. This can be done using a fluorescence-coupled assay or by quantifying GABA production via HPLC or other analytical methods.[15][16][17] Incubate the enzyme preparation with glutamate and pyridoxal phosphate (a cofactor) in the presence of varying concentrations of the test compound.
-
Data Analysis: Determine the effect of the compound on GAD activity and calculate the IC₅₀ if inhibition is observed.
Experimental Protocol: GABA-T Activity Assay
-
Enzyme Preparation: Prepare brain homogenates or purified GABA-T enzyme.
-
Assay: Measure the degradation of GABA. This can be coupled to the production of succinic semialdehyde and subsequent reduction of NAD⁺ to NADH, which can be monitored spectrophotometrically.[18]
-
Data Analysis: Determine the IC₅₀ value for GABA-T inhibition.
Data Presentation: Enzyme Inhibition
| Enzyme | IC₅₀ (µM) |
| GAD | User Data |
| GABA-T | User Data |
Part 2: Hypothesized Secondary Mechanism of Action: Modulation of Voltage-Gated Calcium Channels
Some clinically successful GABA analogues, such as gabapentin and pregabalin, do not act directly on the GABAergic system but rather on the α2δ subunit of voltage-gated calcium channels (VGCCs). Given this precedent, it is prudent to investigate this as a potential secondary mechanism for this compound.
Investigation of Voltage-Gated Calcium Channel Function
Experimental Protocol: Voltage-Clamp Assay on Cells Expressing VGCCs
-
Cell Preparation: Use a cell line (e.g., HEK293) stably expressing specific subtypes of VGCCs (e.g., N-type, P/Q-type, L-type) and their auxiliary subunits, including α2δ.
-
Recording: Using the whole-cell patch-clamp technique, hold the cell at a negative membrane potential and apply depolarizing voltage steps to elicit calcium currents.[19][20][21][22]
-
Compound Application: Perfuse the cells with varying concentrations of this compound and measure the effect on the amplitude and kinetics of the calcium currents.
-
Data Analysis: Construct a dose-response curve to determine the IC₅₀ for the inhibition of VGCC currents.
Caption: Hypothesized signaling pathways for the compound.
Conclusion
This technical guide provides a structured and comprehensive approach to elucidating the mechanism of action of this compound. By systematically investigating its interactions with key components of the GABAergic system and voltage-gated calcium channels, researchers can build a detailed pharmacological profile of this compound. The provided experimental protocols serve as a robust starting point for these investigations, paving the way for a deeper understanding of its therapeutic potential in neurological disorders.
References
-
Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]
-
Enna, S. J., & McCarson, K. E. (2006). The role of GABA in the mediation and perception of pain. Advances in Pharmacology, 54, 1-27. [Link]
-
Schousboe, A., & Waagepetersen, H. S. (2007). GABA: homeostatic and pharmacological aspects. Progress in Brain Research, 160, 9-19. [Link]
-
Sarup, A., Larsson, O. M., & Schousboe, A. (2009). A homogeneous assay to assess GABA transporter activity. Current Protocols in Pharmacology, Chapter 1, Unit 1.22. [Link]
-
Johnston, G. A. R. (2013). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.15. [Link]
-
PubChem. (n.d.). 2-(aminomethyl)-2-ethylbutanoic acid. Retrieved from [Link]
-
Reddy, D. S., & Jian, K. (2010). Recording of GABA-gated currents. Bio-protocol, 1(2), e14. [Link]
-
PubChemLite. (n.d.). This compound (C7H15NO2). Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
-
PDSP. (n.d.). GABA-A Receptor Binding Assay Protocol. Retrieved from [Link]
-
Gifford, A. N., et al. (2016). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. ASSAY and Drug Development Technologies, 14(7), 427-437. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Herculano, A. M., et al. (2022). High performance liquid chromatography-based method to analyze activity of GABA transporters in central nervous system. Neurochemistry International, 157, 105359. [Link]
-
Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites. The Journal of Neuroscience, 31(11), 4221-4232. [Link]
-
Graham, J. B., et al. (2011). Voltage-clamp analysis of voltage-gated calcium channel modulation by DHPG. PLoS ONE, 6(12), e29051. [Link]
-
Axol Bioscience. (n.d.). Whole-Cell Patch Clamp Protocol for Neuronal Cultures. Retrieved from [Link]
-
Bormann, J., & Kettenmann, H. (1988). Patch-clamp study of gamma-aminobutyric acid receptor Cl- channels in cultured astrocytes. Proceedings of the National Academy of Sciences, 85(24), 9336-9340. [Link]
-
Quan, A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. PLoS ONE, 9(2), e88667. [Link]
-
Quan, A., et al. (2014). A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. National Institutes of Health. [Link]
-
Leresche, N., et al. (1995). Modulation by different GABAB receptor types of voltage-activated calcium currents in rat thalamocortical neurones. The Journal of Physiology, 485(Pt 1), 37-51. [Link]
-
Parviz, M., et al. (2014). A fluorescence enhancement assay for measurement of glutamate decarboxylase activity. Avicenna Journal of Medical Biotechnology, 6(4), 220-227. [Link]
-
Leresche, N., et al. (1995). Modulation by different GABAB receptor types of voltage-activated calcium currents in rat thalamocortical neurones. ResearchGate. [Link]
-
Chalifoux, J. R., & Carter, A. G. (2011). GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites. The Journal of Neuroscience, 31(11), 4221-4232. [Link]
-
Kaufman, D. L., et al. (1991). Two Forms of the γ-Aminobutyric Acid Synthetic Enzyme Glutamate Decarboxylase Have Distinct Intraneuronal Distributions and Cofactor Interactions. The Journal of Neuroscience, 11(9), 2691-2702. [Link]
-
Silverman, R. B., & Levy, M. A. (1983). In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. Life Sciences, 32(24), 2717-2723. [Link]
Sources
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PubChemLite - this compound (C7H15NO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. PDSP - GABA [kidbdev.med.unc.edu]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. pnas.org [pnas.org]
- 13. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]
- 16. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemisgroup.us [chemisgroup.us]
- 18. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. GABAB Receptor Modulation of Voltage-Sensitive Calcium Channels in Spines and Dendrites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Modulation by different GABAB receptor types of voltage-activated calcium currents in rat thalamocortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GABAB receptor modulation of voltage-sensitive calcium channels in spines and dendrites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Core Physicochemical Landscape
In the realm of pharmaceutical development, a thorough understanding of a molecule's physicochemical properties is paramount to its successful translation from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive technical overview of the solubility and stability of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS RN: 1086265-11-3), a key building block in the synthesis of various bioactive molecules, particularly those targeting neurological disorders.[1] As a Senior Application Scientist, my objective is to not only present the data but to also provide the rationale behind the experimental designs and analytical choices, thereby empowering researchers to conduct their own robust evaluations.
This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative of this compound. We will begin with its fundamental properties and then delve into detailed experimental protocols for determining its solubility and stability profiles. The hydrochloride salt form of this amino acid derivative is specifically designed to enhance its formulation potential, and this guide will illuminate the critical parameters that govern its behavior in various environments.[1]
Part 1: Physicochemical Characterization of this compound
A foundational understanding of a compound's intrinsic properties is the starting point for any formulation development program.
Molecular Structure and Properties
-
Systematic Name: 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride[2][3]
-
Structure:
Caption: Molecular components of the compound.
The presence of a primary amine, a carboxylic acid, and two ethyl groups on the alpha-carbon creates a unique steric and electronic environment that influences its reactivity and intermolecular interactions.[3] The hydrochloride salt form is critical for enhancing its aqueous solubility.
Part 2: Solubility Profile: A Multifaceted Investigation
Solubility is a critical determinant of a drug's bioavailability and formulation feasibility. For an ionizable molecule like this compound, solubility is not a single value but a profile dependent on various factors.
Aqueous Solubility
The hydrochloride salt of this amino acid is expected to be freely soluble in water.[4] The solubility of amino acid hydrochlorides in water generally increases with temperature.[4][5]
This protocol outlines the isothermal shake-flask method, a gold standard for solubility determination.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials containing purified water.
-
Equilibrate the vials in a shaking incubator at various temperatures (e.g., 25°C, 37°C, 50°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC).
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH-Dependent Solubility
The zwitterionic nature of the parent amino acid means its solubility will be significantly influenced by the pH of the medium.[6][7] The hydrochloride salt will be most soluble at acidic to neutral pH where the amino group is protonated.
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) and beyond.
-
Equilibration: Add an excess of the compound to each buffer solution and equilibrate as described in the aqueous solubility protocol.
-
Analysis: After equilibration and filtration, determine the concentration in each buffer using a validated analytical method.
-
Data Visualization: Plot the logarithm of the solubility against the pH to visualize the profile.
Caption: Workflow for determining the pH-solubility profile.
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for various stages of drug development, including synthesis, purification, and formulation of non-aqueous dosage forms.
Table 1: Predicted and Experimental Approaches for Solvent Solubility
| Solvent | Predicted Solubility | Rationale for Use in Development | Experimental Protocol |
| Water | High | Primary solvent for aqueous formulations. | Isothermal Shake-Flask Method |
| Ethanol | Moderate | Co-solvent in formulations, vehicle for toxicity studies. | Isothermal Shake-Flask Method |
| Methanol | Moderate to High | Solvent for analytical method development and synthesis. | Isothermal Shake-Flask Method |
| DMSO | High | Stock solution preparation for in vitro assays. | Isothermal Shake-Flask Method |
Part 3: Stability Profile and Degradation Pathway Elucidation
A comprehensive stability testing program is mandated by regulatory agencies to ensure the safety and efficacy of a drug product throughout its shelf life. Forced degradation studies are the cornerstone of this program.[8]
Forced Degradation Studies (Stress Testing)
The objective of forced degradation is to intentionally degrade the compound to identify potential degradation products and establish the intrinsic stability of the molecule.[8] These studies are critical for developing stability-indicating analytical methods.[9][10] The target degradation is typically 5-20%.[11][12]
Caption: General workflow for forced degradation studies.
Hydrolysis is a common degradation pathway for molecules with labile functional groups.[8][13]
-
Acidic Conditions: Refluxing in 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[13]
-
Basic Conditions: Refluxing in 0.1 N NaOH at a controlled temperature.[13]
-
Neutral Conditions: Refluxing in purified water.
Potential Degradation Pathway: While the core structure is relatively stable, extreme pH and temperature could potentially lead to decarboxylation or other rearrangements, although less common for simple amino acids. The primary degradation pathway for amino acids under hydrothermal conditions is deamination and decarboxylation.[14]
Oxidation can be initiated by atmospheric oxygen, light, or trace metal impurities.[11]
-
Procedure: Treatment with a solution of hydrogen peroxide (e.g., 3%) at room temperature.[8]
Potential Degradation Pathway: The primary amine is susceptible to oxidation, potentially forming corresponding aldehydes or other oxidized species.
Exposure to high temperatures can provide the energy needed to initiate degradation reactions.[15]
-
Procedure: Exposing the solid compound to dry heat (e.g., 70-80°C) for an extended period.
Potential Degradation Pathway: Thermal stress can lead to decarboxylation or dimerization.
Exposure to light, particularly UV radiation, can induce photolytic degradation.[16]
-
Procedure: Exposing the solid compound and its solution to a combination of visible and UV light in a photostability chamber, as per ICH Q1B guidelines.
Potential Degradation Pathway: Photolytic stress can generate free radicals, leading to a variety of degradation products, including those from oxidation and fragmentation.
Analytical Strategy for Stability-Indicating Method Development
A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or product over time.[17] HPLC is the workhorse for SIAMs in pharmaceutical analysis.[9][18]
-
Column Selection: A reversed-phase C18 column is a common starting point for polar analytes. For highly polar compounds that show poor retention, a hydrophilic interaction liquid chromatography (HILIC) column might be more suitable.[19][20]
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer to control pH) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[21][22] For compounds with primary amines, adding an ion-pairing agent or using a buffer at a pH that suppresses the ionization of silanol groups on the column can improve peak shape.
-
Detection: UV detection is standard. If the chromophore is weak, or for the identification of unknown degradation products, mass spectrometry (MS) detection is invaluable.[23][24]
-
Sample Preparation: Dissolve the stressed samples in a suitable diluent, which is often the initial mobile phase composition.[25]
-
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic modifier concentration to elute the polar parent compound and any less polar degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (determined by UV scan) and/or MS.
-
-
Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.
Part 4: Data Interpretation and Structural Elucidation
The final step in the stability assessment is the identification and characterization of any significant degradation products.
Characterization of Degradation Products
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying unknown impurities. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the degradants.[23][24]
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns from MS/MS experiments provide structural information about the degradation products.[23]
Table 2: Summary of Analytical Techniques for Characterization
| Technique | Information Provided | Application in this Context |
| HPLC-UV | Quantitative analysis of parent compound and known impurities. | Purity testing and stability monitoring. |
| LC-MS | Molecular weight of parent and degradation products. | Identification of unknown degradants. |
| LC-MS/MS | Structural information from fragmentation patterns. | Structural elucidation of degradation products. |
Conclusion: A Pathway to Robust Formulation
This in-depth technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. By combining a thorough understanding of its physicochemical properties with robust experimental protocols, researchers and drug development professionals can generate the critical data necessary to formulate a safe, effective, and stable pharmaceutical product. The principles and methodologies outlined herein are not merely a set of instructions but a guide to the scientific reasoning that underpins successful drug development.
References
-
PubChem. This compound. [Link]
- Lin, et al. Mass Spectrometry in Small Molecule Drug Development. 2015.
- Pharmapproach.
- BenchChem.
- CD Formulation.
- Zhang, T., et al. Modeling Solubilities for Amino Acids in Water as Functions of Temperature and pH.
- Per-Ola, et al.
- Ferreira, L., et al. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water.
- Rani, M., et al. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC. PubMed. 2024.
- BioPharmaSpec.
- Zhang, T., et al. Solubilities of amino acids in water at various pH values under 298.15 K.
- Polymer Chemistry Characterization Lab.
- Bartos, P., et al. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. 2024.
- Hayashi, K., et al. Solubilities Studies of Basic Amino Acids.
- Industrial & Engineering Chemistry Research. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. PubMed. 2024.
- Zhang, T., et al.
- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Li, J., et al.
- RJPT. Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Shayan, S., et al. Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
- Mulay, R. S. & Bachhav, R. S. Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Sharma, A., et al. STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. 2012.
- Kruse, A., et al.
- AMSbiopharma. Stability-indicating methods for peptide drug analysis. 2025.
- alwsci. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 2024.
- Andersen, C. B. Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. 2016.
- Li, Y., et al. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry. RSC Publishing. 2019.
- Shimadzu. Introduction to HPLC.
- Klick, S., et al.
- AIChE Proceedings. (673d) Predicting the Solubility of Amino-Acid Mixtures with the SAFT-? Mie Group-Contribution Method.
- Semantic Scholar. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
- Singh, R. & Rehman, Z.
- Chem-Impex. (R-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride.
- ChemicalBook. (R)-2-(aMinoMethyl)-3-Methylbutanoic acid-HCl. 2025.
- Kumar, V., et al.
- ChemSynthesis. 2-amino-2-ethylbutanoic acid. 2025.
- USP. Description and Solubility - A. 2011.
- IJCRT.org.
- PharmaTutor.
- Andersen, C. B. Forced Degradation Studies for Biopharmaceuticals.
- PubChemLite. This compound (C7H15NO2).
- Scilit.
- BenchChem. This compound.
- 广州伟伯科技有限公司. This compound.
- PharmaTutor.
- CONICET. Trends in Analytical chemistry.
- Quest Journals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijtsrd.com [ijtsrd.com]
- 10. ijpsr.com [ijpsr.com]
- 11. pharmtech.com [pharmtech.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. ajpsonline.com [ajpsonline.com]
- 14. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. ijcrt.org [ijcrt.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05956C [pubs.rsc.org]
- 20. lcms.cz [lcms.cz]
- 21. rjptonline.org [rjptonline.org]
- 22. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. synthinkchemicals.com [synthinkchemicals.com]
- 25. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Senior Application Scientist's Guide to Characterizing the Biological Activity of Novel GABA Analogs
Abstract: The γ-aminobutyric acid (GABA) system, as the primary inhibitory network in the central nervous system (CNS), represents a critical target for therapeutic intervention in a multitude of neurological and psychiatric disorders.[1][2] The development of novel GABA analogs with superior pharmacokinetic and pharmacodynamic profiles is a key objective in modern drug discovery.[2] This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the biological activity of these novel analogs. We will delve into the core principles and detailed protocols for a multi-tiered experimental approach, from initial in vitro screening to in vivo validation, ensuring scientific integrity and a thorough understanding of a compound's mechanism of action.
Part 1: Foundational Understanding of the GABAergic System
The inhibitory effects of GABA are primarily mediated through two main classes of receptors: GABA-A and GABA-B.[3] GABA-A receptors are ionotropic, ligand-gated chloride channels, responsible for fast synaptic inhibition.[3][4][5] In contrast, GABA-B receptors are metabotropic G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.[3][4] The vast diversity of GABA-A receptor subtypes, arising from the combination of 19 different subunits, allows for a high degree of functional and pharmacological specificity.[5][6]
Novel GABA analogs can exert their effects through various mechanisms, including:
-
Direct Receptor Agonism/Antagonism: Binding directly to the GABA binding site on GABA-A or GABA-B receptors to either mimic or block the effects of GABA.
-
Allosteric Modulation: Binding to a site on the receptor distinct from the GABA binding site to enhance (Positive Allosteric Modulators or PAMs) or reduce (Negative Allosteric Modulators or NAMs) the receptor's response to GABA.[7]
-
Inhibition of GABA Reuptake: Blocking the GABA transporters (GATs), thereby increasing the concentration and duration of GABA in the synaptic cleft.[8][9]
-
Inhibition of GABA Transaminase (GABA-T): Preventing the breakdown of GABA, leading to increased overall GABA levels.[10]
-
Interaction with Voltage-Gated Calcium Channels (VGCCs): Some analogs, like gabapentinoids, do not directly interact with GABA receptors but bind to the α2δ-1 subunit of VGCCs, modulating neurotransmitter release.[11]
Part 2: A Multi-Tiered Approach to Biological Activity Profiling
A robust characterization of a novel GABA analog requires a systematic and integrated experimental workflow. This ensures that the data generated is not only accurate but also provides a comprehensive understanding of the compound's potential therapeutic utility and off-target effects.
Caption: Integrated workflow for characterizing novel GABA analogs.
In Vitro Characterization: The First Pass
The initial phase of characterization focuses on determining the direct molecular targets of the novel analog and its functional consequences in a controlled cellular environment.
Causality Behind Experimental Choice: Radioligand binding assays are the gold standard for determining if a novel compound directly interacts with a specific receptor and for quantifying its binding affinity (Ki). This is a crucial first step to understand the compound's primary mechanism of action.
Self-Validating System: The protocol includes steps for determining both total and non-specific binding, allowing for the calculation of specific binding. The use of a known competitor ligand helps to validate the assay and ensure that the binding is to the site of interest.
Detailed Protocol: [³H]-Muscimol Binding Assay for GABA-A Receptors [12][13]
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation with [³H]-muscimol (a high-affinity GABA-A agonist).
-
For determining non-specific binding, add a high concentration of unlabeled GABA or a known competitor like bicuculline.[12]
-
To determine the Ki of a novel analog, add varying concentrations of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.
-
Quantify the radioactivity trapped on the filters using liquid scintillation counting.[14]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Use non-linear regression analysis to determine the Ki value from the competition binding data.
-
Table 1: Representative Binding Affinities of GABA Analogs
| Compound | Target | Radioligand | Ki (nM) |
| Muscimol | GABA-A | [³H]-Muscimol | 2-10 |
| Bicuculline | GABA-A | [³H]-Muscimol | 50-200 |
| Baclofen | GABA-B | [³H]-Baclofen | 100-500 |
| Pregabalin | α2δ-1 subunit of VGCCs | [³H]-Gabapentin | 23-91[15] |
| Tiagabine | GAT-1 | [³H]-Tiagabine | 70[16][17] |
Causality Behind Experimental Choice: Once binding is confirmed, it is essential to determine the functional effect of the compound. Electrophysiology, specifically the patch-clamp technique, provides a direct measure of ion channel function and is the most definitive way to characterize agonists, antagonists, and allosteric modulators.[18][19]
Self-Validating System: The protocol includes quality control steps such as monitoring seal resistance and access resistance to ensure the integrity of the recordings.[20] The use of known agonists and antagonists serves as positive and negative controls to validate the cellular response.
Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology [21]
-
Cell Preparation:
-
Use a stable cell line expressing the GABA receptor subtype of interest (e.g., HEK293 cells) or primary cultured neurons.
-
Plate the cells on coverslips for easy access with the patch pipette.
-
-
Recording Setup:
-
Place a coverslip with cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution.
-
Pull a glass micropipette to a fine tip and fill it with an internal solution that mimics the intracellular environment.
-
-
Establishing a Recording:
-
Under visual guidance, carefully approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette, establishing a whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Apply the novel GABA analog via the perfusion system and record the resulting changes in membrane current.
-
To characterize an agonist, apply increasing concentrations and measure the current response to generate a dose-response curve.
-
To characterize a PAM, co-apply the analog with a sub-maximal concentration of GABA and observe the potentiation of the GABA-evoked current.[22]
-
Caption: Step-by-step workflow for patch-clamp electrophysiology.
Causality Behind Experimental Choice: For a GABA analog to be effective in the CNS, it must be able to cross the blood-brain barrier.[23][24] In vitro BBB models, such as co-cultures of endothelial cells, pericytes, and astrocytes, provide an early indication of a compound's ability to penetrate the CNS.[25]
Self-Validating System: The integrity of the in vitro BBB model is validated by measuring the transendothelial electrical resistance (TEER) and the permeability of known BBB-impermeable markers.
Part 3: In Vivo Validation: From Animal Models to Therapeutic Potential
In vivo studies are essential to confirm the findings from in vitro assays and to assess the overall physiological and behavioral effects of a novel GABA analog in a living organism.
Pharmacokinetic (PK) Studies: Understanding Drug Disposition
Causality Behind Experimental Choice: PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. This information is critical for designing effective dosing regimens for subsequent behavioral studies and for understanding the relationship between drug exposure and therapeutic effect.
Behavioral Models: Assessing Therapeutic Efficacy
Causality Behind Experimental Choice: A wide range of validated behavioral models are available to assess the potential therapeutic effects of GABA analogs in areas such as anxiety, epilepsy, and pain. The choice of model should be guided by the intended therapeutic indication of the novel compound.
Table 2: Common In Vivo Behavioral Models for GABA Analogs
| Therapeutic Area | Behavioral Model | Principle |
| Anxiety | Elevated Plus Maze | Measures the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces. |
| Epilepsy | Pentylenetetrazol (PTZ)-induced Seizures | PTZ is a GABA-A antagonist that induces seizures. The ability of a compound to prevent or reduce the severity of these seizures indicates anticonvulsant activity. |
| Pain | Hot Plate Test | Measures the latency of a rodent to show a pain response (e.g., licking a paw) when placed on a heated surface. An increase in latency indicates an analgesic effect. |
| Spasticity | Rotarod Test | Assesses motor coordination and balance by measuring the time a rodent can remain on a rotating rod. |
In Vivo Electrophysiology: Bridging the Gap
Causality Behind Experimental Choice: In vivo electrophysiology, such as multi-electrode array recordings, allows for the direct measurement of neuronal activity in specific brain regions of an anesthetized or freely moving animal.[26] This technique can confirm that the behavioral effects of a novel GABA analog are indeed due to the modulation of GABAergic neurotransmission.
Part 4: Integrating Data for a Comprehensive Profile
The true power of this multi-tiered approach lies in the integration of data from all stages of the characterization process. A successful novel GABA analog will demonstrate:
-
High affinity and selectivity for its intended molecular target in receptor binding assays.
-
The predicted functional effect in electrophysiological recordings.
-
Good CNS penetration in BBB models and PK studies.
-
Efficacy in relevant behavioral models at doses that are well-tolerated.
-
Modulation of neuronal activity in vivo that is consistent with its mechanism of action.
By following this comprehensive and self-validating framework, researchers can confidently characterize the biological activity of novel GABA analogs, paving the way for the development of new and improved treatments for a wide range of neurological and psychiatric disorders.
References
-
Characterization of GABA Receptors - PMC - PubMed Central. Available at: [Link]
-
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Available at: [Link]
-
GABA reuptake inhibitor - Wikipedia. Available at: [Link]
-
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Available at: [Link]
-
Allosteric modulators of GABA(B) receptors: mechanism of action and therapeutic perspective - PubMed. Available at: [Link]
-
The GABA transporter and its inhibitors - PubMed. Available at: [Link]
-
Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC - PubMed Central. Available at: [Link]
-
Neuroscience Basics: GABA Receptors and GABA Drugs, Animation - YouTube. Available at: [Link]
-
GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC. Available at: [Link]
-
What are GAT1 inhibitors and how do they work? - Patsnap Synapse. Available at: [Link]
-
GABA receptor - Wikipedia. Available at: [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders - PMC. Available at: [Link]
-
Quality Control Criteria for Automated Patch Clamp. - ResearchGate. Available at: [Link]
-
GABAA receptor subtypes and their functions - ResearchGate. Available at: [Link]
-
Positive allosteric modulators of the GABAB receptor: a new class of ligands with therapeutic potential for alcohol use disorder - PubMed. Available at: [Link]
-
Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed. Available at: [Link]
-
Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). … - ResearchGate. Available at: [Link]
-
Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - MDPI. Available at: [Link]
-
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
GABA - PDSP. Available at: [Link]
-
What are GABAB receptor positive allosteric modulators and how do they work?. Available at: [Link]
-
In vitro and in vivo techniques in CNS drug discovery - European Pharmaceutical Review. Available at: [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [Link]
-
The GABA transporter and its inhibitors - Stork. Available at: [Link]
-
Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PubMed Central. Available at: [Link]
-
(PDF) An update on GABA analogs for CNS drug discovery - ResearchGate. Available at: [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation | ACS Omega. Available at: [Link]
-
GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf. Available at: [Link]
-
Structural basis of GABA reuptake inhibition - PMC - PubMed Central. Available at: [Link]
-
Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC - PubMed Central. Available at: [Link]
-
QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PubMed Central. Available at: [Link]
-
Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates | Request PDF - ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. Available at: [Link]
-
Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed. Available at: [Link]
-
Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - NIH. Available at: [Link]
-
Methods for recording and measuring tonic GABAA receptor-mediated inhibition - Frontiers. Available at: [Link]
-
Electrophysiology of ionotropic GABA receptors - PMC - PubMed Central. Available at: [Link]
-
Discovery of GABAA receptor modulators of natural origin – validation of a FLIPR assay for screening and HPLC-based activity profiling | Request PDF - ResearchGate. Available at: [Link]
-
Novel-Type GABAB PAMs: Structure–Activity Relationship in Light of the Protein Structure. Available at: [Link]
-
HPLC-Based Activity Profiling for GABAA Receptor Modulators in Extracts: Validation of an Approach Utilizing a Larval Zebrafish Locomotor Assay | Journal of Natural Products - ACS Publications. Available at: [Link]
-
In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Available at: [Link]
-
Accelerating Drug Discovery: Integrating In Vivo and In Vitro Testing with C. elegans. Available at: [Link]
-
High-throughput combined voltage-clamp/current-clamp analysis of freshly isolated neurons. Available at: [Link]
-
GABAA Receptor Binding Assays of Standardized Leonurus cardiaca and Leonurus japonicus Extracts as Well as Their Isolated Constituents - PubMed. Available at: [Link]
-
Electrophysiological Characterization of GABAergic Neurons in the Ventral Tegmental Area - Journal of Neuroscience. Available at: [Link]
-
Harvard Bioscience | Life Sciences Equipment and Instruments. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. GABA receptor - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. GABA reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PDSP - GABA [kidbdev.med.unc.edu]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. storkapp.me [storkapp.me]
- 18. researchgate.net [researchgate.net]
- 19. Methods for recording and measuring tonic GABAA receptor-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of automated patch clamp assays to overcome the burden of variants of uncertain significance in inheritable arrhythmia syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
An In-depth Technical Guide on 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride for Research Applications
Abstract
This technical guide provides a comprehensive overview of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a research chemical with significant potential in drug discovery and neuroscience. As a structural analog of γ-aminobutyric acid (GABA), this compound is of considerable interest to researchers investigating neurological disorders. This document details its chemical and physical properties, provides a validated synthesis protocol, outlines analytical methodologies for its characterization and quantification, and explores its putative mechanism of action based on its classification as a gabapentinoid. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this compound into their studies.
Introduction
This compound is a synthetic amino acid derivative that has garnered attention within the scientific community for its structural similarity to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) and the class of drugs known as gabapentinoids.[1] While extensive research exists for clinically approved gabapentinoids like gabapentin and pregabalin, the specific properties and potential applications of this particular analog remain a promising area of exploration for novel therapeutic development.[2][3] This guide aims to consolidate the available technical information and provide a foundational resource for researchers.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a research chemical is paramount for its effective use in experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride | [4] |
| Molecular Formula | C₇H₁₆ClNO₂ | [4] |
| Molecular Weight | 181.66 g/mol | [4] |
| CAS Number | 1086265-11-3 | [4] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 166-167 °C | [5] |
| SMILES | CCC(CC)(CN)C(=O)O.Cl | [4] |
| InChI | InChI=1S/C7H15NO2.ClH/c1-3-7(4-2,5-8)6(9)10;/h3-5,8H2,1-2H3,(H,9,10);1H | [4] |
Synthesis and Purification
The synthesis of this compound is most commonly achieved through a Mannich reaction, a three-component condensation involving 2-ethylbutanoic acid, formaldehyde, and an amine source, followed by acidification to form the hydrochloride salt.[6][7] This method is favored for its efficiency and scalability.
Synthetic Workflow
Synthetic workflow for this compound.
Detailed Synthesis Protocol
Materials:
-
2-Ethylbutanoic acid
-
Formaldehyde (37% aqueous solution)
-
Ammonium hydroxide (28-30% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
-
Activated carbon
Procedure:
-
Mannich Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-ethylbutanoic acid (1 equivalent), formaldehyde solution (1.2 equivalents), and ammonium hydroxide solution (1.5 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove excess water and volatile components.
-
Acidification and Isolation: Dissolve the resulting crude residue in a minimal amount of ethanol.
-
Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 1-2).
-
The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash with cold diethyl ether.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.[8]
-
If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.[9]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the aminomethyl protons (a singlet), and the methylene protons of the butanoic acid backbone. The acidic proton of the carboxylic acid may be broad or not observed depending on the solvent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon, the carboxylic carbon, and the carbons of the ethyl and aminomethyl groups.[10][11]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Chromatographic Methods
Chromatographic techniques are crucial for assessing purity and for quantitative analysis.
A reversed-phase HPLC method with UV detection can be developed for the analysis of this compound. Since the compound lacks a strong chromophore, derivatization with a UV-active agent may be necessary for sensitive detection.[12][13]
Illustrative HPLC Method Development Workflow:
Workflow for HPLC method development and validation.
For GC-MS analysis, derivatization is necessary to increase the volatility of the amino acid.[14][15] Common derivatization agents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or alkyl chloroformates.
Derivatization and GC-MS Analysis Protocol:
-
Derivatization:
-
Accurately weigh a small amount of the sample into a vial.
-
Add the derivatizing agent (e.g., MSTFA) and a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at a specified temperature (e.g., 60-80 °C) for a set time to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Employ a suitable capillary column (e.g., a non-polar or mid-polar column).
-
Use a temperature program to separate the derivatized analyte from any byproducts or impurities.
-
The mass spectrometer can be operated in full-scan mode for identification or selected ion monitoring (SIM) mode for quantification.
-
Mechanism of Action and Pharmacological Profile
As a structural analog of GABA, this compound is presumed to act as a gabapentinoid.[16] Gabapentinoids do not directly interact with GABA receptors but exert their effects by binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[4][14]
Putative Signaling Pathway
Proposed mechanism of action via modulation of voltage-gated calcium channels.
By binding to the α2δ-1 and α2δ-2 subunits, gabapentinoids are thought to reduce the trafficking of VGCCs to the presynaptic membrane.[17] This leads to a decrease in calcium influx upon neuronal depolarization, which in turn reduces the release of excitatory neurotransmitters such as glutamate and substance P.[5] This modulatory effect is particularly significant in states of neuronal hyperexcitability, which are associated with conditions like neuropathic pain and epilepsy.[18]
Comparative Pharmacology
While specific pharmacological data for this compound is limited, a comparison with established gabapentinoids can provide valuable insights.
| Parameter | Gabapentin | Pregabalin | This compound |
| Binding Affinity for α2δ | Lower | Higher | To be determined |
| Bioavailability | Dose-dependent (saturable absorption) | High and dose-independent | To be determined |
| Pharmacokinetics | Non-linear | Linear | To be determined |
The pharmacokinetic profiles of gabapentin and pregabalin differ significantly, which impacts their clinical utility.[15][19][20] Investigating the pharmacokinetic and pharmacodynamic properties of this compound is a critical area for future research.
Research Applications and Future Directions
Given its structural characteristics, this compound is a valuable tool for a range of research applications:
-
Neuropathic Pain Models: Evaluation of its analgesic efficacy in animal models of neuropathic pain, such as the chronic constriction injury (CCI) or spinal nerve ligation (SNL) models.[21][22]
-
Epilepsy and Seizure Models: Assessment of its anticonvulsant activity in various seizure models.[22]
-
Anxiety Models: Investigation of its anxiolytic potential in behavioral paradigms.
-
Structure-Activity Relationship (SAR) Studies: Use as a scaffold for the synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties.[23]
Future research should focus on detailed in vitro and in vivo characterization, including binding affinity assays for the α2δ subunit, electrophysiological studies to measure its effects on calcium currents, and comprehensive pharmacokinetic and toxicological profiling.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion
This compound represents a promising research chemical for the exploration of novel therapeutics targeting neurological disorders. Its structural relationship to gabapentinoids suggests a well-defined, albeit putative, mechanism of action that warrants further investigation. This technical guide provides a solid foundation for researchers to synthesize, characterize, and utilize this compound in their studies, with the ultimate goal of advancing our understanding of and treatment options for a range of debilitating conditions.
References
- Calvo, G., et al. (2019). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British Journal of Pain, 13(3), 133-144.
- Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669.
- Bryans, J. S., et al. (2007). Structure-activity relationships of pregabalin and analogues that target the α2-δ protein. Journal of Medicinal Chemistry, 50(15), 3544-3553.
- Bockbrader, H. N., et al. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical Pharmacokinetics, 49(10), 661-669.
-
Wikipedia. (n.d.). Gabapentinoid. Retrieved from [Link]
- Lee, J. Y., et al. (2022). Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach. Journal of Medicinal Chemistry, 65(15), 10443-10459.
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(127).
-
SUST Repository. (n.d.). Mannich Reaction. Retrieved from [Link]
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current medicinal chemistry, 17(22), 2338–2347.
-
ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
-
PubMed. (n.d.). A role of GABA analogues in the treatment of neurological diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. Retrieved from [Link]
- Krogsgaard-Larsen, P., et al. (2009). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. Molecules, 14(4), 1456-1475.
- Field, M. J., et al. (2007). Antiepileptics and the treatment of neuropathic pain: evidence from animal models. Current opinion in pharmacology, 7(1), 22-30.
- Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, 1831.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Hendrich, J., et al. (2008). Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin. Proceedings of the National Academy of Sciences, 105(9), 3628-3633.
- Kumar, P., et al. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 219, 114936.
-
MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. oarjbp.com [oarjbp.com]
- 3. gcms.cz [gcms.cz]
- 4. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological disruption of calcium channel trafficking by the α2δ ligand gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. omicsonline.org [omicsonline.org]
- 13. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 17. Voltage-gated calcium channel α 2δ subunits: an assessment of proposed novel roles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
- 19. A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin (2010) | Howard Norman Bockbrader | 586 Citations [scispace.com]
- 20. A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of a Novel Multitarget Analgesic Through an In Vivo-Guided Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Exploratory Studies on Branched-Chain Amino Acid Derivatives: A Technical Guide for Drug Discovery and Development
An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.
Preamble
The three essential branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—have long been recognized for their fundamental roles as substrates for protein synthesis and as energy sources. However, a growing body of evidence has illuminated their function as critical signaling molecules and has linked their metabolic dysregulation to a host of pathologies, including metabolic diseases, cancer, and neurodegenerative disorders[1][2][3]. This has shifted the scientific focus from simple dietary modulation to the targeted development of BCAA derivatives as a sophisticated therapeutic strategy. This guide provides an in-depth technical framework for researchers, medicinal chemists, and drug development professionals embarking on exploratory studies of novel BCAA derivatives. It moves beyond a rigid template to offer a narrative built on scientific integrity, causality, and field-proven insights, designed to empower the design and execution of robust preclinical research programs.
Part 1: Foundational Concepts in BCAA Metabolism and Therapeutic Rationale
A thorough understanding of the BCAA metabolic network is the bedrock upon which any rational drug discovery program is built. These pathways not only govern the homeostasis of BCAAs but also present a landscape of druggable targets.
The BCAA Metabolic Network: A Primer
The catabolism of BCAAs is a multi-step enzymatic process with distinct tissue-specific activities. The initial and reversible step is the transfer of the amino group to α-ketoglutarate, catalyzed by branched-chain aminotransferases (BCATs) . This reaction yields glutamate and the respective branched-chain α-keto acids (BCKAs): α-ketoisocaproate (KIC) from leucine, α-keto-β-methylvalerate (KMV) from isoleucine, and α-ketoisovalerate (KIV) from valine[4][5].
The second step is the irreversible oxidative decarboxylation of BCKAs, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex . This is the rate-limiting step in BCAA catabolism and a critical point of regulation[6]. The activity of the BCKDH complex is tightly controlled by a phosphorylation/dephosphorylation cycle, governed by two key enzymes:
-
BCKDH kinase (BCKDK): Phosphorylates and inactivates the BCKDH complex[7].
-
Protein Phosphatase, Mg2+/Mn2+ Dependent 1K (PPM1K): Dephosphorylates and activates the BCKDH complex[8].
A key feature of BCAA metabolism is its tissue-specific nature. The initial transamination by BCATs occurs predominantly in skeletal muscle, while the subsequent irreversible oxidation of BCKAs by the BCKDH complex is highly active in the liver[4]. This inter-organ trafficking of BCAA metabolites is crucial for whole-body nitrogen and energy homeostasis. Adipose tissue and the brain also play significant roles in BCAA metabolism, with dysregulation in these tissues implicated in various diseases[4][9].
BCAA Dysregulation in Pathophysiology
Alterations in circulating BCAA levels and metabolic flux are now recognized as hallmarks of several diseases:
-
Metabolic Diseases: Elevated plasma BCAA levels are strongly associated with insulin resistance and are a predictive biomarker for the development of type 2 diabetes[5]. This is thought to be due to chronic activation of the mTORC1 pathway by leucine, which can interfere with insulin signaling, and the accumulation of specific BCAA metabolites that may impair mitochondrial function[4][5].
-
Oncology: The role of BCAA metabolism in cancer is complex and context-dependent. Some tumors upregulate BCAA catabolism to fuel the TCA cycle and provide nitrogen for nucleotide synthesis, promoting proliferation[2][8]. In these cases, enzymes like BCAT1 are considered therapeutic targets[8]. Conversely, other studies have shown that BCAA accumulation, due to suppressed catabolism in tumors, can drive cancer progression by activating the pro-oncogenic mTOR pathway[10]. This duality suggests that both BCAA restriction and the development of derivatives that modulate BCAA catabolism could be viable therapeutic strategies[10][11][12].
-
Neurological Disorders: Inborn errors of metabolism, such as Maple Syrup Urine Disease (MSUD), where mutations in the BCKDH complex lead to the toxic accumulation of BCAAs and BCKAs, highlight the critical importance of this pathway for neurological health[13]. Furthermore, emerging evidence links elevated BCAA levels and dysregulated metabolism to the pathogenesis of Alzheimer's and Parkinson's disease, potentially through mechanisms involving altered neurotransmitter synthesis, neuroinflammation, and oxidative stress[3][14][15][16][[“]].
The Rationale for Developing BCAA Derivatives
While dietary interventions like BCAA supplementation or restriction have been explored, they often lack the specificity and potency required for therapeutic efficacy[1][18]. The development of novel BCAA derivatives offers a more targeted approach to manipulate this metabolic hub. The primary goals of such a strategy are:
-
Targeting Enzymatic Activity: Designing small molecules that can inhibit or activate key enzymes in the BCAA catabolic pathway, such as BCATs or BCKDK.
-
Modulating Signaling Pathways: Creating derivatives that can selectively activate or inhibit signaling cascades like mTORC1, without the broader metabolic effects of the parent amino acids.
-
Improving Drug-like Properties: Engineering derivatives with enhanced solubility, stability, and pharmacokinetic profiles suitable for clinical development.
Part 2: Design and Synthesis of Novel BCAA Derivatives
The journey from a biological hypothesis to a candidate drug begins with the design and synthesis of novel chemical entities. This section explores the strategies and methodologies central to creating BCAA derivatives with therapeutic potential.
Strategies for Derivative Design
The design of BCAA derivatives is guided by the therapeutic goal. Several established medicinal chemistry strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: This iterative process involves synthesizing and testing a series of related compounds to understand how specific structural modifications affect biological activity. For example, in the development of BCKDK inhibitors, various analogs of an initial hit compound are synthesized to improve potency and selectivity[19].
-
Allosteric Modulators: Instead of competing with the natural substrate at the active site, allosteric modulators bind to a different site on the enzyme, inducing a conformational change that alters its activity[20]. This can offer greater specificity and a more nuanced level of control. The development of benzothiophene carboxylate derivatives as allosteric inhibitors of BCKDK is a prime example of this successful approach[19].
-
Prodrug Approaches: A prodrug is an inactive or less active molecule that is metabolically converted to the active drug in the body. This strategy can be used to improve the solubility, stability, or oral bioavailability of a BCAA derivative.
-
Branched Peptides: For applications requiring larger molecules, such as targeting protein-protein interactions, branched peptides can be synthesized. These structures use amino acids like lysine to create branching points, allowing for the construction of complex, three-dimensional molecules[9].
Synthetic Methodologies
The synthesis of BCAA derivatives can range from straightforward modifications to complex multi-step sequences.
-
Enzymatic Synthesis: For producing chiral BCAAs, particularly those labeled with stable isotopes for tracer studies, enzymatic synthesis is a highly efficient and stereospecific method. For instance, D-amino acid dehydrogenase can be used for the enantioselective amination of 2-oxo acids to produce D-BCAAs with excellent yield and optical purity[6].
-
Solid-Phase Peptide Synthesis (SPPS): This is the standard method for creating branched peptides. By using orthogonal protecting groups on the side chain of amino acids like lysine, specific deprotection and coupling steps can be performed to build peptide chains off the side chain, creating a branched structure[9].
-
Small Molecule Synthesis: The creation of small molecule derivatives, such as the BCKDK inhibitor BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid), involves standard organic synthesis techniques. While specific reaction schemes are proprietary or found in specialized literature, the general approach involves the construction of a core scaffold followed by the addition or modification of functional groups to optimize activity and pharmacokinetic properties[19].
Analytical Characterization
Rigorous analytical characterization is essential to confirm the structure and purity of synthesized derivatives.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is used for both purification and purity assessment. For analyzing BCAAs and their derivatives in complex biological matrices, more advanced techniques like Capillary Electrophoresis-Mass Spectrometry (CE-MS/MS) offer high separation efficiency and sensitive detection[21][22].
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise chemical structure of a novel compound. Mass Spectrometry (MS) is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
| Analytical Technique | Primary Application in BCAA Derivative Studies | Key Information Provided |
| HPLC | Purification and Purity Assessment | Retention Time, Peak Purity |
| LC-MS/MS | Quantification in Biological Matrices | Absolute Concentration |
| CE-MS/MS | High-Resolution Separation of Isomers | Separation of Leucine/Isoleucine |
| NMR | Structural Elucidation | Chemical Structure, Connectivity |
| High-Resolution MS | Molecular Formula Confirmation | Accurate Mass, Elemental Composition |
Part 3: In Vitro Evaluation of BCAA Derivatives
Once synthesized and characterized, novel BCAA derivatives must be subjected to a battery of in vitro assays to determine their biological activity and mechanism of action.
Target-Based Screening: Enzyme Inhibition Assays
For derivatives designed to target a specific enzyme, a direct inhibition assay is the first step in biological characterization. A key example is the screening of inhibitors against BCKDK.
Experimental Protocol: BCKDK Inhibition Assay (General Principles)
-
Reagent Preparation:
-
Recombinant human BCKDK enzyme.
-
Substrate: A peptide mimic of the BCKDH E1α subunit phosphorylation site.
-
ATP, supplemented with radiolabeled [γ-³²P]ATP.
-
Assay Buffer: Containing Mg²⁺, and other components to ensure optimal enzyme activity.
-
Test Compound: BCAA derivative dissolved in DMSO, prepared in a serial dilution.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, substrate peptide, and the test compound at various concentrations.
-
Initiate the reaction by adding the BCKDK enzyme and [γ-³²P]ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated peptide will bind to the paper, while the free [γ-³²P]ATP will not.
-
Wash the filter paper extensively to remove unbound radioactivity.
-
-
Data Acquisition and Analysis:
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
The amount of radioactivity is directly proportional to the BCKDK activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
This self-validating system includes positive controls (no inhibitor) and negative controls (no enzyme) to ensure the assay is performing correctly.
Cell-Based Assays for Mechanistic Studies
Cell-based assays are crucial for confirming that a derivative's activity in a purified system translates to a cellular context and for elucidating its effects on downstream signaling pathways.
Experimental Protocol: Assessing mTORC1 Signaling via Western Blot
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., HepG2 human liver cancer cells, C2C12 mouse myotubes) to ~80% confluency.
-
Serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce basal mTORC1 activity.
-
Treat the cells with the BCAA derivative at various concentrations for a specific time. Include positive (e.g., leucine) and negative (vehicle control) controls.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of mTORC1 downstream targets, such as p70S6 Kinase (S6K) and Ribosomal Protein S6 (S6). Also probe for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein for each target.
-
Compare the levels of phosphorylation across different treatment groups to determine the effect of the BCAA derivative on mTORC1 signaling.
-
Part 4: In Vivo Assessment of BCAA Derivatives
Promising in vitro data is the prerequisite for advancing a BCAA derivative to in vivo studies. These experiments are designed to assess the compound's behavior in a whole organism and its potential for therapeutic efficacy.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies
Pharmacokinetics describes what the body does to the drug (absorption, distribution, metabolism, excretion), while pharmacodynamics describes what the drug does to the body.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Mice (General Workflow)
-
Animal Preparation:
-
Use a cohort of mice (e.g., male C57BL/6).
-
Fast the animals overnight before dosing, with water ad libitum.
-
-
Compound Administration:
-
Administer the BCAA derivative at a specific dose via the intended clinical route (e.g., oral gavage, intraperitoneal injection). The compound should be formulated in a suitable vehicle.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at a series of time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma and store frozen until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and specific analytical method (typically LC-MS/MS) to quantify the concentration of the BCAA derivative in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration of the derivative against time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t₁/₂ (half-life).
-
For pharmacodynamics, one would measure a biomarker of the drug's effect at the same time points. For a BCKDK inhibitor, this would be the plasma concentration of BCAAs, which is expected to decrease as the drug takes effect[7].
Preclinical Efficacy in Animal Models
The ultimate preclinical test for a BCAA derivative is its ability to produce a beneficial effect in a relevant animal model of disease.
Experimental Design: Evaluating a BCKDK Inhibitor in a Mouse Model of Alzheimer's Disease
-
Animal Model: Use a transgenic mouse model of Alzheimer's disease, such as the 5xFAD model, which develops amyloid plaques and cognitive deficits[15].
-
Study Groups:
-
Wild-type mice + Vehicle
-
Wild-type mice + BCKDK inhibitor (e.g., BT2)
-
5xFAD mice + Vehicle
-
5xFAD mice + BCKDK inhibitor
-
-
Dosing Regimen: Administer the compound daily (e.g., via oral gavage) for a chronic period (e.g., 8-12 weeks), starting either before or after the onset of pathology, depending on whether the goal is prevention or treatment[15].
-
Efficacy Endpoints:
-
Behavioral Testing: Assess cognitive function using tests like the Y-maze (for spatial working memory) or the Morris water maze (for spatial learning and memory)[15].
-
Biochemical Analysis: At the end of the study, collect plasma to measure BCAA levels (as a PD marker) and brain tissue for analysis.
-
Histopathology: Quantify amyloid plaque burden in the brain using immunohistochemistry.
-
Neurochemical Analysis: Measure levels of key neurotransmitters in brain tissue to assess if the treatment restores neurochemical balance[15].
-
Isotope Tracing for Mechanistic Insights in Vivo
Stable isotope tracing is a powerful technique to track the metabolic fate of BCAA derivatives and understand how they alter metabolic pathways in vivo.
Workflow: In Vivo Isotope Tracing
-
Tracer Selection: Synthesize the BCAA derivative with stable isotopes (e.g., ¹³C, ¹⁵N) incorporated at specific positions.
-
Tracer Administration: Administer the labeled compound to the animal model, often via a constant intravenous infusion to achieve a metabolic steady state[23].
-
Sample Collection: At the end of the infusion, rapidly collect tissues of interest (e.g., liver, muscle, brain) and plasma.
-
Metabolite Extraction and Analysis: Extract metabolites from the tissues and analyze them using LC-MS/MS to measure the incorporation of the stable isotopes into downstream metabolites.
-
Flux Analysis: By quantifying the degree of isotopic enrichment in various metabolites, it is possible to determine the relative activity (flux) through different metabolic pathways, providing a dynamic view of how the derivative impacts metabolism.
Part 5: Visualization of Key Pathways and Workflows
Visual diagrams are essential for conceptualizing the complex relationships in BCAA metabolism and the experimental workflows used to study them.
Caption: Inter-organ flow of BCAA metabolism.
Caption: Leucine-mediated activation of the mTORC1 signaling pathway.
Caption: Preclinical workflow for BCAA derivative development.
Conclusion and Future Perspectives
The exploration of branched-chain amino acid derivatives represents a paradigm shift from nutritional science to precision pharmacology. The intricate involvement of BCAA metabolism in a wide array of diseases provides a fertile ground for the discovery of novel therapeutics. The development of BCKDK inhibitors serves as a powerful proof-of-concept, demonstrating that targeting this pathway can have profound effects in preclinical models of both rare and common diseases.
The future of this field lies in the continued integration of medicinal chemistry, sophisticated in vitro and in vivo pharmacology, and systems biology approaches like metabolomics and isotope tracing. This will enable the development of next-generation BCAA derivatives with enhanced selectivity, improved safety profiles, and novel mechanisms of action. As our understanding of the nuanced and context-dependent roles of BCAA metabolism continues to grow, so too will the opportunities to translate this knowledge into transformative medicines for patients in need.
References
-
Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvor, L., Wernstedt, C., & Chuang, D. T. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]
-
Xu, G., Ji, J., Jin, L., & Chen, X. (2023). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. Frontiers in Oncology, 13, 1220638. [Link]
-
d'Avalos, V., & Cereda, E. (2018). Experimental design of BCAA supplementation and restriction. ResearchGate. [Link]
-
The effect of branched-chain amino acid supplementation on cancer treatment. (n.d.). ResearchGate. [Link]
-
Miyoshi, T., Ito, T., & Asano, Y. (2015). Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase. Applied Microbiology and Biotechnology, 99(11), 4671–4678. [Link]
-
BCAA Biosynthetic Pathway with Documented in Vitro Allosteric Inhibition. (n.d.). ResearchGate. [Link]
-
Holechek, M. (2018). The effect of branched-chain amino acid supplementation on cancer treatment. PubMed. [Link]
-
Xu, G., Ji, J., Jin, L., & Chen, X. (2023). Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions. PubMed. [Link]
-
Kovacs, Z., Schittmayer, M., Tihanyi, B., Krencz, I., Pinter, A., Toth, K., Birner-Gruenberger, R., & Gallyas, F. (2022). Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model. Frontiers in Pharmacology, 13, 1021469. [Link]
- Richardson, J. L. (2007). Treatment of movement disorders using large neutral amino acids.
-
D'Antona, G., Ragni, M., Cardile, A., Tedesco, L., Dossena, M., Bruttini, F., ... & Nisoli, E. (2010). Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view. British journal of pharmacology, 160(7), 1593-1605. [Link]
-
Abdel-Haleem, A. M., & El-Naggar, M. Y. (2018). Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability. Biochemistry, 57(49), 6759–6773. [Link]
-
Yoo, H. I., Shanmugalingam, R., & Smith, B. K. (2022). Potential roles of branched-chain amino acids in neurodegeneration. ResearchGate. [Link]
-
Branched-chain amino acids in tumors can be targeted to prevent and treat cancer. (2019). ASTAR*. [Link]
-
Shellhammer, J. P., Edwards, D. M., & Dohlman, H. G. (2017). BCAA derivatives are necessary for a full response to osmotic stress. ResearchGate. [Link]
-
Yoo, H. I., Shanmugalingam, R., & Smith, B. K. (2022). Potential roles of branched-chain amino acids in neurodegeneration. Nutrition, 103-104, 111762. [Link]
- Decombaz, J. (2009). Branched Chain Amino Acid Chelate.
-
Petersen, M. C. (2021). BT2 as a novel therapeutic compound for Alzheimer's disease. TTU DSpace Repository. [Link]
-
Piri-Moghadam, H., Ahmadi, M., & Meyer, C. (2024). Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. Applied Microbiology and Biotechnology, 108(1), 1-24. [Link]
-
Piri-Moghadam, H., Ahmadi, M., & Meyer, C. (2024). (PDF) Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production. ResearchGate. [Link]
- Sasaki, K. (2016). Method for inhibiting bitter taste.
-
Chen, S. J., Chen, H. L., & Chen, C. M. (2025). Branched-Chain Amino Acids in Parkinson's Disease: Molecular Mechanisms and Therapeutic Potential. PubMed. [Link]
-
BCAAs and Alzheimer's Disease Pathology. (n.d.). Consensus. [Link]
-
Hrdlicka, A., Hlozkova, K., & Glatz, Z. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Molecules, 26(15), 4627. [Link]
-
Taylor, A. J., Jones, A. W., & Alexander, C. (2025). Evolution of branched peptides as novel biomaterials. RSC Publishing. [Link]
-
Overview of the branched chain amino acid (BCAA) biosynthesis pathway. (n.d.). ResearchGate. [Link]
-
Schatt, M., & Krek, W. (2024). Mitolnc controls cardiac BCAA metabolism and heart hypertrophy by allosteric activation of BCKDH. Proceedings of the National Academy of Sciences, 121(15), e2315865121. [Link]
-
Design of target structures 2 combining derivatives of the allosteric... (n.d.). ResearchGate. [Link]
-
(PDF) A Novel Synthesis of a Branched-Chain Amino Sugar. (n.d.). Amanote Research. [Link]
- Dioguardi, F. S. (2020). New composition containing branched-chain amino acids.
-
Design and pharmacodynamic study of live biotherapeutic products with efficient degradation of branched‐chain amino acids. (2025). R Discovery. [Link]
-
Neinast, M., Murashige, D., & Arany, Z. (2019). Branched Chain Amino Acids. Annual review of physiology, 81, 139–164. [Link]
- Branched-Chain Amino Acid (BCAA)
-
Li, Y., Li, Y., Wu, Z., & Li, J. (2024). Branched-Chain Amino Acid (BCAA) Oligopeptide Determination from Whey Proteins: Preparation, Peptide Profiles, and Anti-Fatigue Activity. Foods, 13(1), 127. [Link]
-
Hrdlicka, A., Hlozkova, K., & Glatz, Z. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. ResearchGate. [Link]
-
Neinast, M. D., Jang, C., Hui, S., Murashige, D. S., Chu, Q., Morscher, R. J., ... & Arany, Z. (2019). Quantitative analysis of the whole-body metabolic fate of branched-chain amino acids. Cell metabolism, 29(2), 417-429. [Link]
-
Jackman, S. R., Witard, O. C., Philp, A., Wallis, G. A., Baar, K., & Tipton, K. D. (2017). The effects of branched-chain amino acids on muscle protein synthesis, muscle protein breakdown and associated molecular signalling responses in humans: an update. Journal of the International Society of Sports Nutrition, 14(1), 30. [Link]
-
BCAA Supplementation in Mice with Diet-Induced Obesity Alters the Metabolome Without Impairing Glucose Homeostasis. (2021). ResearchGate. [Link]
-
Teixeira, A., & Ghiarone, T. (2022). Oral Branched-Chain Amino Acids Supplementation in Athletes: A Systematic Review. Nutrients, 14(19), 3933. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential roles of branched-chain amino acids in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
- 6. Efficient synthesis of D-branched-chain amino acids and their labeled compounds with stable isotopes using D-amino acid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acids catabolism and cancer progression: focus on therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 10. news-medical.net [news-medical.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of branched-chain amino acid supplementation on cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CA2210233A1 - Treatment of movement disorders using large neutral amino acids - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 16. Branched-Chain Amino Acids in Parkinson's Disease: Molecular Mechanisms and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. consensus.app [consensus.app]
- 18. Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantitative analysis of the whole-body metabolic fate of branched chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Foreword: The Rationale for α,α-Disubstituted GABA Analogues
The intricate signaling pathways of the central nervous system, largely modulated by the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), present a fertile ground for therapeutic intervention. However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1] This has spurred the development of a vast array of GABA analogues designed to overcome this limitation and exhibit enhanced pharmacological profiles. Among these, molecules with substitution at the α-carbon, particularly those with a quaternary α-carbon center, represent a sophisticated class of compounds. The introduction of two substituents at the α-position can enforce specific molecular conformations, potentially leading to increased receptor selectivity and improved metabolic stability. This guide focuses on a specific α,α-disubstituted GABA analogue, 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, providing a comprehensive overview of its synthesis and the scientific principles underpinning its design. While the specific discovery of this compound is not extensively documented in publicly available literature, its structural similarity to other neurologically active agents suggests its origin lies in the systematic exploration of GABA analogues for treating conditions such as epilepsy, neuropathic pain, and anxiety disorders.[2]
Strategic Synthesis: A Plausible and Detailed Approach
The synthesis of this compound can be efficiently achieved through a classic and robust organic transformation: the Mannich reaction.[3][4] This three-component condensation reaction is ideally suited for the construction of β-amino carbonyl compounds, the structural core of our target molecule.[5] The proposed synthetic pathway leverages readily available starting materials and proceeds through a logical sequence of well-understood chemical transformations.
Visualizing the Synthetic Pathway
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid via Mannich Reaction
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 2-ethylbutanoic acid (1.0 eq). The flask is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: A solution of aqueous formaldehyde (37% w/w, 1.1 eq) and aqueous ammonia (28% w/w, 1.2 eq) is prepared and added dropwise to the stirred 2-ethylbutanoic acid at room temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction Conditions: After the addition is complete, the reaction mixture is heated to reflux (typically 80-100 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess ammonia and formaldehyde are removed under reduced pressure. The resulting crude product, 2-(Aminomethyl)-2-ethylbutanoic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water).
Causality Behind Experimental Choices:
-
Inert Atmosphere: While not strictly necessary for all Mannich reactions, an inert atmosphere is good practice to prevent any potential side reactions, especially if the starting materials are sensitive to oxidation.
-
Stoichiometry: A slight excess of formaldehyde and ammonia is used to ensure the complete conversion of the starting carboxylic acid.
-
Reflux Conditions: Heating the reaction mixture provides the necessary activation energy for the condensation and subsequent C-C bond formation to occur at a reasonable rate.
-
Purification by Recrystallization: This is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.
Step 2: Formation of the Hydrochloride Salt
-
Dissolution: The purified 2-(Aminomethyl)-2-ethylbutanoic acid is dissolved in a minimal amount of a suitable organic solvent, such as isopropanol or ethanol.
-
Acidification: To the stirred solution, a solution of hydrochloric acid (e.g., 2 M in diethyl ether or concentrated HCl) is added dropwise until the pH of the solution is acidic (pH 1-2).
-
Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred for an additional 30 minutes to ensure complete precipitation and then cooled in an ice bath. The solid product is collected by vacuum filtration, washed with a small amount of cold solvent (the same solvent used for dissolution), and dried under vacuum to yield this compound as a white crystalline solid.
Causality Behind Experimental Choices:
-
Choice of Solvent: Isopropanol and ethanol are good choices as they can dissolve the free base but are often poor solvents for the hydrochloride salt, leading to efficient precipitation.
-
Controlled Acidification: Dropwise addition of hydrochloric acid prevents localized high concentrations of acid, which could lead to degradation of the product.
-
Washing with Cold Solvent: This step removes any residual impurities without significantly dissolving the desired product.
Characterization and Data Presentation
The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₆ClNO₂ | |
| Molecular Weight | 181.66 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| Melting Point | To be determined experimentally | N/A |
| Solubility | Soluble in water | Inferred from structure |
Spectroscopic Data (Predicted/Representative)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl groups (a triplet and a quartet), a singlet for the aminomethyl protons, and broad signals for the amine and carboxylic acid protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the quaternary carbon, the carbonyl carbon, the aminomethyl carbon, and the two carbons of the ethyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base [M+H]⁺ at m/z 146.12, confirming the molecular weight.
Pharmacological Context and Future Directions
As a GABA analogue with a constrained conformation due to the α,α-disubstitution, this compound is a compelling candidate for neurological drug discovery. Its pharmacological profile would likely involve interaction with GABA receptors or related targets in the central nervous system.[6][7] Further research should focus on:
-
In-depth Pharmacological Evaluation: Comprehensive studies are needed to determine its binding affinity for various GABA receptor subtypes and its functional activity as an agonist, antagonist, or modulator.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogues with different alkyl groups at the α-position would provide valuable insights into the structural requirements for optimal activity and selectivity.
-
Preclinical Development: Should promising in vitro activity be observed, further preclinical studies would be warranted to assess its efficacy in animal models of neurological disorders, as well as its pharmacokinetic and safety profiles.
Conclusion
This technical guide has outlined a robust and scientifically sound synthetic route to this compound based on the well-established Mannich reaction. The rationale for the design of such α,α-disubstituted GABA analogues has been discussed, highlighting their potential for improved pharmacological properties. While the specific discovery and detailed experimental data for this compound are not widely published, the principles and protocols presented here provide a solid framework for its synthesis and future investigation by researchers in the field of drug development.
References
-
GABA Analogues - GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine]. De Gruyter. Accessed January 15, 2026. [Link].
-
Mannich Reaction Mechanism. BYJU'S. Accessed January 15, 2026. [Link].
-
Synthesis and Pharmacological Evaluation of Gamma-Aminobutyric Acid Analogues. New Ligand for GABAB Sites. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
Synthesis of GABAA Receptor Agonists and Evaluation of their α-subunit Selectivity and Orientation in the GABA Binding Site. Aarhus University. Accessed January 15, 2026. [Link].
-
Synthesis of GABAA Receptor Agonists and Evaluation of Their Alpha-Subunit Selectivity and Orientation in the GABA Binding Site. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
3-substituted GABA analogs with central nervous system activity: a review. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. Accessed January 15, 2026. [Link].
-
Mannich reaction. Wikipedia. Accessed January 15, 2026. [Link].
-
Synthetic applications of biologically important Mannich bases: An updated review. ResearchGate. Accessed January 15, 2026. [Link].
-
An update on GABA analogs for CNS drug discovery. Semantic Scholar. Accessed January 15, 2026. [Link].
-
An update on GABA analogs for CNS drug discovery. ResearchGate. Accessed January 15, 2026. [Link].
-
The synthesis of 2,2,3,3-tetramethyl-β-alanine. Journal of the Chemical Society C: Organic. Accessed January 15, 2026. [Link].
-
dl-ALANINE. Organic Syntheses. Accessed January 15, 2026. [Link].
-
Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Sci-Hub. Accessed January 15, 2026. [Link].
-
Synthesis and pharmacological evaluation of 6-aminonicotinic acid analogues as novel GABA(A) receptor agonists. Semantic Scholar. Accessed January 15, 2026. [Link].
- New processes for producing beta-alanine derivatives.
-
A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Accessed January 15, 2026. [Link].
-
GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. ResearchGate. Accessed January 15, 2026. [Link].
-
Advances in the synthesis of β-alanine. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
Amino Acids—Syntheses, Occurrence in Natural Products, and Components of ß-Peptides. ETH Zürich. Accessed January 15, 2026. [Link].
-
Quaternary β2,2 -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
3-Amino-2,2-dimethylpropanoic acid. Human Metabolome Database. Accessed January 15, 2026. [Link].
-
ChemInform Abstract: Synthesis of β-Substituted Alanines via Michael Addition of Nucleophiles to Dehydroalanine Derivatives. ResearchGate. Accessed January 15, 2026. [Link].
-
Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. Accessed January 15, 2026. [Link].
-
Beta2-amino acids-syntheses, occurrence in natural products, and components of beta-peptides1,2. National Center for Biotechnology Information. Accessed January 15, 2026. [Link].
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. Accessed January 15, 2026. [Link].
-
Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Royal Society of Chemistry. Accessed January 15, 2026. [Link].
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. byjus.com [byjus.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. oarjbp.com [oarjbp.com]
- 6. Synthesis and pharmacological evaluation of gamma-aminobutyric acid analogues. New ligand for GABAB sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride via the Mannich Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. This compound, a valuable building block in pharmaceutical and medicinal chemistry, is synthesized through a one-pot, three-component Mannich reaction. The protocol detailed herein utilizes 2-ethylbutanoic acid as the active hydrogen component, paraformaldehyde as the formaldehyde source, and ammonium chloride as both the amine source and catalyst. This guide offers in-depth explanations of the reaction mechanism, experimental setup, purification procedures, and characterization of the final product, ensuring scientific integrity and reproducibility for researchers in drug development and organic synthesis.
Introduction
This compound is a non-proteinogenic amino acid that serves as a key intermediate in the synthesis of various biologically active molecules. Its structural motif is found in compounds with potential therapeutic applications. The Mannich reaction is a powerful C-C bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group.[1] This multicomponent reaction, which condenses an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine or ammonia, is a highly efficient method for producing β-amino carbonyl compounds, also known as Mannich bases.[2][3]
The synthesis of this compound leverages the reactivity of the α-hydrogen of 2-ethylbutanoic acid in a Mannich condensation. The use of ammonium chloride is advantageous as it serves as both the source of ammonia and provides the acidic conditions that can catalyze the reaction.[4]
The Mannich Reaction: Mechanistic Insights
The Mannich reaction proceeds through a well-established mechanism that can be catalyzed by either acid or base, with acid catalysis being more common.[5]
Step 1: Formation of the Iminium Ion The reaction is initiated by the formation of a highly electrophilic Eschenmoser's salt precursor, an iminium ion, from the reaction between formaldehyde and ammonia (derived from ammonium chloride).[1]
Step 2: Enolization of the Carboxylic Acid Under the reaction conditions, the active hydrogen compound, 2-ethylbutanoic acid, undergoes enolization, forming a nucleophilic enol intermediate.
Step 3: Nucleophilic Attack and Product Formation The enol form of 2-ethylbutanoic acid then attacks the electrophilic carbon of the iminium ion. Subsequent proton transfer leads to the formation of the β-amino acid, 2-(Aminomethyl)-2-ethylbutanoic acid.
The overall reaction can be visualized as follows:
Caption: General workflow of the Mannich reaction for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 2-Ethylbutanoic acid | Reagent | Sigma-Aldrich | --- |
| Paraformaldehyde | Reagent | Sigma-Aldrich | Source of formaldehyde |
| Ammonium chloride | ACS Reagent | Fisher Scientific | Amine source and catalyst |
| Ethanol | Anhydrous | VWR | Reaction solvent |
| Hydrochloric acid | Concentrated (37%) | J.T. Baker | For pH adjustment and salt formation |
| Diethyl ether | Anhydrous | EMD Millipore | For precipitation/washing |
| Celite® | --- | Sigma-Aldrich | Filter aid |
| Round-bottom flask | --- | --- | --- |
| Reflux condenser | --- | --- | --- |
| Magnetic stirrer/hotplate | --- | --- | --- |
| pH meter or pH paper | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
Reaction Setup and Procedure
The experimental workflow is outlined in the diagram below:
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Instructions:
-
Reagent Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-ethylbutanoic acid (0.1 mol, 11.62 g), paraformaldehyde (0.11 mol, 3.30 g), ammonium chloride (0.12 mol, 6.42 g), and ethanol (100 mL).
-
Reflux: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The solid reagents will gradually dissolve.
-
Reaction Monitoring: Maintain the reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of the starting material.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of unreacted ammonium chloride and other inorganic byproducts may be present. Filter the cooled reaction mixture through a pad of Celite® to remove any solids.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. This will yield a viscous oil or semi-solid residue.
-
pH Adjustment and Salt Formation: Dissolve the residue in deionized water (50 mL). The resulting solution will likely be basic. Cool the solution in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is between 1 and 2. This step ensures the formation of the hydrochloride salt of the product.
-
Isolation: Concentrate the acidic aqueous solution on a rotary evaporator to obtain a crude solid.
-
Purification: Triturate the crude solid with 100 mL of cold, anhydrous diethyl ether. This will help to remove any non-polar impurities. Decant the diethyl ether. Repeat this washing step two more times.
-
Drying: Collect the solid product by vacuum filtration and dry it in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The final product, this compound, should be a white to off-white crystalline solid. Its identity and purity can be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point (MP): To assess purity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic functional groups.
Discussion and Key Considerations
-
Choice of Formaldehyde Source: Paraformaldehyde is used as it is a stable solid that depolymerizes to formaldehyde under the reaction conditions. Aqueous formalin can also be used, but the presence of excess water may affect reaction efficiency.
-
Role of Ammonium Chloride: Ammonium chloride is a convenient reagent as it provides both the amine component (ammonia) and contributes to the acidic environment that catalyzes the reaction.[4]
-
Reaction Time: The reaction time can vary depending on the scale and specific conditions. Monitoring the reaction is crucial to determine the optimal endpoint.
-
Purification: The work-up and purification steps are critical for obtaining a product of high purity. The use of diethyl ether for washing is effective in removing organic, non-polar impurities. For higher purity, recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) may be necessary.
Conclusion
The Mannich reaction provides an efficient and direct route for the synthesis of this compound. The protocol described in this application note is robust, scalable, and utilizes readily available and inexpensive reagents. By following the detailed steps and considering the key aspects of the reaction, researchers can reliably produce this valuable building block for applications in drug discovery and development.
References
-
Joshi, R., Chandanshive, J. Z., & Lokhande, P. D. (2022). Ammonium Chloride Promoted One-Pot, Three-Component Mannich Reaction: An Efficient Synthesis of β-Amino Ketones and β-Amino Esters. Asian Journal of Chemistry, 34(12), 3353–3360. [Link]
-
Cativiela, C., Diaz-de-Villegas, M. D., & Galvez, J. A. (1995). Efficient Synthesis of β2-Amino Acid by Homologation of α-Amino Acids Involving the Reformatsky Reaction and Mannich-Type Imminium Electrophile. The Journal of Organic Chemistry, 60(5), 1345–1349. [Link]
-
Shinde, M. D., Dhondge, P. P., Toche, R. B., & Watpade, R. B. (2016). Synthesis, Characterization of β-amino Carbonyl Complexes via Mannich Reaction and Study of Their Antibacterial Activity. Der Pharma Chemica, 8(12), 124-127. [Link]
-
AdiChemistry. (n.d.). Mannich Reaction | Mechanism | Explanation | Applications. Retrieved from [Link]
-
Wikipedia. (2023, December 19). Mannich reaction. In Wikipedia. [Link]
Sources
Application Notes and Protocols for the Purification of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Abstract
This comprehensive guide provides detailed application notes and validated protocols for the purification of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a key building block in pharmaceutical synthesis. Recognizing the critical impact of purity on drug development outcomes, this document outlines systematic approaches to achieve high-purity material through recrystallization and ion-exchange chromatography. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions, but also the scientific rationale behind procedural choices, troubleshooting guidance, and methods for purity assessment. This guide is intended to be a practical resource for obtaining this compound that meets the stringent requirements of pharmaceutical research and development.
Introduction: The Criticality of Purity
This compound is a non-proteinogenic amino acid analog that has garnered interest in medicinal chemistry due to its structural resemblance to neurotransmitters like GABA. Its incorporation into novel therapeutic agents necessitates a high degree of purity, as even trace impurities can lead to undesirable side effects, altered pharmacological activity, and complications in downstream processing. The purification of this compound is therefore a critical step in the drug development pipeline, ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API).
This document provides a detailed exploration of two primary purification techniques: recrystallization and ion-exchange chromatography. The choice of method will depend on the impurity profile of the crude material, the desired final purity, and the scale of the purification.
Physicochemical Properties: A Foundation for Purification
A thorough understanding of the physicochemical properties of this compound is paramount for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₇H₁₆ClNO₂ | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Inferred from similar compounds |
| pKa (approx.) | ~4 (carboxylic acid), ~10 (amino group) | Estimated based on similar amino acids[2] |
| Solubility Profile | Soluble in water, sparingly soluble in lower alcohols (methanol, ethanol), and poorly soluble in non-polar organic solvents (e.g., hexanes, toluene). | General solubility of amino acid hydrochlorides[2] |
The zwitterionic nature of the parent amino acid, coupled with the presence of the hydrochloride salt, dictates its solubility. The compound is most soluble in polar protic solvents, particularly water, where it can exist in its ionic form. This property is central to the design of both recrystallization and ion-exchange chromatography protocols.
Purification by Recrystallization: A Versatile and Scalable Technique
Recrystallization is often the first-line approach for purifying crystalline solids.[3] The principle lies in the differential solubility of the compound of interest and its impurities in a given solvent or solvent system at varying temperatures. For this compound, a mixed-solvent system is often most effective.
Rationale for Solvent System Selection
The ideal solvent system for recrystallization should exhibit high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[3] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble even at high temperatures (allowing for removal by hot filtration).
Given the polar nature of this compound, a polar solvent in which it is readily soluble at high temperatures is required. A less polar "anti-solvent" is then used to reduce its solubility upon cooling, inducing crystallization. A water/isopropanol or water/ethanol system is a common and effective choice for amino acid hydrochlorides.
Protocol for Mixed-Solvent Recrystallization
This protocol is designed for the purification of approximately 10 g of crude this compound.
Materials:
-
Crude this compound
-
Deionized water
-
Isopropanol (or Ethanol)
-
Activated carbon (optional, for color removal)
-
Erlenmeyer flasks
-
Heated magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10 g of the crude material in the minimum amount of hot deionized water (start with ~20-30 mL) with stirring. Heat the solution to near boiling.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approx. 0.1-0.2 g), and then gently reheat the solution to boiling for 5-10 minutes.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Addition of Anti-Solvent: To the hot, clear filtrate, slowly add warm isopropanol (or ethanol) dropwise with continuous swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot deionized water to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold 1:1 water/isopropanol, followed by a wash with cold isopropanol to remove residual water.
-
Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Troubleshooting Recrystallization
-
Oiling out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or cooling the solution too quickly. Try adding more of the primary solvent (water) before adding the anti-solvent.
-
No crystal formation: If crystals do not form, try scratching the inside of the flask with a glass rod at the meniscus to provide a nucleation site. Alternatively, a seed crystal from a previous successful crystallization can be added.
-
Low yield: The mother liquor can be concentrated by rotary evaporation and a second crop of crystals can be obtained. Note that the second crop may be of lower purity.
Purification by Ion-Exchange Chromatography: A High-Resolution Approach
For instances where recrystallization fails to remove closely related impurities, or when a higher degree of purity is required, ion-exchange chromatography (IEC) is a powerful alternative.[4] This technique separates molecules based on their net charge.
Principle of Ion-Exchange Chromatography for Amino Acid Purification
This compound possesses both a primary amine and a carboxylic acid group, making it amphoteric. The charge of the molecule is pH-dependent. At a low pH, both the amino and carboxylic acid groups will be protonated, resulting in a net positive charge. At a high pH, the carboxylic acid will be deprotonated and the amino group will be neutral, resulting in a net negative charge.
For purification, a strong cation exchange resin is typically employed. The positively charged amino group of the target compound will bind to the negatively charged resin at an acidic pH. Impurities that are neutral or negatively charged will pass through the column. The bound compound can then be eluted by increasing the pH or the ionic strength of the buffer.
Workflow for Ion-Exchange Chromatography
Caption: Workflow for the purification of this compound using ion-exchange chromatography.
Protocol for Ion-Exchange Chromatography
Materials:
-
Strong cation exchange resin (e.g., Dowex® 50WX8)
-
Chromatography column
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Ammonium hydroxide (NH₄OH) solutions (e.g., 0.5 M, 1 M)
-
pH meter
-
Fraction collector
-
HPLC or TLC for analysis
Procedure:
-
Resin Preparation: Swell the resin in deionized water. Pack the resin into a chromatography column and wash sequentially with 1 M HCl, deionized water until neutral, 1 M NH₄OH, and finally deionized water until neutral. Equilibrate the column with 0.1 M HCl.
-
Sample Preparation: Dissolve the crude this compound in a small volume of the equilibration buffer (0.1 M HCl).
-
Sample Loading: Carefully load the sample onto the top of the resin bed.
-
Washing: Wash the column with several column volumes of the equilibration buffer to elute any neutral or anionic impurities.
-
Elution: Elute the bound compound using a stepwise or linear gradient of ammonium hydroxide (e.g., 0.5 M to 1 M NH₄OH). Collect fractions throughout the elution process.
-
Fraction Analysis: Analyze the collected fractions for the presence of the desired product using a suitable analytical technique such as TLC or HPLC.
-
Pooling and Isolation: Pool the pure fractions, and remove the solvent and ammonia by rotary evaporation. The resulting solid can be further purified by recrystallization as described in Section 3.2 to obtain the hydrochloride salt.
Assessment of Purity
The purity of the final product should be assessed using appropriate analytical methods.
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity and detection of impurities. A reversed-phase C18 column with a mobile phase of water/acetonitrile containing an ion-pairing agent (e.g., trifluoroacetic acid) is a good starting point.[5] |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method for monitoring the progress of the purification. A mobile phase of n-butanol:acetic acid:water (4:1:1) is often effective for amino acids. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of impurities with different chemical shifts. ¹H and ¹³C NMR should be performed. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Common Impurities and Their Removal
The nature of impurities will depend on the synthetic route used to prepare the crude material. Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis. These are often removed effectively by the primary purification method.
-
Byproducts of the synthesis: These can be structurally similar to the target compound and may require the higher resolution of ion-exchange chromatography for removal.
-
Residual solvents: These can be removed by drying the final product under vacuum.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most appropriate purification strategy.
Conclusion
The purification of this compound is a critical step in its application in pharmaceutical research and development. This guide has provided detailed protocols for two robust purification methods: recrystallization and ion-exchange chromatography. The choice of method, and the specific conditions employed, should be guided by the impurity profile of the crude material and the desired final purity. By following the principles and protocols outlined in this document, researchers can confidently produce high-purity this compound suitable for the most demanding applications.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2023). Ion Exchange Chromatography. Retrieved from [Link]
- Aguiar, R. M., et al. (2017). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
-
Cytiva. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Rhode Island. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Aguiar, R. M., et al. (2017). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry.
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved from [Link]
-
U.S. Pharmacopeia. (2011). Description and Solubility. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S).
- Google Patents. (n.d.). The preparation method of the new 2 Ethylbutanoic acid of one class.
Sources
Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Introduction
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is a small molecule of interest in pharmaceutical research and drug development, potentially serving as a key building block in the synthesis of novel therapeutic agents.[1] Its structure, featuring a quaternary carbon, a primary amine, and a carboxylic acid, presents a unique set of challenges and opportunities for analytical characterization. Accurate and comprehensive structural elucidation is paramount for ensuring compound identity, purity, and for understanding its chemical behavior in biological systems. This application note provides a detailed guide for the characterization of this compound using a suite of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques. The methodologies described herein are designed to provide unambiguous structural confirmation and are applicable to researchers, scientists, and drug development professionals.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules.[2][3][4] For this compound, a combination of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC) NMR experiments provides a complete picture of the molecular framework.
1.1. Rationale for Experimental Choices
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[5]
-
¹³C NMR: Determines the number of chemically non-equivalent carbon atoms and their electronic environment.[6][7][8] The broad chemical shift range allows for clear resolution of individual carbon signals.[7][8]
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) Distinguishes between CH, CH₂, and CH₃ groups, which is crucial for assigning the signals of the ethyl and aminomethyl groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[9][10][11][12] Quaternary carbons are not observed in DEPT spectra.[9][13]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for confirming the connectivity within the ethyl group.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms to which they are directly attached, providing definitive C-H assignments.
1.2. Experimental Protocol: NMR Analysis
1.2.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is a good choice due to the compound's polar nature and the presence of exchangeable protons (amine and carboxylic acid). For observing these exchangeable protons, a non-protic solvent like DMSO-d₆ could be used.[15]
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
1.2.2. Instrument Parameters (500 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: Standard single pulse
-
Spectral Width: -2 to 12 ppm
-
Acquisition Time: 3-4 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16-32
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled
-
Spectral Width: -10 to 200 ppm
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096 (¹³C has low natural abundance)[16]
-
-
DEPT-135, COSY, HSQC: Utilize standard instrument manufacturer-provided pulse programs and parameters, optimizing as necessary for the specific sample and instrument.
1.3. Data Interpretation and Expected Results
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound.
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | Integration | ¹³C Chemical Shift (ppm) | DEPT-135 |
| -CH₃ | ~0.9 | Triplet | 6H | ~8-12 | Positive |
| -CH₂- (ethyl) | ~1.6 | Quartet | 4H | ~25-30 | Negative |
| -CH₂- (aminomethyl) | ~3.1 | Singlet | 2H | ~45-50 | Negative |
| Quaternary C | - | - | - | ~40-45 | No Signal |
| -COOH | ~11-13 (in DMSO-d₆) | Broad Singlet | 1H | ~175-180 | No Signal |
| -NH₃⁺ | ~8-9 (in DMSO-d₆) | Broad Singlet | 3H | - | - |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.[5][17] The protons on the amine and carboxylic acid groups are exchangeable and may not be observed or may appear as very broad signals, especially in D₂O.
1.4. Workflow for NMR-based Structure Elucidation
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
2. Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.[18] High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.[19][20][21][22]
2.1. Rationale for Experimental Choices
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and charged molecules like amino acids, minimizing fragmentation and preserving the molecular ion.[23] Given the presence of the primary amine, positive ion mode ESI is expected to be highly effective, leading to the formation of the protonated molecule [M+H]⁺.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula of the compound.[18][19]
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) to generate a characteristic fragmentation pattern. This pattern provides valuable structural information and can be used for confirmation of the compound's identity.[24][25][26]
2.2. Experimental Protocol: MS Analysis
2.2.1. Sample Preparation
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
2.2.2. Instrument Parameters (ESI-QTOF or ESI-Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Mass Range: m/z 50 - 500
-
Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.
2.3. Data Interpretation and Expected Results
The molecular formula of the free base is C₇H₁₅NO₂. The molecular weight of the free base is 145.1103 g/mol . The molecular weight of the hydrochloride salt is 181.66 g/mol .[27]
| Ion | Description | Calculated Exact Mass (m/z) |
| [M+H]⁺ | Protonated free base | 146.1176 |
| [M+Na]⁺ | Sodium adduct of the free base | 168.0995 |
2.3.1. Predicted Fragmentation Pattern
The fragmentation of the [M+H]⁺ ion is expected to proceed through characteristic losses for amino acids.
-
Loss of H₂O (m/z 128.1070): A common loss from the carboxylic acid group.
-
Loss of COOH₂ (formic acid, m/z 100.1226): Decarboxylation is a typical fragmentation pathway for amino acids.[28]
-
Loss of the ethyl group (C₂H₅, m/z 117.0913): Cleavage of the C-C bond.
-
Formation of an immonium ion (m/z 30.0338): A characteristic fragment for primary amines, resulting from cleavage adjacent to the nitrogen atom.[29]
2.4. Workflow for MS-based Structure Confirmation
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. compoundchem.com [compoundchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CH362: 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 11. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. che.hw.ac.uk [che.hw.ac.uk]
- 14. omicsonline.org [omicsonline.org]
- 15. mdpi.com [mdpi.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 24. application.wiley-vch.de [application.wiley-vch.de]
- 25. researchgate.net [researchgate.net]
- 26. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Amino acids [medizin.uni-muenster.de]
- 29. Mascot help: Peptide fragmentation [matrixscience.com]
In Vitro GABA Receptor Binding Assay: A Detailed Protocol and Application Guide
Introduction: Unlocking the Secrets of GABAergic Neurotransmission
Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1][2] Its effects are mediated through three main classes of receptors: GABA-A, GABA-B, and the formerly known GABA-C (now classified as a subset of GABA-A receptors composed of ρ subunits).[1][2] GABA-A receptors are ionotropic, forming chloride ion channels that mediate fast synaptic inhibition, while GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that produce slower, more prolonged inhibitory responses.[2][3]
Radioligand binding assays are indispensable in vitro tools for characterizing these receptors.[2] They allow for the direct measurement of the interaction between a radiolabeled compound (ligand) and its receptor, providing quantitative data on receptor density (Bmax) and ligand affinity (Kd).[4][5][6] Furthermore, these assays are fundamental in drug discovery for screening and characterizing the pharmacological profile of unlabeled compounds by determining their inhibitory constants (Ki or IC50).[2]
This comprehensive guide provides detailed protocols for conducting radioligand binding assays for GABA-A and GABA-B receptors, explains the rationale behind key experimental steps, and offers insights into data analysis and interpretation.
The Principle of Radioligand Binding Assays
Radioligand binding assays are based on the principle of saturable and specific binding of a radiolabeled ligand to its receptor. The process involves incubating a biological sample containing the receptor of interest (typically brain membrane preparations) with a radioligand.[7][8] After reaching equilibrium, the bound radioligand is separated from the free (unbound) radioligand, and the amount of radioactivity in the bound fraction is quantified.
Key concepts in these assays include:
-
Total Binding: The total amount of radioligand bound to the membrane preparation.
-
Nonspecific Binding (NSB): The portion of the radioligand that binds to non-receptor components or with low affinity to the receptor. This is determined by adding a high concentration of an unlabeled ligand that competes with the radioligand for binding to the specific receptor sites.[9]
-
Specific Binding: The amount of radioligand bound specifically to the receptor of interest. It is calculated by subtracting the nonspecific binding from the total binding.[9]
The relationship between these components is illustrated in the workflow diagram below.
Caption: General workflow for a radioligand binding assay.
PART 1: Detailed Protocols
Protocol 1: GABA-A Receptor Binding Assay using [³H]Muscimol
Muscimol, a potent agonist of the GABA-A receptor, is a commonly used radioligand for these assays.[10][11] This protocol details the measurement of [³H]muscimol binding to GABA-A receptors in rat brain membranes.
1.1. Materials and Reagents
-
Radioligand: [³H]Muscimol (Specific Activity: 10-30 Ci/mmol)
-
Unlabeled Ligands: GABA or Bicuculline methiodide
-
Tissue Source: Whole rat brain or specific brain regions like the cerebellum.[1]
-
Buffers:
-
Scintillation Cocktail: A toluene-based cocktail compatible with the tissue solubilizer.[1]
-
Tissue Solubilizer
-
Equipment:
-
Homogenizer (e.g., Dounce or Polytron)
-
Refrigerated centrifuge
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
1.2. Membrane Preparation
Causality: The goal of this procedure is to isolate the cell membranes, which contain the GABA receptors, while removing endogenous GABA that would interfere with the radioligand binding.[1] Multiple washing steps are crucial for this purpose.[1]
-
Homogenize the brain tissue in 20 volumes (w/v) of ice-cold homogenization buffer.[12]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[12]
-
Collect the supernatant and centrifuge it at 140,000 x g for 30 minutes at 4°C to pellet the membranes.[12]
-
Discard the supernatant and resuspend the pellet in ice-cold deionized water. Homogenize briefly.[12]
-
Centrifuge again at 140,000 x g for 30 minutes at 4°C.[12]
-
Resuspend the pellet in binding buffer and centrifuge at 140,000 x g for 30 minutes at 4°C. Repeat this washing step at least twice.[12]
-
Finally, resuspend the pellet in a known volume of binding buffer to achieve a protein concentration of approximately 0.1-0.2 mg/mL.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
-
The membrane preparation can be stored at -70°C until use.[12]
1.3. Binding Assay Procedure
Causality: The assay is performed at 4°C to minimize enzymatic degradation of the receptors and ligands. The incubation time is chosen to ensure that the binding reaction reaches equilibrium.
-
Thaw the membrane preparation on ice and wash it twice with binding buffer by centrifugation at 140,000 x g for 30 minutes at 4°C.[12]
-
Resuspend the final pellet in binding buffer.
-
Set up the assay tubes in triplicate on ice:
-
Total Binding: Add 0.1-0.2 mg of membrane protein and [³H]muscimol (final concentration ~5 nM).[12]
-
Nonspecific Binding: Add 0.1-0.2 mg of membrane protein, [³H]muscimol (~5 nM), and a high concentration of unlabeled GABA (e.g., 10 µM) or bicuculline methiodide (e.g., 100 µM).[1]
-
Competition Assay (Optional): Add 0.1-0.2 mg of membrane protein, [³H]muscimol (~5 nM), and varying concentrations of the test compound.
-
-
Adjust the final volume of each tube to 1 mL with binding buffer.
-
Incubate the tubes at 4°C for 45 minutes.[12]
1.4. Termination and Quantification
Causality: Rapid filtration is used to separate the bound from the free radioligand. The filters are washed quickly with ice-cold buffer to remove any unbound radioligand without causing significant dissociation of the specifically bound ligand.
-
Terminate the incubation by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials.
-
Add 1 mL of tissue solubilizer to each vial and allow the filters to dissolve.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a liquid scintillation counter.[1][12]
Protocol 2: GABA-B Receptor Binding Assay using [³H]GABA
While [³H]GABA can bind to both GABA-A and GABA-B receptors, specific conditions can be used to favor its binding to GABA-B sites.[1] This protocol utilizes this principle.
2.1. Materials and Reagents
-
Radioligand: [³H]GABA (Specific Activity: 30-60 Ci/mmol)
-
Unlabeled Ligands: Baclofen, Isoguvacine
-
Tissue Source: Whole rat brain
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl with 2.5 mM CaCl₂, pH 7.4.[2]
-
-
Other Reagents: Triton X-100
2.2. Membrane Preparation
Causality: The addition of Triton X-100 helps to destroy GABA uptake sites that can also bind [³H]GABA.[1] The presence of calcium in the binding buffer is essential for the preferential binding of [³H]GABA to GABA-B receptors.[1][13]
-
Follow the membrane preparation steps 1-3 as described in Protocol 1, using 50 mM Tris-HCl as the homogenization buffer.
-
Resuspend the pellet in buffer containing 0.05% Triton X-100 and incubate for 30 minutes at 37°C.
-
Centrifuge at 50,000 x g for 10 minutes at 4°C.
-
Wash the pellet by resuspension in fresh buffer and centrifugation at least five more times to thoroughly remove endogenous GABA.[1]
-
Resuspend the final pellet in the binding buffer (50 mM Tris-HCl, 2.5 mM CaCl₂) to a protein concentration of approximately 0.5 mg/mL.
2.3. Binding Assay Procedure
-
Set up the assay tubes in triplicate on ice:
-
Total Binding: Add membrane protein and [³H]GABA (final concentration ~100 nM for low-affinity sites).[2]
-
Nonspecific Binding: Add membrane protein, [³H]GABA, and a high concentration of unlabeled baclofen (e.g., 100 µM).
-
To Isolate GABA-B Binding: Include a saturating concentration of a GABA-A specific ligand like isoguvacine (e.g., 40 µM) in all tubes to block binding to GABA-A receptors.[1]
-
-
Adjust the final volume to 1 mL with binding buffer.
-
Incubate at 4°C for 20 minutes.
2.4. Termination and Quantification
Follow the same procedure as described in Protocol 1 (Section 1.4).
PART 2: Data Analysis and Interpretation
The raw data from the scintillation counter will be in counts per minute (CPM). This needs to be converted to more meaningful units like femtomoles (fmol) of radioligand bound per milligram (mg) of protein.
2.1. Calculating Specific Binding
Specific Binding (CPM) = Total Binding (CPM) - Nonspecific Binding (CPM)
2.2. Saturation Binding Analysis
In a saturation binding experiment, the concentration of the radioligand is varied while the receptor concentration is kept constant. This allows for the determination of the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][6]
-
Kd (Dissociation Constant): Represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value indicates a higher binding affinity.[5]
-
Bmax (Maximum Binding Capacity): Represents the total concentration of receptor binding sites in the tissue preparation.[5]
These parameters are typically determined by non-linear regression analysis of the specific binding data plotted against the radioligand concentration. A common graphical representation is the Scatchard plot, although non-linear fitting is now the preferred method.[5]
Caption: Data analysis workflow for saturation binding experiments.
2.3. Competition Binding Analysis
In a competition binding experiment, a fixed concentration of radioligand is competed for binding with increasing concentrations of an unlabeled test compound. This allows for the determination of the IC50 value of the test compound.
-
IC50 (Inhibitory Concentration 50%): The concentration of the unlabeled test compound that displaces 50% of the specifically bound radioligand.
The IC50 value can be converted to a Ki (inhibition constant), which is a more accurate measure of the affinity of the test compound for the receptor, using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand.
-
Kd is the dissociation constant of the radioligand.
Quantitative Data Summary
| Receptor Subtype | Radioligand | Ligand Type | Typical Concentration | Unlabeled Ligand for NSB |
| GABA-A | [³H]Muscimol | Agonist | ~5 nM[12] | GABA or Bicuculline[1] |
| GABA-A | [³H]SR95531 | Antagonist | ~5-10 nM | GABA[14] |
| GABA-B | [³H]GABA | Agonist | ~100 nM[2] | Baclofen[1] |
| GABA-B | [³H]Baclofen | Agonist | ~5 nM[1] | GABA |
PART 3: Troubleshooting and Best Practices
A common issue in receptor binding assays is a low signal-to-noise ratio (i.e., low specific binding relative to nonspecific binding).[1] A specific to nonspecific binding ratio of less than 40% may indicate a faulty assay.[1]
Potential Causes and Solutions:
-
Loss of Receptors:
-
Cause: Improper storage or handling of the tissue during preparation.
-
Solution: Prepare a fresh batch of membranes, ensuring all steps are performed on ice and using appropriate protease inhibitors.[1]
-
-
High Nonspecific Binding:
-
Cause: The radioligand may be binding to other sites on the membrane or the filter.
-
Solution: Ensure thorough washing of the filters. Consider pre-soaking the filters in a solution like polyethyleneimine (PEI) to reduce nonspecific binding.
-
-
Dissociation of Bound Ligand during Washing:
-
Cause: The affinity of the radioligand may be too low to withstand the washing procedure.
-
Solution: Terminate the reaction by centrifugation instead of filtration, followed by a more gentle rinsing of the pellet.[1]
-
Conclusion: A Powerful Tool in Neuroscience Research
In vitro GABA receptor binding assays are a robust and reliable method for studying the pharmacology of GABA receptors. By providing quantitative data on ligand affinity and receptor density, these assays are invaluable for basic neuroscience research and for the discovery and development of novel therapeutic agents targeting the GABAergic system. Adherence to detailed protocols and a thorough understanding of the underlying principles are essential for obtaining high-quality, reproducible data.
References
-
Characterization of GABA Receptors. Current Protocols in Neuroscience. Available at: [Link]
-
Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. Current Protocols in Neuroscience. Available at: [Link]
-
Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions. The Journal of Neuroscience. Available at: [Link]
-
Brain homogenate preparation. CureFFI.org. Available at: [Link]
-
Brain Tissue Preparation. NIBSC. Available at: [Link]
-
Extrasynaptic δ‐GABAA receptors are high‐affinity muscimol receptors. The Journal of Physiology. Available at: [Link]
-
Probes for the heterogeneity of muscimol binding sites in rat brain. Frontiers in Molecular Neuroscience. Available at: [Link]
-
Tissue slices in radioligand binding assays: studies in brain, pineal and muscle. Journal of Neuroscience Methods. Available at: [Link]
-
Brain Tissue Binding Assay. Creative Bioarray. Available at: [Link]
-
GABA-A Receptor Binding Assay Protocol. PDSP. Available at: [Link]
-
Liquid Scintillation Counting. University of California, Irvine. Available at: [Link]
-
In vitro receptor binding assays: General methods and considerations. ResearchGate. Available at: [Link]
-
Bmax and KD. Turku PET Centre. Available at: [Link]
-
The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules. Available at: [Link]
-
Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. Available at: [Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. Available at: [Link]
-
Characterization of the binding of [3H]SR 95531, a GABAA antagonist, to rat brain membranes. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Crystal structure of a human GABAA receptor. Nature. Available at: [Link]
-
Calculations and Instrumentation used for Radioligand Binding Assays. ProbeChem. Available at: [Link]
-
Binding of [3H]-muscimol to GABAA sites in the guinea-pig urinary bladder: biochemical assay and autoradiography. British Journal of Pharmacology. Available at: [Link]
-
Brain Tissue Binding Assay. Creative Biolabs. Available at: [Link]
-
Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology. Available at: [Link]
-
Interpretation and analysis of receptor binding experiments which yield non-linear Scatchard plots and binding constants dependent upon receptor concentration. Molecular Pharmacology. Available at: [Link]
-
Bmax (in fmol/mg protein) and KD values to GABAA, kainate, AMPA and... ResearchGate. Available at: [Link]
-
Determination of GAB A Levels by a [3H]Muscimol Radioreceptor Assay. ResearchGate. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. ProbeChem. Available at: [Link]
-
A novel GABAA antagonist [3H]SR 95531: microscopic analysis of binding in the rat brain and allosteric modulation by several benzodiazepine and barbiturate receptor ligands. Synapse. Available at: [Link]
-
Principles and Applications of Liquid Scintillation Counting. PennState. Available at: [Link]
-
3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain. Nature. Available at: [Link]
-
Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation. ACS Omega. Available at: [Link]
-
Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry. Available at: [Link]
-
Steroid inhibition of [3H]SR 95531 binding to the GABAA recognition site. European Journal of Pharmacology. Available at: [Link]
-
Inhibition of R-[3H]-baclofen binding to rat brain synaptic membranes by a homologous series of phenyl alcohol amides anticonvulsants and their evaluation as GABAB receptor blockers. Arzneimittelforschung. Available at: [Link]
-
Structural Studies of GABAA Receptor Binding Sites: Which Experimental Structure Tells us What?. Frontiers in Molecular Neuroscience. Available at: [Link]
-
GABA Receptor Physiology and Pharmacology. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available at: [Link]
-
GABAA receptor. Wikipedia. Available at: [Link]
Sources
- 1. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TPC - Bmax and KD [turkupetcentre.net]
- 6. brieflands.com [brieflands.com]
- 7. Tissue slices in radioligand binding assays: studies in brain, pineal and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enhancement of Muscimol Binding and Gating by Allosteric Modulators of the GABAA Receptor: Relating Occupancy to State Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
- 13. Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A novel GABAA antagonist [3H]SR 95531: microscopic analysis of binding in the rat brain and allosteric modulation by several benzodiazepine and barbiturate receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Electrophysiology Studies of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This document provides a detailed guide for the application of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a structural analog of gabapentinoids, in patch-clamp electrophysiology. As a novel compound, its electrophysiological profile is of significant interest for neuroscience and pharmacology research. These notes synthesize established methodologies for studying related compounds, such as gabapentin and pregabalin, to provide a robust framework for characterizing the effects of this compound on neuronal excitability and synaptic function. The protocols herein are designed to be adaptable to various neuronal preparations, including cultured neurons and acute brain slices.
Introduction: Understanding the Scientific Context
This compound belongs to the class of gabapentinoids. Its structural similarity to gabapentin and pregabalin suggests potential modulatory effects on the nervous system. Gabapentinoids are widely used clinically for the treatment of epilepsy and neuropathic pain.[1][2] Their primary mechanism of action is believed to involve the binding to the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][4][5] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing neurotransmitter release and overall neuronal excitability.[4]
Patch-clamp electrophysiology is an indispensable technique for elucidating the functional effects of novel compounds on individual neurons and synaptic circuits.[6][7][8] It allows for high-fidelity recordings of ion channel activity, membrane potential dynamics, and synaptic currents. By applying this technique to this compound, researchers can directly assess its impact on neuronal function, providing critical insights into its potential therapeutic applications.
Core Concepts: The "Why" Behind the Protocol
The experimental design for characterizing a novel gabapentinoid like this compound should be rooted in the established pharmacology of this drug class. The following principles guide the subsequent protocols:
-
Target Engagement: The primary hypothesis is that the compound will modulate voltage-gated calcium channels. Therefore, protocols should be designed to isolate and measure calcium currents.
-
Neuronal Excitability: A logical consequence of reduced calcium influx is a decrease in neuronal excitability. This can be assessed by measuring action potential firing properties in current-clamp mode.
-
Synaptic Transmission: Reduced presynaptic calcium entry is expected to decrease neurotransmitter release. This can be quantified by recording spontaneous and evoked postsynaptic currents (sPSCs and ePSCs).
The following workflow provides a logical progression for a comprehensive electrophysiological characterization.
Caption: Proposed mechanism of action for this compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Unstable Gigaohm Seal | Dirty pipette tip or unhealthy cells. | Use fresh, filtered intracellular solution. Ensure the health of the neuronal preparation. [6] |
| High Series Resistance | Incomplete rupture of the cell membrane. | Apply additional brief suction pulses or a "zap" if available on the amplifier. |
| Noisy Recordings | Electrical noise from the setup or poor grounding. | Ensure proper grounding of all equipment. Isolate the setup from sources of vibration and electrical interference. |
| "Run-down" of Currents | Washout of essential intracellular components. | Consider using the perforated patch technique to preserve the intracellular milieu. [6] |
References
-
Cunningham, M. O., et al. (2004). Amperometric Measurement of Glutamate Release Modulation by Gabapentin and Pregabalin in Rat Neocortical Slices: Role of Voltage-Sensitive Ca2+ α2δ-1 Subunit. PMC - PubMed Central. Retrieved from [Link]
-
North, R. A. (2025). Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles. PubMed. Retrieved from [Link]
-
Sabet, M., et al. (2018). Effect of Gabapentin on nerve conduction studies in carpal tunnel syndrome. Biomedical Research and Therapy. Retrieved from [Link]
-
Wamil, A. W., & McLean, M. J. (1994). Limitation by gabapentin of high frequency action potential firing by mouse central neurons in cell culture. PubMed. Retrieved from [Link]
-
Kim, J. H., et al. (2007). Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain. KoreaMed Synapse. Retrieved from [Link]
-
Graham, B. A., et al. (2017). Gabapentin Modulates HCN4 Channel Voltage-Dependence. Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
D'Souza, K., et al. (2017). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. PubMed Central. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Medscape. (n.d.). Neurontin, Gralise (gabapentin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Chem-Impex. (n.d.). (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. Retrieved from [Link]
-
Molecular Devices. (n.d.). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Retrieved from [Link]
-
Nemes, P., et al. (2014). Patch Clamp Electrophysiology and Capillary Electrophoresis–Mass Spectrometry Metabolomics for Single Cell Characterization. PubMed Central. Retrieved from [Link]
-
Finnerup, N. B. (2008). Clinical use of pregabalin in the management of central neuropathic pain. PMC. Retrieved from [Link]
-
Xu, R., et al. (2021). Whole cell patch clamp electrophysiology in human neuronal cells. PubMed Central. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Dissolving Microneedle Patch for Peripheral Delivery of Pregabalin in Neuropathic Pain Management. PubMed. Retrieved from [Link]
-
Tricoire, L., & Tricoire, L. (2021). Patch-clamp and multi-electrode array electrophysiological analysis in acute mouse brain slices. PubMed Central. Retrieved from [Link]
-
Li, D., et al. (2025). Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices. STAR Protocols. Retrieved from [Link]
Sources
- 1. Gabapentin's effect on human dorsal root ganglia: Donor-specific electrophysiological and transcriptomic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Gabapentin on nerve conduction studies in carpal tunnel syndrome | Biomedical Research and Therapy [bmrat.org]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Frontiers | Gabapentin Modulates HCN4 Channel Voltage-Dependence [frontiersin.org]
- 5. Clinical use of pregabalin in the management of central neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 8. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride in Animal Models of Epilepsy
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Investigating 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride in Epilepsy
Epilepsy is a significant neurological disorder characterized by recurrent, unprovoked seizures, affecting millions worldwide.[1][2] Despite the availability of numerous anti-seizure medications (ASMs), a substantial portion of patients remain refractory to current treatments, highlighting the urgent need for novel therapeutic agents.[3][4] The preclinical evaluation of new chemical entities in robust and predictive animal models is a cornerstone of anti-seizure drug discovery.[5][6]
This document outlines detailed protocols for the initial preclinical screening of this compound (referred to herein as "Test Compound"), a novel GABA analogue. While direct anticonvulsant properties of this specific molecule are yet to be fully characterized, its structural similarity to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, provides a strong rationale for its investigation. Analogues of GABA and other 3-alkyl-4-aminobutanoic acids have demonstrated anticonvulsant activity, potentially through the activation of L-glutamic acid decarboxylase (GAD), the enzyme responsible for GABA synthesis.[7] Therefore, it is hypothesized that the Test Compound may exert anti-seizure effects by modulating GABAergic neurotransmission.
These application notes provide a strategic framework for assessing the potential anticonvulsant profile of the Test Compound using well-established, acute seizure models that are predictive of clinical efficacy for different seizure types. We will focus on three primary models: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) model, and the 6 Hz psychomotor seizure model.
Preclinical Screening Strategy: A Multi-Model Approach
A comprehensive initial screening of a potential anti-seizure drug should employ a battery of tests to determine its efficacy across different seizure types and potential mechanisms of action.[2] The proposed workflow is designed to efficiently characterize the anticonvulsant profile of the Test Compound.
Figure 2: Interpreting activity across different acute seizure models.
-
Activity in MES only: Suggests a mechanism similar to phenytoin or carbamazepine (sodium channel blockade).
-
Activity in PTZ only: Suggests a mechanism similar to ethosuximide or benzodiazepines (T-type calcium channel blockade or GABA-A modulation).
-
Broad-spectrum activity (MES and PTZ): Suggests a profile similar to valproate, with multiple mechanisms of action.
-
Activity in the 6 Hz model: This is a particularly encouraging finding, suggesting potential efficacy in difficult-to-treat, drug-resistant epilepsies. [8][9] These initial screening protocols provide a robust and efficient path to evaluate the anticonvulsant potential of this compound. Positive findings in these models would warrant further investigation, including dose-response studies, neurotoxicity assessments, and evaluation in chronic epilepsy models such as the kindling model. [1][9]
References
- Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. (n.d.). National Institutes of Health.
- Animal models of epilepsy: use and limitations. (2014, September 9). Dove Medical Press.
- Animal Models of Pharmacoresistant Epilepsy. (n.d.). Oxford Academic.
- Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI.
- Animal models of drug-resistant epilepsy. (2012, September). PubMed.
- Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (n.d.). JoVE.
- Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. (n.d.). Humana Press Inc.
- PTZ-Induced Epilepsy Model in Mice. (2018, January 24). JoVE Journal.
- Animal Models of Epilepsy: A Phenotype-oriented Review. (2022, February 1). PubMed.
- A Comparative Analysis of Pentylenetetrazol (PTZ)-Induced Seizure Models: Rats vs. Mice. (n.d.). Benchchem.
- Review of Animal Models for Epilepsy Research. (2026, January 7). Oreate AI Blog.
- Animal Models of Epilepsy. (2015, March 13). Clinical Gate.
- Pre clinical screening of anti epileptic drugs. (n.d.). Slideshare.
- Insight into Drug Resistance in Status Epilepticus: Evidence from Animal Models. (n.d.). MDPI.
- Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Springer Nature Experiments.
- This compound | 1086265-11-3. (n.d.). Benchchem.
- Animal models of drug-resistant epilepsy. (n.d.). Semantic Scholar.
- Animal Models of Epilepsy: A Phenotype-oriented Review. (n.d.). PubMed Central.
- Pentylenetetrazol (PTZ) kindling model of epilepsy. (2012). PubMed.
- Preclinical development of antiepileptic drugs: past, present, and future directions. (n.d.). PubMed.
- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide. (n.d.). Benchchem.
- Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. (2009). PubMed.
- Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH.
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025, August 1). International Journal of Novel Research in Pharmaceutical Sciences.
- Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures. (n.d.). ResearchGate.
- The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (n.d.). SciSpace.
- Development and Pharmacological Characterization of the Rat 6 Hz Model of Partial Seizures. (n.d.). National Institutes of Health.
- 6-Hz Psychomotor Seizure Model. (n.d.). Melior Discovery.
- Preclinical Testing Strategies for Epilepsy Therapy Development. (2024, October 25). PubMed Central.
- 6 Hz Electrical Stimulation Test (mouse, rat). (n.d.). PANAChE Database.
- Epilepsy | Preclinical Neuroscience. (n.d.). Transpharmation.
- This compound. (n.d.). PubChem.
- (R)-2-(Aminomethyl)-4-methylbutanoic acid hydrochloride. (n.d.). Chem-Impex.
- 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. (n.d.). PubMed.
- Synthesis and anticonvulsant activity of 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides: a pharmacophoric hybrid approach. (n.d.). PubMed.
- Pro- and anticonvulsant effects of anesthetics (Part II). (1990, April). PubMed.
- The anticonvulsant action of L-2,4-diaminobutyric acid. (n.d.). PubMed.
- Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221). (2012, September 11). Human Metabolome Database.
- 2-Amino-6-trifluoromethoxy benzothiazole, a possible antagonist of excitatory amino acid neurotransmission--I. Anticonvulsant properties. (n.d.). PubMed.
- 2-Ethylbutyric acid | C6H12O2 | CID 6915. (n.d.). PubChem.
Sources
- 1. Review of Animal Models for Epilepsy Research - Oreate AI Blog [oreateai.com]
- 2. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical development of antiepileptic drugs: past, present, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. transpharmation.com [transpharmation.com]
- 5. Pre clinical screening of anti epileptic drugs | PPTX [slideshare.net]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of drug-resistant epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Assessing the Anxiolytic Effects of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Anxiolytic Potential of a Novel Gabapentinoid
2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). While direct studies on this specific compound are not extensively published, its chemical structure strongly suggests it belongs to the gabapentinoid class of drugs. Gabapentinoids, such as gabapentin and pregabalin, are widely recognized for their therapeutic effects in epilepsy, neuropathic pain, and anxiety disorders.[1][2] This document provides a comprehensive guide for researchers to investigate the potential anxiolytic (anxiety-reducing) properties of this compound using a battery of validated rodent behavioral assays.
The protocols detailed herein are designed to be robust and self-validating, providing a clear framework for obtaining reliable and interpretable data. We will delve into the scientific rationale behind each assay, offering detailed, step-by-step methodologies for the Elevated Plus Maze (EPM), Open Field Test (OFT), and Light-Dark Box Test (LDB). These assays are foundational in the preclinical screening of novel anxiolytic compounds.[3][4]
Scientific Rationale: The Gabapentinoid Mechanism of Anxiolysis
The anxiolytic effects of gabapentinoids are not mediated by direct interaction with GABA receptors, but rather through their high-affinity binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system.[5] This interaction is believed to reduce the release of excitatory neurotransmitters, such as glutamate, in brain regions associated with fear and anxiety, including the amygdala and hippocampus. By dampening neuronal hyperexcitability, gabapentinoids can produce a calming effect.
Diagram: Proposed Mechanism of Anxiolytic Action for Gabapentinoids
Caption: Proposed mechanism of gabapentinoid anxiolytic action.
Behavioral Assay Battery for Anxiolytic Screening
A battery of tests is recommended to comprehensively assess the anxiolytic profile of a novel compound and to rule out potential confounding factors such as sedation or hyperactivity.[6] The following protocols for the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test are widely accepted and validated for this purpose.[4][7][8]
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents.[9][10] The test is based on the innate conflict between the rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.[11][12] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[13]
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze Test.
Detailed Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms of equal dimensions. For mice, arms are approximately 30 cm long and 5 cm wide, with the closed arms having 15 cm high walls. For rats, dimensions are larger (e.g., 50 cm long, 10 cm wide, 40 cm high walls).
-
Animal Subjects: Adult male or female mice or rats. It is crucial to be consistent with the sex and strain of the animals throughout the study.
-
Experimental Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
Positive Control (e.g., Diazepam, 1-2 mg/kg, intraperitoneally)[10]
-
Test Compound: this compound. A dose-response study is recommended. Based on studies with gabapentin, a starting range of 10-100 mg/kg could be explored.
-
-
Procedure:
-
Transport animals to the testing room at least 45 minutes before the experiment to allow for acclimation.[14]
-
Administer the vehicle, positive control, or test compound via the chosen route (e.g., intraperitoneal, oral gavage). The pre-test interval will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes for intraperitoneal injection).
-
Gently place the animal in the center of the maze, facing one of the open arms.[14]
-
Allow the animal to explore the maze for a 5-10 minute session.[14]
-
Record the session using an overhead video camera for later analysis.
-
After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
-
Data Analysis: Key parameters to be quantified include:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
Total number of arm entries (as a measure of general activity).
-
Time spent in the closed arms.
-
Ethological measures such as head dips and stretched-attend postures.
-
Data Interpretation
| Parameter | Expected Effect of Anxiolytic | Interpretation |
| % Time in Open Arms | Increase | Reduced anxiety and aversion to open spaces. |
| % Entries into Open Arms | Increase | Increased exploration of the anxiogenic arms. |
| Total Arm Entries | No significant change | Indicates that the anxiolytic effect is not due to general hyperactivity. A decrease may suggest sedation. |
Open Field Test (OFT)
The OFT is another widely used assay to assess anxiety-like behavior and general locomotor activity.[15][16] Rodents naturally tend to stay close to the walls of a novel environment (thigmotaxis). Anxiolytic compounds are expected to increase exploration of the more anxiogenic central area of the open field.[15]
Experimental Workflow
Caption: Workflow for the Open Field Test.
Detailed Protocol
-
Apparatus: A square or circular arena with high walls to prevent escape (e.g., 40x40x40 cm for mice). The floor is typically divided into a central zone and a peripheral zone by video tracking software.
-
Animal Subjects and Experimental Groups: As described for the EPM test.
-
Procedure:
-
Follow the same acclimation and dosing procedures as in the EPM test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore for a 10-15 minute session.[17]
-
Record the session with an overhead video camera.
-
Clean the apparatus thoroughly with 70% ethanol between trials.
-
-
Data Analysis:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Latency to enter the center.
-
Total distance traveled (a measure of locomotor activity).
-
Rearing frequency (a measure of exploratory behavior).
-
Grooming and defecation instances (ethological measures of anxiety).[15]
-
Data Interpretation
| Parameter | Expected Effect of Anxiolytic | Interpretation |
| Time in Center | Increase | Reduced thigmotaxis and anxiety. |
| Distance in Center | Increase | Increased exploration of the anxiogenic zone. |
| Total Distance Traveled | No significant change | Differentiates anxiolytic effects from changes in general locomotion. |
| Rearing Frequency | May increase | Reflects increased exploratory behavior. |
Light-Dark Box (LDB) Test
The LDB test is based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment.[6][18][19][20] Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[6]
Experimental Workflow
Caption: Workflow for the Light-Dark Box Test.
Detailed Protocol
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them.[6] For mice, a common setup is a 45x27x27 cm box with the dark compartment comprising one-third of the total area.
-
Animal Subjects and Experimental Groups: As described for the previous tests.
-
Procedure:
-
Follow the same acclimation and dosing procedures.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 10-minute session.
-
Record the session with an overhead camera.
-
Clean the apparatus with 70% ethanol between animals.
-
-
Data Analysis:
-
Time spent in the light compartment.
-
Number of transitions between the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Locomotor activity within each compartment.
-
Data Interpretation
| Parameter | Expected Effect of Anxiolytic | Interpretation |
| Time in Light Compartment | Increase | Reduced aversion to the brightly lit, anxiogenic environment. |
| Number of Transitions | Increase | Increased exploratory behavior. |
| Latency to Enter Dark | May increase | Reduced initial anxiety response. |
Conclusion: A Pathway to Characterizing a Novel Anxiolytic
The behavioral assays outlined in these application notes provide a robust framework for the initial characterization of the anxiolytic potential of this compound. By systematically evaluating the compound's effects in the Elevated Plus Maze, Open Field Test, and Light-Dark Box Test, researchers can gain valuable insights into its behavioral pharmacology. Positive results from this battery of tests would provide a strong rationale for further preclinical development, including more complex models of anxiety and investigations into the specific neurobiological mechanisms of action.
References
-
Browne, C. A., & Irwin, L. (2013). Antidepressant effects of ketamine: mechanisms underlying fast-acting novel antidepressants. Frontiers in Pharmacology, 4, 161. [Link]
-
Costall, B., Jones, B. J., Kelly, M. E., Naylor, R. J., & Tomkins, D. M. (1989). The pharmacology of the light/dark box model of anxiety in mice. British Journal of Pharmacology, 96(2), 312–320. [Link]
-
Creative Biolabs. (n.d.). Rodent Anxiety Models. Retrieved from [Link]
-
Cryan, J. F., & Holmes, A. (2005). The ascent of mouse: advances in modelling human depression and anxiety. Nature Reviews Drug Discovery, 4(9), 775–790. [Link]
-
Fagiolini, M., & Val-Laillet, D. (2019). The Light–Dark Box Test in the Mouse. In Behavioral Neurobiology of Anxiety and Its Treatment (pp. 13-18). Springer, Cham. [Link]
-
Handley, S. L., & Mithani, S. (1984). Effects of alpha-adrenoceptor agonists and antagonists in a maze-exploration model of 'fear'-motivated behaviour. Naunyn-Schmiedeberg's Archives of Pharmacology, 327(1), 1–5. [Link]
-
Inotiv. (n.d.). Anxiety Models in Rats and Mice. Retrieved from [Link]
-
Melior Discovery. (n.d.). Elevated Plus Maze Model of Anxiety. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Light/Dark Box Test. Retrieved from [Link]
-
MazeEngineers. (n.d.). Light Dark Box. Retrieved from [Link]
-
Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167. [Link]
-
Prut, L., & Belzung, C. (2003). The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review. European Journal of Pharmacology, 463(1-3), 3–33. [Link]
-
Hong, J. S., Atkinson, L. Z., Al-Juffali, N., Awad, A., Geddes, J. R., Tunbridge, E. M., & Cipriani, A. (2022). Gabapentin and pregabalin in bipolar disorder, anxiety states, and insomnia: Systematic review, meta-analysis, and rationale. Molecular Psychiatry, 27(3), 1339-1349. [Link]
-
Jetir. (2024). Experimental Models for Screening Anxiolytic Activity. Retrieved from [Link]
-
San Diego Instruments. (2022, May 19). Using the Open Field Maze to Test for Anxiety. [Link]
-
Sayanti Sau. (2016, November 29). Screening of anxiolytics. Slideshare. [Link]
-
Sharma, A. D., Williams, M., & Guo, S. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Pharmaceuticals, 17(10), 968. [Link]
-
Sharma, A. D., Williams, M., & Guo, S. (2024). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. Pharmaceuticals, 17(10), 968. [Link]
-
Seibenhener, M. L., & Wooten, M. C. (2015). Use of the open field maze to measure locomotor and anxiety-like behavior in mice. Journal of Visualized Experiments, (96), e52434. [Link]
-
protocols.io. (2023, January 12). Elevated plus maze protocol. [Link]
-
Dawson, G. R., & Tricklebank, M. D. (1995). Use of the elevated plus-maze in the search for novel anxiolytic agents. Trends in Pharmacological Sciences, 16(2), 33–36. [Link]
-
Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088. [Link]
-
Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 2(2), 322–328. [Link]
-
ResearchGate. (n.d.). Relationship between gabapentin dose and anxiety. Retrieved from [Link]
-
Singh, L., Field, M. J., Ferris, P., Hunter, J. C., Oles, R. J., Williams, R. G., & Woodruff, G. N. (1996). The anxiolytic-like effects of gabapentin in the mouse light-dark box. Neuropharmacology, 35(6), 633–639. [Link]
-
Calhoon, G. G., & Tye, K. M. (2015). Resolving the neural circuits of anxiety. Nature Neuroscience, 18(10), 1394–1404. [Link]
-
ResearchGate. (n.d.). Results of the open field test. Retrieved from [Link]
-
Schifano, F., Chiappini, S., Corkery, J. M., & Guirguis, A. (2021). Treatment of generalized anxiety disorder with gabapentin. Journal of Clinical Psychopharmacology, 41(2), 219–221. [Link]
-
Jänicke, B., & Coper, H. (1996). The open-field test for the assessment of anxiety-like behavior in Gnathonemus petersii fish. Frontiers in Behavioral Neuroscience, 17, 1352932. [Link]
-
Yasaei, R., & Saadabadi, A. (2023). Gabapentinoids. In StatPearls. StatPearls Publishing. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. Gabapentin and pregabalin in bipolar disorder, anxiety states, and insomnia: Systematic review, meta-analysis, and rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Generalized Anxiety Disorder with Gabapentin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 7. Rodent Anxiety Models - Creative Biolabs [creative-biolabs.com]
- 8. inotiv.com [inotiv.com]
- 9. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | To Approach or Avoid: An Introductory Overview of the Study of Anxiety Using Rodent Assays [frontiersin.org]
- 18. animalab.eu [animalab.eu]
- 19. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. maze.conductscience.com [maze.conductscience.com]
Application Note: Strategies and Protocols for Developing Drug Delivery Systems for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to developing advanced drug delivery systems for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a small molecule hydrophilic drug candidate with potential applications analogous to gabapentinoids. We address the inherent challenges of encapsulating and controlling the release of such compounds, which are often limited by rapid systemic clearance and suboptimal biodistribution.[1] This guide details the rationale for selecting appropriate nanocarriers, provides step-by-step protocols for the formulation of liposomal and polymeric nanoparticle systems, and outlines essential characterization techniques to ensure quality, stability, and performance.
Introduction and Pre-Formulation Analysis
This compound is a small molecule (MW: 181.66 g/mol ) with structural similarities to gabapentinoids, a class of drugs used to treat neuropathic pain and epilepsy.[2][3] Its hydrochloride salt form and the presence of both an amine and a carboxylic acid group confer high water solubility. This hydrophilicity presents a significant challenge for drug delivery design; such molecules tend to have weak interactions with conventional drug carriers, leading to low encapsulation efficiency and rapid, uncontrolled release.[4]
The primary therapeutic goal for a compound like this is often to maintain stable plasma concentrations, reduce dosing frequency, and minimize systemic side effects like dizziness and somnolence, which are common with oral gabapentinoid administration.[5][6] A controlled-release drug delivery system (DDS) can address these issues by protecting the drug from rapid clearance and releasing it over an extended period.
Rationale for DDS Selection
The selection of an appropriate delivery system is dictated by the drug's physicochemical properties and the desired therapeutic outcome. For a small, hydrophilic molecule, the key is to create a system that can effectively entrap the drug within a distinct compartment and modulate its release. The two most promising candidates for this task are liposomes and biodegradable polymeric nanoparticles.[7]
-
Liposomes: These vesicles, composed of a lipid bilayer enclosing an aqueous core, are ideal for encapsulating hydrophilic drugs.[8][9] Their biocompatibility is a major advantage, with many liposomal formulations already in clinical use.[4] The main challenge, however, is achieving high encapsulation efficiency and preventing premature leakage.[1]
-
Polymeric Nanoparticles (PNPs): PNPs, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), offer robust and tunable controlled-release profiles.[10][11] For hydrophilic drugs, a double emulsion (water-in-oil-in-water) method is typically employed to create a reservoir-type system (nanocapsule) or a matrix system (nanosphere) that effectively entraps the drug.[10]
The following diagram illustrates the decision-making process based on the properties of this compound.
Caption: DDS selection workflow for this compound.
Protocol 1: Liposomal Formulation via Thin-Film Hydration
This protocol describes the preparation of liposomes encapsulating our target molecule using the well-established thin-film hydration method followed by extrusion for size homogenization. This is a passive loading technique where the drug is entrapped in the aqueous core during vesicle formation.[9]
Causality and Experimental Design
-
Lipid Composition: We use a combination of 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) and Cholesterol. DSPC provides a rigid, stable bilayer, while cholesterol is included to modulate membrane fluidity and reduce drug leakage.
-
Hydration Medium: The drug is dissolved in the hydration buffer (e.g., phosphate-buffered saline, PBS). The concentration of the drug in this buffer directly influences the initial encapsulation efficiency.
-
Extrusion: This step is critical for producing unilamellar vesicles of a defined size. Passing the liposome suspension through polycarbonate membranes with specific pore sizes ensures a narrow and reproducible particle size distribution, which is essential for predictable in vivo behavior.[12]
Materials and Equipment
-
Lipids: DSPC, Cholesterol
-
Drug: this compound
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Equipment: Rotary evaporator, bath sonicator, mini-extruder with polycarbonate membranes (e.g., 100 nm), round-bottom flask, glass vials, syringe filters, dialysis tubing (MWCO 12-14 kDa).
Step-by-Step Protocol
-
Lipid Film Preparation:
-
Dissolve DSPC and Cholesterol (e.g., at a 55:45 molar ratio) in a chloroform/methanol mixture (2:1 v/v) in a round-bottom flask.
-
Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tₘ of DSPC is ~55°C).
-
Reduce the pressure to evaporate the organic solvents, resulting in a thin, uniform lipid film on the flask wall.
-
Continue evaporation under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration and Encapsulation:
-
Prepare a solution of this compound in PBS (e.g., 10-20 mg/mL).
-
Add the drug solution to the flask containing the lipid film. The volume should be sufficient to fully hydrate the film.
-
Agitate the flask by rotating it in the water bath (again, above Tₘ) for 1-2 hours. The lipid film will swell and detach from the wall, forming multilamellar vesicles (MLVs).
-
The resulting suspension will appear milky.
-
-
Size Reduction (Extrusion):
-
Assemble the mini-extruder with two stacked 100 nm polycarbonate membranes.
-
Equilibrate the extruder by heating it to a temperature above Tₘ.
-
Load the MLV suspension into one of the syringes.
-
Pass the suspension back and forth through the membranes for an odd number of passes (e.g., 11-21 times). This process converts the MLVs into large unilamellar vesicles (LUVs) with a defined size. The suspension should become more translucent.
-
-
Purification (Removal of Unencapsulated Drug):
-
Transfer the extruded liposome suspension into a dialysis bag (MWCO 12-14 kDa).
-
Place the bag in a large volume of fresh PBS at 4°C.
-
Stir the buffer and replace it every few hours for 24 hours to ensure complete removal of the free, unencapsulated drug.
-
-
Storage:
-
Store the final liposomal formulation at 4°C. For long-term storage, lyophilization with a cryoprotectant may be considered.
-
Caption: Workflow for liposome preparation by thin-film hydration and extrusion.
Protocol 2: PLGA Nanoparticle Formulation
This protocol uses the double emulsion (w/o/w) solvent evaporation method, which is highly effective for encapsulating hydrophilic molecules within a hydrophobic polymer matrix.[10][13]
Causality and Experimental Design
-
Polymer Selection: PLGA is chosen for its excellent biocompatibility and biodegradability. The ratio of lactic acid to glycolic acid influences the degradation rate and thus the drug release profile.
-
Emulsification: A two-step emulsification is required. The first step creates a water-in-oil (w/o) emulsion, trapping the aqueous drug solution in droplets within an organic polymer solution. The second step disperses this primary emulsion into a larger aqueous phase containing a stabilizer, forming the final w/o/w emulsion.
-
Stabilizer: Polyvinyl alcohol (PVA) is a common stabilizer used in the external aqueous phase. It adsorbs to the surface of the oil droplets, preventing their coalescence and ensuring the formation of discrete nanoparticles.[11]
-
Solvent Evaporation: Removal of the organic solvent (e.g., dichloromethane) causes the polymer to precipitate and solidify around the internal aqueous droplets, entrapping the drug within the newly formed nanoparticle matrix.
Materials and Equipment
-
Polymer: PLGA (e.g., 50:50 lactide:glycolide ratio)
-
Drug: this compound
-
Solvent: Dichloromethane (DCM)
-
Stabilizer: Polyvinyl alcohol (PVA)
-
Aqueous Phases: Deionized water
-
Equipment: High-speed homogenizer or probe sonicator, magnetic stirrer, centrifuge.
Step-by-Step Protocol
-
Preparation of Phases:
-
Internal Aqueous Phase (W1): Dissolve the drug in deionized water to a desired concentration (e.g., 50 mg/mL).
-
Oil Phase (O): Dissolve PLGA in DCM (e.g., 100 mg in 2 mL).
-
External Aqueous Phase (W2): Prepare an aqueous solution of PVA (e.g., 1-2% w/v).
-
-
Primary Emulsification (W1/O):
-
Add the internal aqueous phase (W1) to the oil phase (O).
-
Emulsify immediately using a high-speed homogenizer or probe sonicator for 30-60 seconds on an ice bath to form a fine w/o emulsion. The energy input here is critical for determining the size of the internal droplets and final drug distribution.
-
-
Secondary Emulsification (W1/O/W2):
-
Quickly add the primary emulsion to the external aqueous phase (W2).
-
Immediately homogenize or sonicate again for 60-120 seconds to form the w/o/w double emulsion.
-
-
Solvent Evaporation:
-
Transfer the double emulsion to a beaker and stir magnetically at room temperature for 4-6 hours. This allows the DCM to evaporate, leading to the hardening of the PLGA nanoparticles.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 x g) for 20-30 minutes at 4°C.
-
Discard the supernatant, which contains PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove residual PVA.
-
-
Lyophilization and Storage:
-
Resuspend the final washed pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose).
-
Freeze the suspension and lyophilize to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Caption: Workflow for PLGA nanoparticle formulation via double emulsion (w/o/w).
Characterization and Quality Control
Thorough characterization is essential to ensure the formulation is reproducible, stable, and fit for purpose.[14]
Size, Polydispersity, and Zeta Potential
These parameters are fundamental to the performance of a nanocarrier.[15]
-
Method: Dynamic Light Scattering (DLS) for size and Polydispersity Index (PDI); Electrophoretic Light Scattering (ELS) for Zeta Potential.[12][16]
-
Protocol:
-
Dilute a small sample of the nanoparticle suspension in an appropriate medium (e.g., deionized water or PBS).
-
Analyze using a DLS/ELS instrument (e.g., Malvern Zetasizer).
-
Perform measurements in triplicate.
-
-
Interpretation:
-
Size (Z-average): Influences biodistribution and cellular uptake. A target size of 100-200 nm is often desirable.
-
PDI: Measures the width of the size distribution. A PDI < 0.3 indicates a relatively monodisperse population.
-
Zeta Potential: Indicates surface charge and predicts colloidal stability. Values more positive than +30 mV or more negative than -30 mV generally suggest good stability against aggregation.[15]
-
Encapsulation Efficiency (EE) and Drug Loading (DL)
EE and DL quantify the amount of drug successfully incorporated into the nanocarriers.
-
Protocol:
-
Accurately measure a volume of the purified nanocarrier suspension (or weigh a mass of lyophilized powder).
-
Disrupt the nanocarriers to release the encapsulated drug. For liposomes, use a surfactant like Triton X-100 or a solvent like methanol. For PLGA NPs, dissolve them in a suitable solvent like DMSO or acetonitrile.
-
Quantify the total amount of drug in the disrupted sample using a validated analytical method (e.g., HPLC).
-
Calculate EE and DL using the following formulas:
EE (%) = (Mass of Drug in Nanoparticles / Initial Mass of Drug Used) x 100
DL (%) = (Mass of Drug in Nanoparticles / Total Mass of Nanoparticles) x 100
-
In Vitro Drug Release
This assay evaluates the rate and extent of drug release from the formulation over time.
-
Method: The dialysis bag method is commonly used.[17]
-
Protocol:
-
Place a known amount of the nanocarrier formulation into a dialysis bag.
-
Suspend the sealed bag in a vessel containing a known volume of release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring.[18]
-
At predetermined time points (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium to maintain sink conditions.[18]
-
Analyze the drug concentration in the collected samples by HPLC.
-
Plot the cumulative percentage of drug released versus time.
-
Summary of Expected Characteristics
The following table provides a summary of target values for the described formulations.
| Parameter | Liposomal Formulation | PLGA Nanoparticle Formulation | Rationale / Method |
| Size (Z-Average) | 100 - 150 nm | 150 - 250 nm | Affects circulation time and uptake.[19] (DLS) |
| PDI | < 0.2 | < 0.3 | Indicates homogeneity of the formulation. (DLS) |
| Zeta Potential | -5 to -20 mV (Slightly Negative) | -15 to -30 mV (Negative) | Predicts stability in suspension.[20] (ELS) |
| Encapsulation Efficiency | 10 - 30% | 40 - 70% | Higher values are desirable for efficacy. (HPLC) |
| Release Profile | Biphasic (initial burst then slower release) | Sustained release over several days | Key for controlled delivery. (Dialysis/HPLC) |
Conclusion and Future Perspectives
This application note provides a detailed framework for the rational design and formulation of liposomal and polymeric nanoparticle delivery systems for this compound. By following these protocols, researchers can create nanocarriers with controlled size, high stability, and defined release kinetics. The successful encapsulation of this small hydrophilic molecule opens the door to improving its therapeutic index by enabling sustained-release profiles that could reduce dosing frequency and mitigate systemic side effects.
Future work should focus on optimizing formulation parameters to maximize drug loading, performing detailed stability studies, and advancing to in vitro cell-based assays and in vivo pharmacokinetic and efficacy studies to validate the therapeutic potential of these advanced drug delivery systems.
References
- Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Google Scholar.
- Preparation and Surface Modification of Polymeric Nanoparticles for Drug Delivery: St
- Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsul
- Particle Size Analysis of Nanoparticles for Drug Delivery Applic
- Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology. (n.d.). PMC.
- POLYMERIC NANOPARTICLES FOR TARGETED DRUG DELIVERY. (n.d.). IIP Series.
- One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. (n.d.). PMC - NIH.
- Recent In Vitro Release Testing Activities, Including FDA and USP. (2019). Dissolution Technologies.
- In Vitro Release Test Methods for Drug Formulations for Parenteral Applic
- This compound. (n.d.). PubChem.
- Polymeric Nanoparticles for Drug Delivery. (n.d.). PMC - PubMed Central.
- Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabric
- Physicochemical characterization of drug nanocarriers. (n.d.). PMC - NIH.
- Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. (2025). FDA.
- Excipients for Small Molecule Delivery. (n.d.). Croda Pharma.
- Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. (n.d.). PMC - PubMed Central.
- Liposome Encapsulated Small Molecule Development Service. (n.d.).
- Formulation development and evaluation of gabapentin controlled release tablets. (2015).
- Effect of Zeta Potential on the Properties of Nano-Drug Delivery Systems. (n.d.). SciSpace.
- Sustained and targeted delivery of hydrophilic drug compounds: A review of existing and novel technologies from bench to bedside. (2022).
- Effects of nanoparticle size, shape, and zeta potential on drug delivery. (n.d.). JoVE Visualize.
- (R)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride. (n.d.). Chem-Impex.
- Gabapentinoids Prescribing for Pain Resource Pack. (n.d.). GMMMG.
- Progress in nanoparticles characterization: Sizing and zeta potential measurement. (2025). ScienceDirect.
Sources
- 1. Liposomes as carriers of hydrophilic small molecule drugs: strategies to enhance encapsulation and delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation development and evaluation of gabapentin controlled release tablets - MedCrave online [medcraveonline.com]
- 6. gmmmg.nhs.uk [gmmmg.nhs.uk]
- 7. researchgate.net [researchgate.net]
- 8. crodapharma.com [crodapharma.com]
- 9. Liposome Encapsulated Small Molecule Development Service - Creative Biolabs [creative-biolabs.com]
- 10. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iipseries.org [iipseries.org]
- 12. horiba.com [horiba.com]
- 13. Polymeric Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. eurofins.it [eurofins.it]
- 18. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 19. Effects of nanoparticle size, shape, and zeta potential on drug delivery - Watch Related Videos [visualize.jove.com]
- 20. researchgate.net [researchgate.net]
Application of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride in Neuropathic Pain Models: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Neuropathic Pain and the Promise of Gabapentinoids
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Unlike nociceptive pain, it often responds poorly to traditional analgesics like NSAIDs and opioids.[3] This has driven the search for alternative therapeutic agents. Gabapentinoids, such as gabapentin and pregabalin, have emerged as first-line treatments for many forms of neuropathic pain.[4][5][6] These compounds are structural analogues of the neurotransmitter gamma-aminobutyric acid (GABA) but, paradoxically, do not exert their effects through GABA receptors.[7] Their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters in the spinal cord and brain.[3]
This document provides a detailed guide for the preclinical evaluation of novel gabapentinoid compounds, using 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride as a representative example. As a structural analogue of gabapentin, its efficacy in neuropathic pain models can be assessed using well-established protocols. This guide will detail its putative mechanism of action, provide step-by-step protocols for in vivo testing using the Chronic Constriction Injury (CCI) model of neuropathic pain, and outline methods for assessing mechanical allodynia and thermal hyperalgesia.
Putative Mechanism of Action: Targeting the α2δ-1 Subunit
The analgesic effect of gabapentinoids is primarily attributed to their high-affinity binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels (VGCCs) in the central nervous system.[3] In neuropathic pain states, there is an upregulation of these α2δ-1 subunits, leading to increased calcium influx into presynaptic terminals and subsequent excessive release of excitatory neurotransmitters like glutamate and substance P. This contributes to the central sensitization and hyperexcitability of pain-transmitting neurons.[3][8]
By binding to the α2δ-1 subunit, this compound, like other gabapentinoids, is hypothesized to modulate the activity of VGCCs, thereby reducing the influx of calcium and dampening the release of pain-signaling neurotransmitters. This ultimately leads to a reduction in neuronal hyperexcitability and an alleviation of neuropathic pain symptoms.
Figure 1: Proposed mechanism of action for this compound.
Preclinical Evaluation in a Neuropathic Pain Model
The Chronic Constriction Injury (CCI) of the sciatic nerve is a widely used and well-validated rodent model of neuropathic pain that mimics features of human conditions like complex regional pain syndrome.[9][10][11] The model induces robust and persistent pain hypersensitivity, including mechanical allodynia and thermal hyperalgesia.[11][12]
Experimental Workflow
Sources
- 1. transpharmation.com [transpharmation.com]
- 2. Mechanism and Preclinical Models of Neuropathic Pain: An Update [ojs.ukscip.com]
- 3. [Mechanisms of the development of neuropathic pain and its treatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety [frontiersin.org]
- 7. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 8. researchgate.net [researchgate.net]
- 9. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdbneuro.com [mdbneuro.com]
Application Note: A Robust HPLC-FLD Method for the Quantification of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride via Pre-Column OPA Derivatization
Abstract
This application note details the development and validation of a selective and highly sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. The analyte, a non-natural amino acid, lacks a native chromophore, precluding direct analysis by UV-Vis detection.[1][2] To overcome this, a pre-column derivatization strategy was employed using o-phthaldialdehyde (OPA) in the presence of a thiol reagent. This reaction rapidly and specifically targets the primary amine of the analyte, yielding a stable, highly fluorescent isoindole derivative.[3][4][5] The resulting derivative is readily separated on a C18 stationary phase with a gradient elution and quantified using a fluorescence detector (FLD), offering excellent sensitivity and specificity. The described methodology is suitable for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and pharmacokinetic studies.
Introduction and Analytical Challenge
This compound is a substituted butanoic acid derivative with a primary amino group.[6][7] A significant challenge in the development of quantitative analytical methods for such compounds is their structural simplicity and lack of UV-absorbing or fluorescent moieties.[1][2] Direct HPLC analysis with common detectors like UV-Vis is therefore impractical due to low sensitivity.
To achieve the necessary levels of sensitivity and selectivity for pharmaceutical analysis, a chemical modification step, known as derivatization, is essential.[8][9] Pre-column derivatization involves chemically modifying the analyte before it is introduced into the HPLC system.[5][9] This approach was selected for its efficiency and the ability to produce a stable derivative that is amenable to reversed-phase chromatography.
Rationale for OPA Derivatization
o-Phthaldialdehyde (OPA) is a classic and highly effective derivatizing agent for primary amines.[3][10] The reaction, conducted under alkaline conditions in the presence of a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid), proceeds rapidly at ambient temperature to form a stable 1-alkylthio-2-alkyl-substituted isoindole.[4][10][11]
Key advantages of this strategy include:
-
Specificity: OPA reacts specifically with primary amines, reducing interference from matrix components.[4]
-
Speed: The derivatization reaction is typically complete within minutes.[3]
-
High Sensitivity: The resulting isoindole derivatives are intensely fluorescent, allowing for detection at very low concentrations (picomole range).[12]
-
Improved Chromatography: The derivatization adds a bulky, hydrophobic group to the polar analyte, improving its retention and resolution on reversed-phase columns.[12]
The overall analytical workflow is depicted in the diagram below.
Caption: Overall workflow from sample preparation to final quantification.
Experimental Protocols
Reagents and Materials
-
Analyte: this compound reference standard
-
Derivatization Reagent: o-Phthaldialdehyde (OPA)
-
Thiol: 2-Mercaptoethanol (MCE) or 3-Mercaptopropionic acid (MPA)
-
Buffer: Boric Acid, Potassium Chloride, Sodium Hydroxide (for Borate Buffer)
-
Solvents: Acetonitrile (ACN, HPLC Grade), Methanol (MeOH, HPLC Grade), Deionized Water (18.2 MΩ·cm)
-
Acid: Hydrochloric Acid (HCl)
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Preparation of Solutions
-
Analyte Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a diluent (e.g., 0.1 M HCl or Water:ACN 50:50).
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of deionized water. Adjust pH to 10.2 with a concentrated NaOH solution. This alkaline buffer is crucial for facilitating the nucleophilic attack of the amine on the OPA molecule.[5][12]
-
OPA Derivatization Reagent:
-
Dissolve 50 mg of OPA in 1.25 mL of methanol.
-
Add 11.25 mL of 0.4 M Borate Buffer (pH 10.2).
-
Add 50 µL of 2-Mercaptoethanol (MCE).
-
Mix thoroughly. This reagent should be prepared fresh daily and protected from light.
-
Step-by-Step Derivatization Protocol
-
Pipette 100 µL of the sample or standard solution into an autosampler vial.
-
Add 400 µL of the freshly prepared OPA Derivatization Reagent.
-
Immediately cap the vial and vortex for 30 seconds.
-
Allow the reaction to proceed for 2 minutes at room temperature before injection.
-
Inject the derivatized solution into the HPLC system within a reasonable timeframe, as OPA derivatives can have limited stability.
Chromatographic Conditions
The following HPLC parameters provide a robust starting point for method development. Adjustments may be necessary based on the specific column and system used, in accordance with USP <621> guidelines.[13][14][15]
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 25 mM Sodium Acetate Buffer, pH 6.5 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Elution | 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Fluorescence Detector | Excitation: 340 nm |
| Emission: 455 nm |
Method Validation Strategy
Validation of the analytical method is required to demonstrate its suitability for the intended purpose.[16] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[17][18]
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for an assay of a drug substance.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, placebo). | Peak for the analyte should be pure and well-resolved from other peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has suitable linearity, accuracy, and precision. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. |
| Precision | - Repeatability (Intra-assay): Precision over a short interval with the same operator, equipment, and reagents. - Intermediate Precision: Precision within the same lab but on different days, with different analysts, or on different equipment. | Relative Standard Deviation (%RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; acceptable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temp ±5°C). | System suitability parameters must be met under all varied conditions. |
Conclusion
The described HPLC method, incorporating pre-column derivatization with o-phthaldialdehyde, provides a sensitive, specific, and reliable solution for the quantitative analysis of this compound. The protocol is straightforward, utilizes common reagents, and is suitable for implementation in a quality control or research laboratory setting. Proper method validation in accordance with ICH guidelines is essential to ensure the integrity and accuracy of the generated data.[18][19]
References
-
〈621〉CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a S. American Chemical Society. [Link]
-
Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed. [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd. [Link]
-
USP <621> Chromatography. DSDP Analytics. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography After Derivatization With 9-fluorenylmethyloxycarbonyl Chloride Literature Overview and Further Study. PubMed. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Jurnal Teknologi Pangan. [Link]
-
High-Performance Liquid Chromatographic Analysis of Free Amino Acids in Fruit Juices Using Derivatization with 9-Fluorenylmethyl. Journal of Chromatographic Science. [Link]
-
Analytical Methods for Amino Acids. Shimadzu. [Link]
-
An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-portal.org. [Link]
-
Targeted quantification of amino acids by dansylation. PMC - NIH. [Link]
-
Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]
-
This compound. PubChem. [Link]
-
In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. MDPI. [Link]
-
This compound (C7H15NO2). PubChemLite. [Link]
-
Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy. Journal of Chromatographic Science | Oxford Academic. [Link]
-
Reaction of primary amine with OPA. ResearchGate. [Link]
-
Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
UHPLC Analysis of Underivatized Amino Acids. LCGC International. [Link]
-
Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research. [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. ResearchGate. [Link]
-
Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2). ICH. [Link]
Sources
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. diva-portal.org [diva-portal.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 9. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. academic.oup.com [academic.oup.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. usp.org [usp.org]
- 14. agilent.com [agilent.com]
- 15. dsdpanalytics.com [dsdpanalytics.com]
- 16. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. database.ich.org [database.ich.org]
- 19. actascientific.com [actascientific.com]
Troubleshooting & Optimization
optimizing reaction conditions for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride synthesis
Technical Support Center: Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride
Welcome to the dedicated technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common and industrially viable synthetic route for this compound?
The most prevalent method for synthesizing 2-(aminomethyl)-2-ethylbutanoic acid is a variation of the Mannich reaction. This one-pot synthesis involves the reaction of 2-ethylbutanoic acid with formaldehyde and ammonia.[1] The resulting aminomethyl intermediate is then treated with hydrochloric acid to form the stable and more easily handled hydrochloride salt. This approach is favored for its straightforwardness and relatively high yields.[1]
Q2: Why is controlling the reaction pH so critical?
The pH is a crucial parameter that directly influences both the reaction rate and the side-product profile. The Mannich reaction proceeds optimally under mildly acidic to neutral conditions.[1] If the pH is too low (highly acidic), the ammonia will be fully protonated to ammonium (NH₄⁺), which is not nucleophilic enough to participate in the reaction. Conversely, if the pH is too high (basic), it can promote side reactions such as the self-condensation of formaldehyde (Cannizzaro reaction).
Q3: What is the rationale for converting the final product to its hydrochloride salt?
The conversion to a hydrochloride salt serves several practical purposes. The salt form generally exhibits higher crystallinity, making it easier to purify via recrystallization. Furthermore, it enhances the compound's stability for long-term storage and improves its solubility in aqueous media, which can be advantageous for subsequent applications.[1]
Q4: What are the primary safety considerations for this synthesis?
The key hazards are associated with the starting materials. Formaldehyde is a known carcinogen and sensitizer. Ammonia is corrosive and has a pungent, irritating odor. Hydrochloric acid is highly corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting and Optimization Guide
This guide provides solutions to specific issues you may encounter during the synthesis.
Problem 1: The reaction yield is consistently low.
Q: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Cause A: Suboptimal Temperature Control.
-
Explanation: The reaction is typically conducted at ambient to slightly elevated temperatures (e.g., room temperature to 50°C).[1] If the temperature is too low, the reaction rate will be impractically slow, leading to an incomplete reaction within a standard timeframe. If it's too high, it can accelerate side reactions, such as the polymerization of formaldehyde or decomposition of the intermediate imine.
-
Solution: Monitor the internal reaction temperature closely. Start at room temperature and, if the reaction is sluggish (as determined by in-process monitoring like TLC or ¹H NMR), gently warm the mixture to 40-50°C.
-
-
Cause B: Incorrect Stoichiometry or Reagent Addition Rate.
-
Explanation: An excess of formaldehyde can lead to the formation of polymeric byproducts.[2] Adding reagents too quickly can cause localized temperature spikes, promoting these unwanted side reactions.
-
Solution: Carefully control the molar ratios of your reactants. A slight excess of ammonia can sometimes be beneficial to push the equilibrium towards imine formation.[2] Add the formaldehyde solution dropwise to the mixture of 2-ethylbutanoic acid and ammonia to maintain better control over the reaction exotherm.
-
-
Cause C: Product Loss During Workup.
-
Explanation: The product, being an amino acid, has some solubility in the aqueous phase. During extraction, a significant amount of product may remain in the aqueous layer, especially if the pH is not optimized.
-
Solution: Before extraction, adjust the pH of the aqueous layer. To extract the free amino acid into an organic solvent, you may need to carefully adjust the pH to its isoelectric point. Alternatively, after acidification to form the hydrochloride salt, you can try to "salt out" the product by saturating the aqueous layer with sodium chloride to decrease its solubility.
-
Problem 2: The final product is impure, showing extra peaks in NMR/LC-MS.
Q: I've isolated my product, but analytical data shows significant impurities. What are these byproducts and how can I prevent their formation?
A: Impurities often arise from predictable side reactions. Identifying the source is key to mitigation.
-
Potential Impurity A: Unreacted 2-Ethylbutanoic Acid.
-
Explanation: This indicates an incomplete reaction. It is often seen alongside low yields.
-
Solution: Increase the reaction time or gently increase the temperature as described above. Ensure efficient stirring to maintain a homogenous reaction mixture.
-
-
Potential Impurity B: Dimerized or Polymeric Byproducts.
-
Explanation: Formaldehyde's high reactivity can lead to self-polymerization or reactions that create N,N-disubstituted products. Dimerization of the product can also occur under prolonged reaction times or non-optimal pH.[2]
-
Solution: Use fresh, high-quality formaldehyde (or paraformaldehyde, which is depolymerized in situ). Maintain the recommended temperature and quench the reaction once the starting material is consumed to avoid extended reaction times that can lead to product degradation or dimerization.[2]
-
-
Potential Impurity C: Contaminants from Purification.
-
Explanation: The choice of solvent for recrystallization is critical. If the product has partial solubility in the cold solvent, yield will be lost. If the impurities are also insoluble, they will co-precipitate.
-
Solution: Conduct small-scale solvent screening to find an optimal recrystallization solvent system. Common choices include isopropanol/water or ethanol/ether mixtures. The goal is to find a system where the product is highly soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain soluble.
-
Data Summary and Key Parameters
The following table summarizes the critical parameters for the synthesis.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Temperature | Room Temp. to 50°C | Balances reaction rate against the risk of side reactions. Monitor for exotherms.[1] |
| pH | Mildly Acidic to Neutral | Crucial for the Mannich reaction mechanism; avoids protonating the amine nucleophile or promoting side reactions.[1] |
| Solvent | Aqueous or Mixed Solvent | Facilitates solubility of reactants and helps manage reaction kinetics.[1] |
| Reagent Ratio | (2-ethylbutanoic acid : formaldehyde : ammonia) | Typically near 1:1:1. A slight excess of ammonia can be used. Precise control prevents side products. |
| Purification Method | Recrystallization | The hydrochloride salt's crystalline nature makes it ideal for purification by recrystallization. |
Visualized Synthesis and Troubleshooting Workflow
The following diagrams illustrate the general synthesis workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for the synthesis of 2-(Aminomethyl)-2-ethylbutanoic acid HCl.
Caption: Decision tree for troubleshooting common synthesis problems.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-Ethylbutanoic acid
-
Ammonium hydroxide solution (e.g., 28-30%)
-
Formaldehyde solution (e.g., 37% in water)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol (or other suitable recrystallization solvent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-ethylbutanoic acid (1.0 eq). Place the flask in an ice-water bath to control the initial exotherm.
-
Ammonia Addition: Slowly add ammonium hydroxide solution (1.1 eq) to the flask with stirring.
-
Formaldehyde Addition: Once the initial mixture has stabilized, slowly add the formaldehyde solution (1.05 eq) dropwise via the dropping funnel over 30-60 minutes. Monitor the internal temperature and ensure it does not exceed 50°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by taking small aliquots and analyzing via TLC or ¹H NMR until the starting material is consumed (typically 12-24 hours).
-
Acidification and Salt Formation: Once the reaction is complete, cool the mixture in an ice bath. Slowly and carefully add concentrated HCl until the pH is approximately 1-2. This step is exothermic.
-
Isolation: If the hydrochloride salt precipitates upon acidification, it can be collected by vacuum filtration. If it remains in solution, the water can be removed under reduced pressure (rotary evaporation) to yield the crude solid.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hot isopropanol/water). Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
References
- Title: CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride Source: Google Patents URL
- Title: Synthesis of (2S,3R)-2-aminomethyl-3-hydroxy-butyrate by (2R,3S)
Sources
Technical Support Center: Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride
Welcome to the technical support center for the synthesis and purification of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this compound, providing field-proven insights and actionable solutions to improve both yield and purity.
Overview and Synthetic Strategy
2-(Aminomethyl)-2-ethylbutanoic acid is a valuable building block in pharmaceutical synthesis.[1] Its hydrochloride salt offers improved stability and handling properties.[2] The synthesis, while conceptually straightforward, presents several challenges that can impact yield and purity, including competing side reactions and difficulties in purification.
The most common synthetic approach is a modified Strecker synthesis, which involves the formation of an aminonitrile intermediate followed by hydrolysis. This guide will focus on troubleshooting this pathway.
Core Reaction Pathway
The synthesis begins with diethyl ethylmalonate, which is first alkylated and then subjected to a sequence of reactions to introduce the aminomethyl group, followed by hydrolysis and salt formation.
Caption: General synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Category 1: Low Reaction Yield
Q1: My overall yield is significantly lower than expected. What are the most likely causes?
Low yields can stem from several stages of the synthesis. The primary culprits are often incomplete reactions, the formation of byproducts, or mechanical losses during workup and isolation.
Troubleshooting Workflow: Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Q2: The hydrogenation step (azide to amine) seems inefficient. How can I improve it?
This is a critical step. Incomplete reduction not only lowers the yield but also introduces a hard-to-remove azide intermediate.
-
Catalyst Activity: The palladium on carbon (Pd/C) or platinum oxide (PtO₂) catalyst is paramount. Ensure you are using a fresh, high-quality catalyst. If the catalyst is old, it may be poisoned or deactivated. A common issue is trace impurities from previous steps poisoning the catalyst.[3]
-
Hydrogen Pressure: While atmospheric pressure can work, increasing the hydrogen pressure (e.g., using a Parr shaker) can significantly accelerate the reaction and drive it to completion.
-
Solvent Choice: Protic solvents like methanol or ethanol are typically effective for this reduction.
-
Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Do not rely solely on a predetermined reaction time.
Q3: The final hydrolysis step is giving me a complex mixture. What's going wrong?
Hydrolysis of the diester to the diacid, followed by decarboxylation, can be aggressive.
-
Harsh Conditions: Prolonged heating in strong acid can lead to degradation or side reactions. The ideal condition is typically refluxing in 6M HCl until the reaction is complete (monitored by TLC/LC-MS).
-
Incomplete Hydrolysis: If the reaction is not heated long enough, you may have mono-ester impurities, which can complicate purification.
-
Alternative: Basic Hydrolysis: Saponification using NaOH or KOH followed by careful acidic workup can be a milder alternative, though it adds an extra step of salt removal.
Category 2: Product Purity Issues
Q1: My final product has a persistent yellow or brown color. How can I obtain a white solid?
Color impurities often arise from degradation products or residual solvents.
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities. Be sure to filter the hot solution through Celite to remove the charcoal.
-
Recrystallization Solvent: The choice of solvent is critical. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. For the hydrochloride salt, isopropanol (IPA), ethanol, or mixtures with diethyl ether or heptane are often effective.
-
Oxidation: Some impurities may form due to oxidation. Performing reactions, especially those at high temperatures, under an inert atmosphere (Nitrogen or Argon) can prevent this.[4]
Q2: HPLC analysis shows several impurities. What are they and how do I get rid of them?
Identifying impurities is key to eliminating them. Common impurities and their sources are listed below.
| Impurity | Potential Source | Control Strategy |
| Unreacted Starting Material | Incomplete reaction in an early step. | Monitor each step to completion (TLC/LC-MS). Optimize reaction time/temperature. |
| Azide Intermediate | Incomplete hydrogenation. | Improve hydrogenation conditions (see Yield Q2). |
| Over-alkylation Products | Use of overly strong base or excess alkylating agent. | Use precise stoichiometry. Control temperature during additions. |
| Residual Solvents | Inefficient drying or inappropriate crystallization solvent. | Dry the final product under high vacuum at a suitable temperature. Select appropriate crystallization solvents based on ICH guidelines.[5][6] |
| Dehalogenated Byproducts | Occurs during catalytic hydrogenation if other reducible groups are present.[3] | Choose a more selective catalyst or milder reduction conditions. |
Q3: How do I effectively form and crystallize the final hydrochloride salt?
Formation of the hydrochloride salt is a purification step in itself.
-
pH Control: After hydrolysis and removal of the strong acid, the free amino acid is typically dissolved in a suitable solvent like isopropanol. The pH is then carefully adjusted by adding a solution of HCl in a solvent (e.g., HCl in isopropanol or diethyl ether). Bubbling dry HCl gas is also an option but requires more specialized equipment.[7]
-
Solvent Selection: The hydrochloride salt should be insoluble in the chosen solvent system. Isopropanol is a good starting point. If the salt remains too soluble, adding a non-polar co-solvent like diethyl ether or heptane can induce precipitation.
-
Crystallization: Cool the solution slowly to allow for the formation of well-defined crystals, which will have higher purity than a rapidly crashed-out powder. Stirring during cooling can also promote crystallization.
Detailed Experimental Protocols
This section provides a representative, step-by-step protocol. Note: All procedures should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid
Workflow Overview
Caption: Experimental workflow from the azide intermediate to the crude amino acid.
-
Hydrogenation:
-
In a suitable pressure vessel, dissolve diethyl 2-azidomethyl-2-ethylmalonate (1 equivalent) in ethanol (10 mL per gram of substrate).
-
Carefully add 10% Palladium on Carbon (5-10 mol% Pd).
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (50 psi).
-
Stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Once complete, carefully vent the hydrogen and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude diethyl 2-aminomethyl-2-ethylmalonate.
-
-
Hydrolysis and Decarboxylation:
-
To the crude amine from the previous step, add 6M aqueous HCl (10-15 equivalents).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours.
-
Monitor the reaction for the disappearance of the diester intermediate.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove water and excess HCl. This will yield the crude amino acid hydrochloride as a thick oil or solid.
-
Protocol 2: Purification and Isolation of the Hydrochloride Salt
-
Recrystallization:
-
Take the crude this compound and dissolve it in a minimal amount of hot isopropanol.
-
If the solution is colored, add a small amount of activated charcoal, keep the solution hot for 10-15 minutes, and then filter hot through Celite.
-
Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for 1-2 hours to maximize crystallization.
-
If crystallization is slow to initiate, scratching the inside of the flask or adding a seed crystal can help. If the product remains too soluble, slowly add diethyl ether as an anti-solvent until turbidity persists, then cool.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether.
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight.
-
Analytical Methods for Purity Assessment
Confirming the purity of the final product is essential. A combination of techniques should be used.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and identifying impurities. A reverse-phase C18 column is often suitable. Since the analyte lacks a strong UV chromophore, derivatization may be necessary for high sensitivity, or a detector like a Nano Quantity Analyte Detector (NQAD) or Charged Aerosol Detector (CAD) can be used.[8][9]
-
Gas Chromatography (GC): Useful for determining residual solvent content. A headspace GC-FID method is standard for this purpose.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the final compound and identifying any structural isomers or major impurities.[8]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and to help identify unknown impurities when coupled with a chromatographic technique (LC-MS or GC-MS).[11]
References
- Google Patents. (2017). CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class.
-
Aguiar, R. M., et al. (n.d.). A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]
- Google Patents. (n.d.). Synthesis of (2S,3R)
- Google Patents. (2010).
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
U.S. Food and Drug Administration. (n.d.). 21035 Keppra Clinical Pharmacology Biopharmaceutics Review Part 2. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
-
ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [Link]
-
PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. [Link]
-
ResearchGate. (n.d.). A Novel Derivatization-Free Approach for Analysis of (+)2-Aminobutanol and Ethambutol Hydrochloride in Tablets Preparation Using RP-HPLC-NQAD. [Link]
-
Arkivoc. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. [Link]
-
European Medicines Agency. (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | 925704-47-8 [sigmaaldrich.com]
- 3. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 4. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. iiste.org [iiste.org]
- 11. Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Polar Amino Acid Hydrochlorides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of polar amino acid hydrochlorides. Here, we delve into the nuances of these unique molecules, offering troubleshooting advice and in-depth answers to frequently asked questions based on established scientific principles and extensive field experience.
The Core Challenge: The Dual Nature of Polar Amino Acid Hydrochlorides
Polar amino acid hydrochlorides present a unique purification challenge due to their inherent chemical properties. They possess both a highly polar zwitterionic form and the ionic character of a hydrochloride salt.[1][2][3][4] This duality significantly influences their solubility and chromatographic behavior, often leading to frustrating and inconsistent results. Understanding the interplay between the amino acid's isoelectric point (pI), the solution's pH, and the choice of solvent or chromatographic conditions is paramount to achieving high purity.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the purification of polar amino acid hydrochlorides in a question-and-answer format.
Recrystallization Failures
Q1: My polar amino acid hydrochloride won't crystallize from any common organic solvent. What's happening?
A1: This is a frequent issue stemming from the high polarity and salt-like nature of these compounds. Polar amino acid hydrochlorides are often highly soluble in polar solvents like water and short-chain alcohols (methanol, ethanol) even at low temperatures, while being virtually insoluble in nonpolar organic solvents.[6][7][8] This "all or nothing" solubility profile makes single-solvent recrystallization difficult.
Scientist's Insight: The zwitterionic nature of the amino acid portion of the molecule leads to strong intermolecular forces (hydrogen bonding and ionic interactions), which require highly polar solvents to disrupt.[1][2][9] The hydrochloride salt further enhances this polarity.
Troubleshooting Steps:
-
Two-Solvent System: Employ a solvent/anti-solvent strategy. Dissolve your compound in a minimal amount of a hot polar solvent in which it is soluble (e.g., water, methanol, or ethanol). Then, slowly add a miscible organic solvent in which it is insoluble (an anti-solvent) such as isopropanol, acetone, or diethyl ether, until turbidity persists.[10][11] Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.
-
pH Adjustment: The solubility of amino acids is highly pH-dependent, with minimum solubility typically observed near the isoelectric point (pI).[12][13] While you are working with a hydrochloride salt, slight adjustments in pH with a base can sometimes modulate solubility to favor crystallization. However, be cautious as this can convert your salt back to the free amino acid.
-
Evaporation: If the compound is highly soluble even in cold polar solvents, slow evaporation of a saturated solution can yield crystals. This is particularly useful for small-scale purifications.
Q2: My recrystallization yields are consistently low. How can I improve them?
A2: Low yields often indicate that the compound remains too soluble in the mother liquor even after cooling.
Troubleshooting Steps:
-
Optimize Solvent/Anti-solvent Ratio: Experiment with different ratios of your solvent and anti-solvent. The goal is to find a balance where the compound is soluble at high temperatures but precipitates effectively upon cooling.
-
Cooling Rate: A slower cooling rate generally promotes the formation of larger, purer crystals and can improve recovery. Crash cooling can lead to the formation of fine, impure crystals that are difficult to filter.
-
Concentration: Ensure you are starting with a saturated or near-saturated solution at the higher temperature. If the solution is too dilute, the solubility limit may not be reached upon cooling.
Chromatography Complications
Q3: My polar amino acid hydrochloride streaks badly on my silica gel column. How can I get sharp bands?
A3: Streaking on silica gel is a classic sign of strong, undesirable interactions between the polar analyte and the acidic silica stationary phase.[14] The primary amine of the amino acid can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.
Scientist's Insight: The amine group of the amino acid hydrochloride can be protonated, leading to strong ionic interactions with the deprotonated silanol groups on the silica surface. This can be exacerbated by the inherent polarity of the molecule.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competitive Base: Incorporating a small amount of a volatile base like triethylamine (TEA) or ammonia (e.g., in the form of ammonium hydroxide in methanol) into your mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interactions with your compound.[15]
-
Increase Polarity: Use a more polar mobile phase, such as a gradient of methanol in dichloromethane (DCM) or even systems containing water.
-
-
Alternative Stationary Phases:
-
Reverse-Phase Chromatography (C18): This is often a better choice for highly polar compounds.[16][17] The separation is based on hydrophobic interactions, which can be modulated by the organic content and pH of the mobile phase.
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge and is highly effective for amino acids.[18][19][20] Cation-exchange chromatography is commonly used for amino acid analysis and purification.[21]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of highly polar compounds that are poorly retained in reverse-phase chromatography.[16]
-
Q4: I'm using reverse-phase HPLC, but my peak shape is still poor.
A4: Poor peak shape in reverse-phase HPLC can be due to several factors, including secondary interactions with residual silanol groups on the stationary phase and improper mobile phase pH.
Troubleshooting Steps:
-
pH Control: The charge state of your amino acid hydrochloride is pH-dependent.[5][22] Ensure your mobile phase is buffered to a pH that provides a consistent charge state for your compound, which will lead to more symmetrical peaks. For amino acids, a pH below the pKa of the carboxylic acid group (around 2) will ensure the molecule has a net positive charge.
-
Ion-Pairing Agents: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape by forming a neutral ion pair with your charged analyte, which then interacts more predictably with the C18 stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude polar amino acid hydrochlorides?
A1: Common impurities can include:
-
Unreacted starting materials and reagents from the synthesis.
-
By-products of the reaction, such as dimers or other related amino acid derivatives.[23]
-
Inorganic salts remaining from pH adjustments or workup procedures.[23]
-
Residual solvents used in the synthesis or initial purification steps.[23]
-
Related amino acids if the starting materials were not pure.[23]
Q2: How can I effectively remove water from my final, purified polar amino acid hydrochloride?
A2: Due to their hygroscopic nature, completely removing water can be challenging.
-
Azeotropic Distillation: For larger quantities, azeotropic distillation with a solvent like toluene can be effective.
-
High Vacuum Drying: Drying under high vacuum at an elevated temperature (ensure the compound is stable at this temperature) for an extended period is a common method.
-
Drying Agents: Using a drying agent like phosphorus pentoxide (P2O5) in a vacuum desiccator can be very effective.
Q3: What are the best analytical techniques to assess the purity of my polar amino acid hydrochloride?
A3: A combination of techniques is often necessary for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV, mass spectrometry (MS), or charged aerosol detection (CAD) is a primary tool for quantifying purity and identifying impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and help identify organic impurities.
-
Elemental Analysis: This technique can determine the elemental composition (C, H, N, Cl) and can be a good indicator of purity and the correct salt formation.
-
Titration: Neutralization titration can be used to determine the purity of amino acid hydrochlorides.[24][25]
Experimental Protocols & Workflows
Protocol 1: Two-Solvent Recrystallization
-
Solvent Selection: Identify a polar solvent in which your compound is highly soluble when hot (e.g., water, methanol, ethanol) and a miscible anti-solvent in which it is poorly soluble (e.g., isopropanol, acetone, diethyl ether).
-
Dissolution: In an appropriately sized flask, add the minimum amount of the hot polar solvent to your crude solid to achieve complete dissolution.
-
Addition of Anti-solvent: While the solution is still warm, slowly add the anti-solvent dropwise with stirring until you observe persistent cloudiness.
-
Clarification: If necessary, add a few drops of the hot polar solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, you can then place it in a refrigerator or ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under high vacuum.
Workflow: Method Development for Chromatographic Purification
Sources
- 1. Zwitterions and Amino Acids [aqion.de]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Zwitterion - Wikipedia [en.wikipedia.org]
- 4. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. column-chromatography.com [column-chromatography.com]
- 19. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. usp.org [usp.org]
- 22. The surface composition of amino acid – halide salt solutions is pH-dependent - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00104C [pubs.rsc.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. semanticscholar.org [semanticscholar.org]
stability issues of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride in solution
Technical Support Center: 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
An Important Note on Structural Analogs: Direct, comprehensive stability data for this compound in solution is not extensively published. However, its structure is highly analogous to gabapentin, a well-studied γ-aminobutyric acid analogue. Therefore, this guide synthesizes established principles of amino acid stability with specific data from gabapentin research to provide a robust, scientifically-grounded framework for your experimental work. The principles and methodologies described are broadly applicable for ensuring the integrity of your compound in solution.
Frequently Asked Questions (FAQs)
This section addresses the most common questions our team receives regarding the handling and stability of this compound solutions.
Q1: What is the primary degradation pathway for this compound in aqueous solution?
A: Based on extensive studies of its structural analog, gabapentin, the most probable degradation pathway is an intramolecular cyclization to form a lactam.[1][2] This reaction involves the nucleophilic attack of the primary amine onto the carboxylic acid group. The rate of this degradation is highly dependent on the pH of the solution.
Q2: How does the pH of the solution impact the stability of my compound?
A: The pH is the most critical factor governing the stability of this compound in aqueous media. Studies on gabapentin show its degradation rate is minimal at a pH of approximately 6.0.[1][2][3] At this pH, the molecule exists predominantly in its zwitterionic form, where the protonated amine (NH3+) and deprotonated carboxylate (COO-) groups coexist. This zwitterionic state exhibits a slower solvent-catalyzed degradation rate compared to the cationic (low pH) or anionic (high pH) forms.[1][2] Both strongly acidic and strongly basic conditions will accelerate degradation.[4][5]
Q3: What are the recommended storage conditions for a stock solution?
A: To maximize shelf-life and prevent degradation, stock solutions should be stored under the following conditions:
-
Temperature: Refrigerate at 2-8°C.[3] For long-term storage, consider aliquoting and freezing at –20°C in airtight containers under an inert gas like nitrogen or argon to prevent hydrolysis.[6]
-
pH: If possible, buffer the solution to a pH of approximately 6.0.[1][3]
-
Light: Protect the solution from light by using amber vials or by wrapping the container in foil. While gabapentin shows some stability in sunlight, photolysis studies are always recommended as part of a comprehensive stability assessment.[4][7]
Q4: I've observed a decrease in potency in my solution stored at room temperature. What could be the cause?
A: A decrease in potency at room temperature is likely due to chemical degradation, accelerated by the higher temperature. The rate of degradation is proportional to temperature.[1] For instance, studies on compounded gabapentin suspensions showed a 6-7% loss in 56 days at 25°C, whereas refrigerated samples only lost 5-6% in 91 days.[3] Another possibility, especially in unbuffered or nutrient-rich media, is microbial growth.
Q5: Can I use common organic co-solvents to prepare my solution?
A: Yes, but with caution. While the hydrochloride salt form generally confers good aqueous solubility,[8] co-solvents may be needed for specific formulations. If using co-solvents for forced degradation studies or formulation development, be mindful of their potential to participate in reactions. For example, during photostability studies, methanol can generate methoxy radical artifacts, whereas acetonitrile is often a more inert choice.[9] Always run appropriate controls.
Troubleshooting Guides
Guide 1: Investigating Unexpected Experimental Results or Potency Loss
If your experiments yield inconsistent results or you suspect your compound has degraded, follow this systematic troubleshooting workflow. This process is designed to isolate the root cause efficiently.
Caption: Process flow for a forced degradation study.
Experimental Protocol and Conditions:
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions may need to be adjusted based on the compound's reactivity.
| Stress Condition | Reagent/Condition | Typical Temperature | Sampling Time Points | Neutralization Step (before HPLC) |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp or 40-60°C | 1, 3, 5, 7 days | Stoichiometric amount of NaOH |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp or 40-60°C | 1, 3, 5, 7 days | Stoichiometric amount of HCl |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temperature | 1, 3, 5, 7 days | N/A (dilution is often sufficient) |
| Thermal | Heat in solution (e.g., water or buffer) | 60°C or higher | 1, 3, 5, 7 days | N/A |
| Photolytic | ICH Q1B compliant light source (UV/Vis) | Room Temperature | Per ICH Q1B guidelines | N/A (protect from light post-exposure) |
Table based on common industry practices and guidelines.[7][10]
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or acetonitrile/water).
-
Stress Application: Aliquot the stock solution into separate, clearly labeled vials for each stress condition. Add the stressor (e.g., HCl, NaOH, H₂O₂) to the respective vials. Include a control sample stored at 2-8°C protected from light.
-
Incubation: Place the vials in the specified conditions (e.g., water bath, photostability chamber).
-
Sampling: At each designated time point, withdraw an aliquot from each vial.
-
Neutralization/Quenching: For acid and base hydrolysis samples, neutralize the solution to approximately pH 7 before analysis to prevent further degradation on the autosampler.
-
Analysis: Analyze all samples by a suitable method, typically reverse-phase HPLC with UV and/or Mass Spectrometric (MS) detection to separate and identify the parent compound and any degradants. [6][11]
References
-
Zour, E., Lodhi, S. A., Gopaul, D. D., & Chaturvedi, P. R. (1992). Stability studies of gabapentin in aqueous solutions. Pharmaceutical Research, 9(S11), S-257. [Link]
-
Al-khamis, K. I., El-shafey, M. M., & Al-aeti, H. A. (2017). assessment of the stability of gabapentin under different stress conditions. International Journal of Pharmaceutical Sciences and Research, 8(1), 246-253. [Link]
-
Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittenbach, T. (2007). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. AAPS PharmSciTech, 8(3), E1-E13. [Link]
-
Allen, L. V. Jr. (2013). Gabapentin 100 mg/mL Oral Suspension. U.S. Pharmacist. [Link]
-
Trissel, L. A. (2018). Gabapentin. In Trissel's Stability of Compounded Formulations (6th ed.). American Pharmacists Association. [Link]
-
Singh, S., & Bakshi, M. (2007). Degradation pathway of drug. ResearchGate. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.com. [Link]
-
Bullock, J., & Fitzgerald, J. F. (1989). Stability of ranitidine hydrochloride and amino acids in parenteral nutrient solutions. American Journal of Hospital Pharmacy, 46(10), 2043-2046. [Link]
-
Zour, E., Lodhi, S., & Chaturvedi, P. (1992). Stability Studies of Gabapentin in Aqueous Solutions. Semantic Scholar. [Link]
-
Waterman, K. C., & Adami, R. C. (2005). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. AAPS PharmSciTech, 6(4), E624-E632. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
J. M. Akers, & J. F. Follstad. (1979). Amino Acid Stability in Aqueous Solutions of Casein Hydrolysate Under Varied Storage Conditions. Journal of Parenteral and Enteral Nutrition, 3(4), 218-221. [Link]
-
Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38381-38386. [Link]
-
Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Chapter 6: Analytical Methods. In Toxicological Profile for 2,4,6-Trinitrotoluene. [Link]
-
Angene Chemical. (n.d.). This compound. Angenechemical.com. [Link]
-
Sharma, M. C. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
World Health Organization. (2011). Analytical methods and achievability. In Guidelines for drinking-water quality (4th ed.). [Link]
-
Mirtallo, J. M., Rogers, K. R., Johnson, J. A., & Fabri, P. J. (1983). Stability of Amino Acids and the Availability of Acid in Total Parenteral Nutrition Solutions Containing Hydrochloric Acid. Journal of Parenteral and Enteral Nutrition, 7(4), 363-366. [Link]
-
Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora.com. [Link]
-
Bos, S. C. (2012). CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW. Semantic Scholar. [Link]
-
ResearchGate. (2017). Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions? ResearchGate.net. [Link]
-
Stepanov, A. V., & Kurbatov, E. A. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Molecules, 27(19), 6543. [Link]
Sources
- 1. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pharmacylibrary.com [pharmacylibrary.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpsonline.com [ajpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preventing Degradation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride During Storage
Welcome to the technical support guide for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS 1086265-11-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this valuable compound. Proper storage is critical to prevent degradation, which can compromise experimental results and the development timeline. This guide provides answers to common questions and detailed troubleshooting protocols based on established principles of chemical stability.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for solid this compound?
A: For optimal stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8°C.[1] Some suppliers recommend storage at room temperature under an inert atmosphere as well.[2] For long-term storage, freezing at -20°C is also a viable option.[3] The container should be opaque or stored in a dark location to protect it from light.[4]
Q2: What is the primary degradation pathway I should be concerned about?
A: The most significant degradation risk for this compound, based on its structural analog gabapentin, is intramolecular cyclization to form a lactam byproduct with the concurrent loss of a water molecule.[5][6] This reaction is catalyzed by heat and mechanical stress and can occur in the solid state.[5] Maintaining low temperatures and handling the material gently are key preventative measures.
Q3: Is the compound hygroscopic? How does humidity affect its stability?
A: Yes, as a hydrochloride salt of an amino acid, the compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[7][8][9] The role of moisture is complex. While excess moisture can lead to physical changes like clumping and may facilitate hydrolysis over time, studies on the analogous compound gabapentin show that very low humidity can paradoxically accelerate lactam formation, especially in material that has been mechanically stressed (e.g., milled).[5] This is because a minimal amount of surface water can allow for crystal annealing, which repairs defects and stabilizes the compound, whereas very dry conditions prevent this self-healing process. Therefore, the goal is not necessarily zero humidity but rather protection from atmospheric moisture ingress in a well-sealed container.[4][10]
Q4: How sensitive is the compound to light?
A: While specific photostability data for this compound is not extensively published, general best practices for amino acid derivatives and active pharmaceutical ingredients (APIs) recommend protection from light.[3][4] The International Council for Harmonisation (ICH) guidelines mandate photostability testing for new drug substances.[11][12][13][14][15] Exposure to UV or high-intensity visible light can potentially provide the energy to initiate degradation. Therefore, storing the compound in an amber vial or in a dark cabinet is a critical preventative measure.[4][16]
Q5: I have to handle the compound in solution. Does pH matter for its stability?
A: Absolutely. In solution, the stability of amino acid derivatives is often pH-dependent. For the analogous compound gabapentin, the lactamization degradation reaction is minimized at a pH between 5.5 and 6.0. Extreme acidic or basic conditions can catalyze both lactam formation and other hydrolytic degradation pathways.[17] If you are preparing solutions for analytical standards or formulations, it is crucial to use a buffered system within the optimal pH range to ensure short-term stability.
Section 2: Troubleshooting Guide: Common Storage Issues
This guide provides a structured approach to identifying and resolving common problems encountered during the storage and handling of this compound.
Troubleshooting Workflow
Here is a decision-making workflow for assessing the integrity of your compound if you suspect degradation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. (S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | 925704-47-8 [sigmaaldrich.com]
- 3. apolloscientific.co.uk [apolloscientific.co.uk]
- 4. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 5. Kinetic model for solid-state degradation of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. database.ich.org [database.ich.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. database.ich.org [database.ich.org]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Impact of excipient interactions on solid dosage form stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Introduction
Welcome to the technical support guide for 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (AEBH), a novel gabapentinoid compound. This document is designed for researchers, scientists, and drug development professionals to proactively address and resolve solubility challenges encountered during in vitro and in vivo assays.
Accurate and reproducible experimental results hinge on the complete solubilization of the test compound. Precipitation, even at a microscopic level, can lead to significant underestimation of a compound's potency and efficacy, producing misleading data. Like its structural analogs gabapentin and pregabalin, AEBH is a zwitterionic compound, meaning its solubility is intrinsically linked to the pH of the solvent system[1][2]. This guide provides a foundational understanding of AEBH's physicochemical properties and offers robust, step-by-step protocols to ensure its proper dissolution for reliable and accurate assays.
Understanding the Challenge: The Zwitterionic Nature of AEBH
2-(Aminomethyl)-2-ethylbutanoic acid possesses both a basic aminomethyl group and an acidic carboxylic acid group. Its hydrochloride salt form means the amine is protonated (positively charged). The solubility of such molecules is lowest at their isoelectric point (pI), the pH at which the net charge of the molecule is zero.[2][3][4] For gabapentin, a close structural analog, the pKa values are approximately 3.7 (carboxylic acid) and 10.7 (primary amine), with an isoelectric point calculated at 7.14[1][5]. It is highly probable that AEBH has similar pKa values.
This means that attempting to dissolve AEBH directly in standard physiological buffers, such as Phosphate-Buffered Saline (PBS) at pH 7.2-7.4, is likely to result in precipitation because this pH range is very close to the compound's pI.[6][7] The key to overcoming this is to prepare concentrated stock solutions at a pH far from the pI, where the molecule is fully charged and highly soluble, before diluting into the final assay medium.
Troubleshooting Guide: Diagnosing and Solving Solubility Issues
This flowchart provides a systematic approach to resolving common solubility problems with AEBH.
Caption: Troubleshooting flowchart for AEBH solubility issues.
Recommended Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Aqueous Stock Solution via pH Adjustment
This is the recommended primary method for preparing AEBH for most biological assays. It avoids organic solvents, which can introduce confounding variables.[8] The principle is to dissolve the compound in a mildly acidic or basic solution where it exists as a highly soluble salt, then dilute it for the final assay.
Materials:
-
This compound (AEBH) powder
-
Sterile, nuclease-free water
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or vials
Step-by-Step Procedure:
-
Weighing: Accurately weigh the desired amount of AEBH powder.
-
Initial Suspension: Add a volume of sterile water to create a concentration that is 10-20% higher than your target stock concentration. For example, to make a 100 mM stock, add water to reach an initial volume corresponding to 120 mM. This provides room for pH adjustment.
-
pH-Adjusted Dissolution (Choose one path):
-
Acidic Path (Recommended): Add 0.1 N HCl dropwise while gently vortexing. The compound should dissolve as the pH drops below ~4. At this pH, both the amine and carboxylic acid groups are protonated, resulting in a net positive charge and high aqueous solubility.[3][5]
-
Basic Path (Alternative): Add 0.1 N NaOH dropwise while gently vortexing. The compound will dissolve as the pH rises above ~10. At this pH, both groups are deprotonated, resulting in a net negative charge and high solubility.
-
-
Final Volume Adjustment: Once the solid is fully dissolved, add sterile water to reach the final target concentration (e.g., 100 mM).
-
pH Confirmation: Confirm the final pH of the stock solution.
-
Sterilization & Storage: Sterilize the stock solution by filtering through a 0.22 µm syringe filter. Aliquot into single-use tubes and store at -20°C or -80°C. For gabapentin, aqueous solutions are often recommended for use within one day if not frozen.[6][7]
Protocol 2: Working with Organic Solvent Stocks (DMSO)
While aqueous stocks are preferred, Dimethyl Sulfoxide (DMSO) can be used if required.[9][10] However, be aware that gabapentinoids generally have limited solubility in organic solvents.[6]
Step-by-Step Procedure:
-
Solubility Test: Before preparing a large batch, test the solubility of a small amount of AEBH in DMSO to determine the maximum achievable concentration.
-
Preparation: Weigh the AEBH powder and add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration.
-
Dissolution Aids: If dissolution is slow, use gentle warming (37°C) or sonication in a water bath to assist.[10][11]
-
Storage: Store in small, single-use aliquots at -20°C in desiccated conditions to prevent water absorption by the DMSO.
-
Important Consideration for Dilution: When diluting a DMSO stock into an aqueous assay buffer, the compound may precipitate. This is a common issue.[12] To mitigate this, perform serial dilutions in the final assay medium and visually inspect for any signs of precipitation at each step. The final concentration of DMSO in the assay should ideally be kept below 0.5% to avoid solvent-induced artifacts or cytotoxicity.[8][10]
Frequently Asked Questions (FAQs)
Q1: I dissolved my AEBH directly in PBS at pH 7.4 and it immediately turned cloudy. What happened?
This is the most common issue. The pH of PBS (~7.4) is very close to the predicted isoelectric point (pI) of AEBH, where its aqueous solubility is at a minimum.[1] You have created a supersaturated solution that has precipitated. You must discard this solution and follow Protocol 1 to prepare a pH-adjusted stock solution.
Q2: I have a 100 mM stock solution in 0.1 N HCl. When I add it to my cell culture medium to get a final concentration of 1 mM, I see a precipitate. Why?
Even though your stock is clear, adding it to the buffered medium shifts the pH back towards neutral. If the final concentration of 1 mM is above the solubility limit of AEBH at pH 7.4, it will precipitate. The solubility of gabapentin in PBS (pH 7.2) is approximately 10 mg/mL (~58 mM), but this can vary.[6][7]
Troubleshooting Steps:
-
Lower the Stock Concentration: Try preparing a 10 mM stock solution instead of 100 mM. This will require adding a larger volume to your assay but will cause a smaller pH shock.
-
Check Final pH: Ensure the addition of your acidic stock does not significantly lower the pH of your final assay medium, which could affect your biological system.
-
Perform a Solubility Pre-Test: Before your main experiment, test the solubility of AEBH in your specific assay medium at your highest target concentration.
Q3: Can I use solvents other than water or DMSO?
Gabapentin is reported to be slightly soluble in methanol and very slightly soluble in ethanol.[5] However, for cell-based assays, these solvents are generally more toxic than DMSO.[9] Unless you have a specific reason, it is best to use the pH-adjustment method (Protocol 1) to create an aqueous stock.
Q4: How should I prepare my vehicle control?
Your vehicle control must perfectly match the solvent conditions of your test article.
-
For Aqueous Stocks (Protocol 1): Prepare a solution of your dissolving buffer (e.g., water + HCl to the same final pH as your stock). Dilute this vehicle control in your assay medium in the exact same proportion as your AEBH stock.
-
For DMSO Stocks (Protocol 2): Your vehicle control is the assay medium containing the same final percentage of DMSO as your highest concentration test well.[10]
Q5: My compound seems to dissolve, but my results are not reproducible. Could solubility still be the issue?
Yes. Microscopic precipitation, not visible to the naked eye, can still occur. This effectively lowers the concentration of the drug available to interact with its target, leading to high variability. If you suspect this, try the following:
-
Centrifugation: Prepare your final dilution and centrifuge it at high speed (e.g., >10,000 x g) for 10-15 minutes. Test the supernatant in your assay. If the potency is lower than your un-centrifuged sample, it suggests that some of your compound was in a solid suspension.
-
Lower the Concentration: Run your assay at a lower concentration range where you are confident the compound is fully solubilized.
Data Summary Table
The following table provides solubility information for the structural analog, gabapentin, which can be used as a starting point for experiments with AEBH.
| Solvent/Buffer System | Reported Solubility of Gabapentin | Comments & Recommendations for AEBH | Source(s) |
| Water | Freely soluble / >100 mg/mL | Solubility is highly pH-dependent. Use pH adjustment for stable stock solutions. | [1][5] |
| 0.1 N Hydrochloric Acid (HCl) | Freely soluble | Recommended for preparing acidic stock solutions. | [5] |
| 0.1 N Sodium Hydroxide (NaOH) | Freely soluble | Alternative for preparing basic stock solutions. | [5] |
| PBS (pH ~7.2-7.4) | ~10 mg/mL (~58 mM) | Not recommended for initial dissolution. This is the solubility limit, not a dissolving solvent. | [6][7] |
| DMSO | Sparingly soluble | Use only if an aqueous stock is not feasible. Determine max solubility first. | [6] |
| Ethanol | Very slightly soluble | Not recommended for most biological assays due to higher potential for toxicity. | [5] |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3446, Gabapentin. Retrieved January 18, 2026, from [Link].
-
DailyMed (2023). GABAPENTIN tablet, film coated. U.S. National Library of Medicine. Retrieved January 18, 2026, from [Link].
- Notari, R. E. (1993). Zwitterions and pH-dependent solubility. American Journal of Health-System Pharmacy, 50(5), 869-870.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53398884, this compound. Retrieved January 18, 2026, from [Link].
-
Faridi, H., & Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Retrieved January 18, 2026, from [Link].
- Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem, 15(13), 1102-1110.
-
Mazák, K., & Noszál, B. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. PubMed. Retrieved January 18, 2026, from [Link].
-
Neupsy Key (2016). Gabapentin and Pregabalin. Retrieved January 18, 2026, from [Link].
-
Celebioglu, A., & Uyar, T. (2012). pH-responsive intermediary layer cross-linked micelles from zwitterionic triblock copolymers and investigation of their drug-release behaviors. PubMed Central. Retrieved January 18, 2026, from [Link].
- Chadha, R., et al. (2012). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design, 12(9), 4596-4608.
-
Hendrich, J., et al. (2004). A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats. PubMed Central. Retrieved January 18, 2026, from [Link].
-
Royal Society of Chemistry (2021). CHAPTER 2: Tactics to Improve Solubility Available. Retrieved January 18, 2026, from [Link].
-
ICCVAM (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 18, 2026, from [Link].
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17998883, (R)-2-Amino-2-methylbutanoic acid hydrochloride. Retrieved January 18, 2026, from [Link].
-
Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved January 18, 2026, from [Link].
-
Angene Chemical. This compound(CAS# 1086265-11-3). Retrieved January 18, 2026, from [Link].
-
Giehl, K., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Retrieved January 18, 2026, from [Link].
- Bockbrader, H. N., et al. (2010). A Comparison of the Pharmacokinetics and Pharmacodynamics of Pregabalin and Gabapentin. Clinical Pharmacokinetics, 49(10), 661-669.
- Yellela, S. R. C. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(7), 631-636.
- Li, J., et al. (2023). Innovative pharmaceutical amine salt strategy for enhancing the water solubility of mefenamic acid. Journal of Molecular Structure, 1286, 135534.
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
- Bockbrader, H., & Gidal, B. (2005). THE-PHARMACOKINETIC-AND-PHARMACODYNAMIC-PROPERTIES-OF-PREGABALIN-AND-GABAPENTIN-IN-EPILEPSY--DIFFERENCES-AND-SIMILARITIES. Epilepsia, 46(Suppl. 8), 133.
Sources
- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. GABAPENTIN [dailymed.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chiral Separation for 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride Enantiomers
Welcome to the technical support center for the chiral separation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical solutions for optimizing the enantiomeric separation of this compound. As a structural analog of gabapentin and pregabalin, this molecule presents unique challenges and opportunities in chiral chromatography.[1][2] This resource consolidates field-proven insights and foundational scientific principles to help you navigate method development and troubleshoot common issues effectively.
Section 1: Troubleshooting Guide
Encountering issues during chiral separation is common. This section addresses the most frequent problems in a direct question-and-answer format, providing a systematic approach to identifying root causes and implementing effective solutions.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving common chromatographic problems encountered during the chiral separation of polar, amine-containing compounds.
Caption: A workflow for diagnosing and resolving chiral separation issues.
Q1: I am seeing poor or no resolution (Rs < 1.5) between the enantiomers. What should I do?
A1: Poor resolution is the most common challenge and typically points to a suboptimal selection of the chiral stationary phase (CSP) or mobile phase.
-
Cause & Rationale: The fundamental principle of chiral separation relies on the differential, transient formation of diastereomeric complexes between the enantiomers and the CSP.[3] If the CSP does not provide adequate stereoselective interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance), no separation will occur.[4][5] The mobile phase modulates these interactions.
-
Troubleshooting Steps:
-
Verify CSP Selection: For a zwitterionic amino acid like 2-(aminomethyl)-2-ethylbutanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and zwitterionic CSPs are excellent starting points.[1][6] Polysaccharide phases offer broad applicability, while zwitterionic phases are specifically designed for polar and amphiprotic molecules.[6][7]
-
Optimize the Organic Modifier: In normal phase (NP) or polar organic (PO) modes, the alcohol modifier (e.g., isopropanol, ethanol) is critical. Systematically vary its concentration. A lower alcohol percentage often increases retention and can improve resolution, but may also broaden peaks.[8]
-
Adjust Mobile Phase Additives: As your analyte is a primary amine and exists as a hydrochloride salt, mobile phase additives are crucial to ensure good peak shape and achieve separation.
-
Basic Additive: Add a small amount (0.05% - 0.2%) of an amine like diethylamine (DEA) or triethylamine (TEA).[8][9] This suppresses the interaction of the analyte's primary amine with residual acidic silanols on the silica support, which is a common cause of peak tailing and poor resolution.[8][10]
-
Acidic Additive: The hydrochloride salt may provide sufficient acidity. However, adding a small amount of a competing acid like trifluoroacetic acid (TFA) or acetic acid (AcOH) can sometimes sharpen peaks and improve selectivity by ensuring a consistent ionic state of the analyte.[9]
-
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly enhance resolution, especially for difficult separations.[8]
-
Evaluate Temperature: Temperature affects the thermodynamics of chiral recognition.[8] Screen temperatures between 10°C and 40°C. Lower temperatures often improve resolution but increase viscosity and backpressure.
-
Q2: My peaks are exhibiting significant tailing. How can I improve the peak shape?
A2: Peak tailing for an amine-containing compound is almost always due to undesirable secondary interactions with the stationary phase.
-
Cause & Rationale: The primary amine on your molecule is basic and can interact strongly with acidic silanol groups present on the surface of the silica-based CSP.[8] This secondary interaction mechanism leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Introduce a Basic Additive: This is the most effective solution. Add 0.1% diethylamine (DEA) or another suitable amine to your mobile phase.[9][11] The additive acts as a competitor, binding to the active silanol sites and preventing the analyte from interacting with them.[8]
-
Use an Immobilized CSP: Modern immobilized polysaccharide CSPs are generally more robust and can exhibit reduced silanol activity compared to older coated phases. They also tolerate a wider range of solvents, which can be used for aggressive column washing to remove contaminants that may be causing active sites.[12][13]
-
Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[8] Dissolving the sample in a much stronger solvent can cause peak distortion upon injection.
-
Reduce Sample Mass: Column overload can lead to peak tailing and fronting.[14][15] Try injecting a lower concentration of your sample to see if the peak shape improves.
-
Q3: My retention times are drifting and not reproducible. What is the cause?
A3: Drifting retention times suggest that the column has not reached equilibrium or that the mobile phase composition is changing.
-
Cause & Rationale: Chiral separations, particularly with polar analytes and complex mobile phases containing additives, can require long equilibration times. The additives can adsorb to the stationary phase, and a steady state must be reached for reproducible chromatography.[10] Evaporation of volatile mobile phase components (like hexane or DEA) can also alter the composition over time.[8]
-
Troubleshooting Steps:
-
Ensure Adequate Equilibration: When using a new mobile phase, flush the column with at least 20-30 column volumes before the first injection.[8] For a standard 250 x 4.6 mm column, this can mean flushing for 30-60 minutes.
-
"Condition" the Column: When using amine additives for the first time on a column, the retention times may drift for several hours. It can be beneficial to dedicate a column to methods using specific additives to avoid long re-equilibration periods or "memory effects".[10][13]
-
Prepare Fresh Mobile Phase Daily: Volatile components can evaporate, changing the solvent strength and selectivity. Keep the mobile phase reservoir covered.[8]
-
Control Temperature: Ensure the column compartment temperature is stable and actively controlled. Fluctuations in temperature can cause significant shifts in retention time.[14]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development strategy, column selection, and best practices.
Visual Method Development Strategy
The diagram below outlines a systematic, multi-step strategy for developing a robust chiral separation method from the ground up.
Sources
- 1. Direct Separation of Pregabalin Enantiomers Using a Zwitterionic Chiral Selector by High Performance Liquid Chromatography Coupled to Mass Spectrometry and Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chiraltech.com [chiraltech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chiraltech.com [chiraltech.com]
- 14. m.youtube.com [m.youtube.com]
- 15. agilent.com [agilent.com]
Technical Support Center: A Guide to Scaling Up the Synthesis of 2-(Aminomethyl)-2-ethylbutanoic Acid Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-(aminomethyl)-2-ethylbutanoic acid hydrochloride. Here, we address common challenges and frequently asked questions encountered during the scale-up of its production, with a focus on practical, field-proven insights and robust scientific principles.
Overview of Synthetic Strategies
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially at a larger scale. While several synthetic routes are possible, a common and effective approach involves the Hofmann rearrangement of 2,2-diethyl-3-oxopropanamide. This pathway is often favored for its reliable outcomes and the availability of starting materials.
Below is a diagram illustrating a common synthetic pathway.
Caption: A common synthetic route to this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound.
Q1: What are the most critical steps to monitor during the scale-up process?
A1: The most critical steps are the Hofmann rearrangement and the final crystallization of the hydrochloride salt. The Hofmann rearrangement is an exothermic reaction that requires careful temperature control to prevent side reactions and ensure safety.[1] The crystallization step is crucial for achieving the desired purity and polymorphic form of the final product.
Q2: What are the common impurities, and how can they be minimized?
A2: Common impurities include unreacted starting materials, byproducts from the Hofmann rearrangement (such as urethanes or ureas), and residual solvents. Minimizing these impurities can be achieved through:
-
Reaction Optimization: Ensuring complete reactions by carefully controlling stoichiometry, temperature, and reaction time.
-
Purification: Employing appropriate work-up procedures, such as extractions and washes, to remove water-soluble and acid/base-labile impurities.
-
Recrystallization: Performing a final recrystallization of the hydrochloride salt from a suitable solvent system to purge residual impurities.
Q3: What are the key safety considerations when handling the reagents in this synthesis?
A3: Several reagents in this synthesis require careful handling:
-
Sodium Ethoxide (NaOEt): A strong base that is flammable and corrosive. It should be handled under an inert atmosphere to prevent reaction with moisture and air.
-
Thionyl Chloride (SOCl₂): A corrosive and lachrymatory liquid that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Bromine (Br₂): A highly toxic and corrosive liquid. It should be handled with extreme care in a fume hood, and a neutralizing agent (e.g., sodium thiosulfate solution) should be readily available.
-
Sodium Hypobromite (NaOBr): Generated in situ from bromine and sodium hydroxide, it is a strong oxidizing agent.[2] The reaction to form it is exothermic and should be cooled appropriately.
Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during the synthesis.
Q1: My Hofmann rearrangement is resulting in a low yield of the desired amine. What are the likely causes?
A1: A low yield in the Hofmann rearrangement can be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be checked by TLC or LC-MS analysis of the reaction mixture. If starting material is still present, the reaction time can be extended, or the temperature slightly increased (with caution).
-
Side Reactions: The formation of isocyanate is a key step in the Hofmann rearrangement.[3] If water is not present in sufficient amounts during the hydrolysis of the isocyanate, it can react with the amine product to form a urea byproduct. Ensure that the hydrolysis step is performed in an aqueous medium.
-
Degradation of Product: The amine product may be susceptible to degradation under the reaction conditions. It is important to work up the reaction mixture promptly after completion.
| Parameter | Recommendation for Scale-Up | Rationale |
| Temperature Control | Use a jacketed reactor with a reliable cooling system. | The Hofmann rearrangement is exothermic. Poor temperature control can lead to side reactions and reduced yield. |
| Reagent Addition | Add the sodium hypobromite solution slowly to the amide solution. | Slow addition helps to control the exotherm and maintain a consistent reaction temperature. |
| Mixing | Ensure efficient stirring throughout the reaction. | Good mixing is essential for maintaining homogeneity and ensuring efficient heat transfer. |
Q2: I am having difficulty with the crystallization of the final hydrochloride salt. The product is oily or does not precipitate. What can I do?
A2: Crystallization issues are common when scaling up. Here are some troubleshooting steps:
-
Solvent System: The choice of solvent is critical for successful crystallization. A common approach is to dissolve the free amine in a solvent in which the hydrochloride salt is insoluble (e.g., isopropanol, acetone, or ethyl acetate) and then add a solution of HCl in the same or a miscible solvent. Experiment with different solvent systems to find the optimal one for your scale.
-
Seeding: If the product is slow to crystallize, adding a small amount of previously crystallized product (seed crystals) can induce crystallization.
-
Cooling Rate: A slow cooling rate generally leads to larger, purer crystals. Avoid crash cooling the solution.
-
Concentration: The concentration of the solution can significantly impact crystallization. If the solution is too dilute, the product may not precipitate. If it is too concentrated, it may oil out.
Sources
Validation & Comparative
A Comparative Analysis of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride and Pregabalin: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the well-established gabapentinoid, pregabalin, and the structurally related but lesser-known compound, 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes known pharmacological data with predictive analysis and outlines the necessary experimental frameworks for a rigorous head-to-head evaluation.
Introduction: Contextualizing the Comparison
Pregabalin, marketed as Lyrica among other names, is a cornerstone therapy for neuropathic pain, epilepsy, and generalized anxiety disorder.[1][2] Its mechanism, efficacy, and safety profile are well-documented through extensive preclinical and clinical research. In contrast, this compound is a research chemical with limited publicly available biological data.[3][4] Its structural similarity to the gabapentinoid class suggests a potential for similar pharmacological activity, making it a candidate for investigation.
This guide will use pregabalin as the benchmark to:
-
Hypothesize the pharmacological profile of this compound based on structural analogy.
-
Provide detailed experimental protocols to validate these hypotheses and directly compare its performance against pregabalin.
-
Offer a logical framework for the preclinical development of novel gabapentinoid candidates.
Molecular Structure and Physicochemical Properties
A molecule's structure is the foundation of its biological activity. The structural similarities and differences between pregabalin and the investigational compound provide the basis for our initial hypotheses.
| Property | 2-(Aminomethyl)-2-ethylbutanoic acid HCl | Pregabalin |
| IUPAC Name | 2-(aminomethyl)-2-ethylbutanoic acid;hydrochloride[3] | (3S)-3-(aminomethyl)-5-methylhexanoic acid[1] |
| Molecular Formula | C7H16ClNO2[3][4] | C8H17NO2 |
| Molecular Weight | 181.66 g/mol [3][4] | 159.23 g/mol |
| Structure |
Expert Analysis: Both molecules are γ-amino acid analogues.[1][5] The key structural difference lies in the alkyl substituent at the gamma-carbon. Pregabalin possesses an isobutyl group, while 2-(Aminomethyl)-2-ethylbutanoic acid has two ethyl groups. This seemingly minor difference can significantly impact binding affinity, metabolic stability, and lipophilicity, which in turn affects pharmacokinetic properties like blood-brain barrier penetration.[1] The hydrochloride salt form of the investigational compound is intended to improve solubility and stability.[6]
Mechanism of Action: The α2δ-1 Subunit Target
Pregabalin exerts its therapeutic effects not by interacting with GABA receptors, but by binding with high affinity to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[1][7][8][9] This binding reduces calcium influx at presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate, norepinephrine, and substance P.[1][7] This modulation of hyperexcited neurons is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic effects.[9]
Hypothesis for this compound: Given its structural resemblance to pregabalin, it is highly probable that this compound also targets the α2δ-1 subunit. The altered alkyl chain configuration (diethyl vs. isobutyl) will be the primary determinant of its binding affinity and potency relative to pregabalin.
Diagram: Hypothesized Mechanism of Action
Caption: Hypothesized binding of both compounds to the α2δ-1 subunit, inhibiting neurotransmitter release.
Comparative Pharmacological Profiles
This section compares the known pharmacokinetics and pharmacodynamics of pregabalin with the projected profile of the investigational compound.
Pharmacokinetics (ADME)
A drug's clinical utility is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.
| Parameter | Pregabalin (Known) | 2-(Aminomethyl)-2-ethylbutanoic acid HCl (Projected) |
| Absorption | Rapidly absorbed; bioavailability ≥90%; Tmax ~1 hour; not affected by food.[1][8][10][11] | Likely rapid absorption via amino acid transporters (e.g., LAT1)[1][7]. Bioavailability and food effect require experimental determination. |
| Distribution | Low plasma protein binding (<1%); readily crosses the blood-brain barrier via LAT1.[1][7] | Low protein binding is expected. Blood-brain barrier penetration is critical and needs to be quantified. |
| Metabolism | Negligible metabolism in humans (<2% of dose recovered as metabolites).[11] | The diethyl structure may be more susceptible to oxidation than pregabalin's isobutyl group. Metabolic stability must be assessed in vitro. |
| Excretion | Primarily excreted unchanged in urine; elimination half-life ~6.3 hours.[1][7][8] | Renal excretion is the most probable route. Clearance will depend on renal function. |
Causality Insight: Pregabalin's linear and predictable pharmacokinetics are a significant clinical advantage.[1] It is transported by the Large Neutral Amino Acid Transporter 1 (LAT1), which facilitates its high bioavailability and CNS entry.[1][7] Whether 2-(Aminomethyl)-2-ethylbutanoic acid is also a substrate for this transporter is a critical question that will determine its potential as a centrally acting agent.
Pharmacodynamics & Preclinical Efficacy
Pregabalin is 2-4 times more potent than its predecessor, gabapentin, as an analgesic.[1] Its efficacy is well-established in various animal models of neuropathic pain, seizures, and anxiety.[12][13]
Projected Efficacy: The efficacy of this compound will be a direct function of its binding affinity for the α2δ-1 subunit and its achievable concentration in the brain. If binding is weaker than pregabalin's, higher doses will be required to achieve similar therapeutic effects. Conversely, stronger binding could lead to higher potency.
Key Preclinical Models for Comparison:
-
Neuropathic Pain: The Chronic Constriction Injury (CCI) or Spinal Nerve Ligation (SNL) models in rats are industry standards.[14][15] Efficacy is measured by the reversal of mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).[16]
-
Epilepsy: The Maximal Electroshock (MES) test and the pentylenetetrazol (PTZ) seizure models are used to assess anticonvulsant activity.
-
Anxiety: The elevated plus maze and fear-potentiated startle response tests are common models for anxiolytic effects.
Experimental Protocols for Comparative Evaluation
To move from hypothesis to data, a structured experimental plan is essential. The following protocols provide a framework for the direct comparison of the two compounds.
Diagram: Experimental Workflow for Comparative Analysis
Caption: A phased experimental workflow for the preclinical comparison of gabapentinoid compounds.
Protocol 1: Competitive Radioligand Binding Assay for α2δ-1
Objective: To determine and compare the binding affinities (Ki) of pregabalin and this compound for the α2δ-1 subunit.
Causality: This assay is the most direct measure of target engagement. A lower Ki value indicates higher binding affinity and suggests greater potential potency. It is the foundational screen for any novel gabapentinoid.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from pig or rat brain tissue, which is rich in α2δ-1 subunits. Alternatively, use membranes from HEK293 cells overexpressing the human α2δ-1 subunit.[17]
-
Radioligand: Use [³H]-gabapentin or [³H]-pregabalin as the radioligand at a fixed concentration (e.g., 20 nM).[17]
-
Competition Assay:
-
Incubate the membrane preparation with the radioligand and increasing concentrations of the unlabeled competitor (either pregabalin as a control or the test compound, 2-(Aminomethyl)-2-ethylbutanoic acid HCl).
-
Allow the reaction to reach equilibrium (e.g., 90 minutes at room temperature).[17]
-
-
Separation: Rapidly filter the mixture through GF/C glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer to reduce non-specific binding.[17]
-
Detection: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to calculate the IC50 (concentration of competitor that inhibits 50% of specific binding).
-
Ki Calculation: Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Efficacy in a Spinal Nerve Ligation (SNL) Model of Neuropathic Pain
Objective: To compare the antiallodynic effects of pregabalin and this compound in a validated animal model of neuropathic pain.
Causality: This experiment provides crucial in vivo proof-of-concept. It integrates target engagement with the compound's ability to cross the blood-brain barrier and produce a therapeutic effect on pain-like behaviors.
Methodology:
-
Animal Model: Use adult male Sprague-Dawley rats. Under anesthesia, perform the SNL surgery by tightly ligating the L5 and L6 spinal nerves.[14] Sham-operated animals will undergo the same procedure without nerve ligation.
-
Baseline Testing: Allow animals to recover for 7-14 days, during which they will develop stable mechanical allodynia. Measure the baseline paw withdrawal threshold (PWT) in response to stimulation with von Frey filaments.
-
Drug Administration:
-
Randomize the SNL animals into treatment groups: Vehicle, Pregabalin (e.g., 10, 30 mg/kg), and 2-(Aminomethyl)-2-ethylbutanoic acid HCl (multiple doses, e.g., 10, 30, 100 mg/kg).
-
Administer the compounds via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
-
Post-Dose Assessment: Measure the PWT at multiple time points after drug administration (e.g., 1, 2, 4, and 6 hours) to establish a time-course of the anti-allodynic effect.[18]
-
Data Analysis:
-
Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
-
Compare the dose-response curves for the two compounds to determine their relative potencies (ED50).
-
Use a two-way repeated measures ANOVA to analyze the overall treatment effect over time.
-
Safety and Toxicology
Pregabalin's most common side effects are dizziness and somnolence.[8] While generally considered to have a favorable safety profile, concerns about misuse, dependence, and withdrawal have emerged, particularly in individuals with a history of substance abuse.[19][20][21]
Required Toxicological Evaluation for the New Compound:
-
Genotoxicity: An Ames test to assess mutagenicity.
-
Cardiovascular Safety: A hERG assay to evaluate the risk of QT interval prolongation.
-
In Vivo Safety: A maximum tolerated dose (MTD) study in rodents to identify acute toxicity.
-
Abuse Liability: Given the class effect, early assessment using a conditioned place preference or self-administration model in animals is warranted.[13]
Conclusion and Future Directions
While this compound remains an uncharacterized molecule, its structural similarity to pregabalin provides a strong rationale for its investigation as a novel gabapentinoid. Its potential is entirely dependent on its performance in the foundational experiments outlined in this guide.
The critical next steps for any research program involving this compound are to:
-
Determine Binding Affinity: Quantify its affinity for the α2δ-1 subunit. This is a go/no-go decision point.
-
Assess Brain Penetration: Confirm the compound reaches its target in the CNS.
-
Establish In Vivo Efficacy: Demonstrate a dose-dependent therapeutic effect in a relevant disease model.
By systematically comparing its profile against the well-defined benchmark of pregabalin, researchers can efficiently determine if this compound represents a viable therapeutic candidate or a valuable tool for further exploring the structure-activity relationships of the gabapentinoid class.
References
-
Pregabalin - Wikipedia. Available from: [Link]
-
Gabapentin - Wikipedia. Available from: [Link]
-
This compound | C7H16ClNO2 | CID 53398884 - PubChem. Available from: [Link]
-
Pregabalin Uses, Interactions & Mechanism of Action - Study.com. Available from: [Link]
-
Showing metabocard for 2-Ethylbutanoic acid (HMDB0031221) - Human Metabolome Database. Available from: [Link]
-
Pregabalin (Lyrica®):Part I - Cleveland Clinic Center for Continuing Education. Available from: [Link]
-
2-ETHYLBUTANOIC ACID | CAS 88-09-5 - Matrix Fine Chemicals. Available from: [Link]
-
This compound(CAS# 1086265-11-3 ) - angenechemical.com. Available from: [Link]
-
Gabapentinoid Pharmacology in the Context of Emerging Misuse Liability - PubMed. Available from: [Link]
-
Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed. Available from: [Link]
-
Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC. Available from: [Link]
-
Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Available from: [Link]
-
Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC - PubMed Central. Available from: [Link]
-
Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed. Available from: [Link]
-
Operant self-administration of pregabalin in a mouse model of neuropathic pain - PubMed. Available from: [Link]
- CN106892809A - The preparation method of the new 2 Ethylbutanoic acid of one class - Google Patents.
-
Pregabalin vs. gabapentin in the treatment of neuropathic pain: a comprehensive systematic review and meta-analysis of effectiveness and safety - Frontiers. Available from: [Link]
-
The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin | Journal of Neuroscience. Available from: [Link]
-
A study comparing the actions of gabapentin and pregabalin on the electrophysiological properties of cultured DRG neurones from neonatal rats - PMC - PubMed Central. Available from: [Link]
-
pregabalin treatment of peripheral nerve damage in a murine diabetic - acta endocrinologica (buc). Available from: [Link]
-
(PDF) Current Evidence on Abuse and Misuse of Gabapentinoids - ResearchGate. Available from: [Link]
-
Pregabalin Reduces Acute Inflammatory and Persistent Pain Associated with Nerve Injury and Cancer in Rat Models of Orofacial. Available from: [Link]
-
What is the mechanism of Pregabalin? - Patsnap Synapse. Available from: [Link]
-
Misuse of gabapentin and pregabalin may be underestimated - The BMJ. Available from: [Link]
-
Structural patterns of gabapentinoids. A. Pregabalin. B. Gabapentin.... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
PREGABALIN - FDA Verification Portal. Available from: [Link]
-
Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials | BMJ Open. Available from: [Link]
-
Battle of the Gabapentinoids: Gabapentin Vs. Pregabalin - OnePoint Patient Care. Available from: [Link]
-
2-amino-2-ethylbutanoic acid - 2566-29-2, C6H13NO2, density, melting point, boiling point, structural formula, synthesis. Available from: [Link]
-
Abuse and Misuse of Pregabalin and Gabapentin - PubMed. Available from: [Link]
-
Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC - PubMed Central. Available from: [Link]
-
Neuropathic pain responds better to increased doses of pregabalin: an | JPR. Available from: [Link]
-
Pregabalin for chronic neuropathic pain in adults - Cochrane. Available from: [Link]
-
Synthesis of 2-Ethyl-2-methyl-butyric acid - PrepChem.com. Available from: [Link]
-
New Pharmacological Insight into Etanercept and Pregabalin in Allodynia and Nociception: Behavioral Studies in a Murine Neuropathic Pain Model - MDPI. Available from: [Link]
- EP0742787B1 - Process for preparing 2-ethyl-2-methylbutanoic acid from 3-methyl-2-pentene - Google Patents.
-
The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain - PMC - PubMed Central. Available from: [Link]
-
A bi-directional binding site linking the α 2 δ-1 subunit to the intrinsic speed control process in VSD I of voltage-gated calcium channels - ResearchGate. Available from: [Link]
Sources
- 1. Pregabalin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 3. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. angenesci.com [angenesci.com]
- 5. Gabapentin - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. Pregabalin Uses, Interactions & Mechanism of Action | Study.com [study.com]
- 8. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 9. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical pharmacokinetics of pregabalin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. verification.fda.gov.ph [verification.fda.gov.ph]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Operant self-administration of pregabalin in a mouse model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. Antiallodynic Effect of Pregabalin in Rat Models of Sympathetically Maintained and Sympathetic Independent Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. files.jofph.com [files.jofph.com]
- 19. Gabapentinoid Pharmacology in the Context of Emerging Misuse Liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Abuse and Misuse of Pregabalin and Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticonvulsant Profiles of Gabapentin and 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticonvulsants
Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain refractory to current treatments, underscoring the urgent need for novel therapeutic agents with improved efficacy and tolerability.[1][2] This guide provides a comparative analysis of the well-established anticonvulsant, gabapentin, and a lesser-known analogue, 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride.
Due to a lack of direct comparative experimental data for this compound, this guide will leverage established knowledge of gabapentin's pharmacology and the principles of structure-activity relationships (SAR) within the gabapentinoid class to infer a potential anticonvulsant profile for this analogue.[3][4] Furthermore, we present detailed, standardized preclinical protocols that would be essential for a head-to-head experimental comparison of these two compounds.
Chemical Structures and a Tale of Two Analogues
At a glance, the structural similarities between gabapentin and this compound are apparent. Both are γ-aminobutyric acid (GABA) analogues, a class of compounds designed to interact with the central nervous system.[5]
Figure 1. Chemical structures of the two GABA analogues.
The key distinction lies in the substitution at the 3-position of the GABA backbone. Gabapentin features a cyclohexyl ring, while this compound possesses two ethyl groups. This seemingly minor alteration can have profound implications for the compound's pharmacokinetic and pharmacodynamic properties.
Gabapentin: A Well-Characterized Anticonvulsant
Gabapentin is a widely prescribed AED, particularly for the adjunctive treatment of partial seizures.[6] Its mechanism of action, however, is not fully elucidated. Despite its structural resemblance to GABA, it does not act on GABA receptors. Instead, its primary target is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7]
Figure 2. Proposed mechanism of action for gabapentin.
By binding to the α2δ-1 subunit, gabapentin is thought to reduce the trafficking of VGCCs to the presynaptic terminal, thereby decreasing calcium influx and subsequent release of excitatory neurotransmitters like glutamate.[7]
Preclinical Anticonvulsant Activity of Gabapentin
Gabapentin's anticonvulsant efficacy has been extensively documented in various preclinical seizure models. The two most common are the Maximal Electroshock Seizure (MES) and the Pentylenetetrazol (PTZ) induced seizure tests.
| Preclinical Model | Seizure Type Modeled | Gabapentin Efficacy |
| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Moderately effective |
| Pentylenetetrazol (PTZ) | Absence seizures | Weakly effective |
Table 1. Summary of Gabapentin's Efficacy in Preclinical Models.
This compound: A Structural Perspective
As previously mentioned, direct experimental data on the anticonvulsant activity of this compound is scarce. However, we can make some informed hypotheses based on the structure-activity relationships of related compounds.
The replacement of gabapentin's cyclohexyl ring with two ethyl groups in this compound results in a more compact and potentially more lipophilic molecule. This could influence its ability to cross the blood-brain barrier and its affinity for the α2δ-1 subunit.[5] Studies on other 3-alkyl substituted GABA analogues have shown that the nature of this substitution is critical for anticonvulsant activity.[8][9]
Experimental Protocols for a Head-to-Head Comparison
To definitively compare the anticonvulsant activity of these two compounds, standardized preclinical models are essential. Below are detailed protocols for the MES and PTZ tests.
Maximal Electroshock Seizure (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.[10][11][12]
Experimental Workflow:
Figure 3. Workflow for the Maximal Electroshock Seizure (MES) test.
Step-by-Step Methodology:
-
Animal Selection: Use adult male mice (e.g., ICR strain, 20-25 g).
-
Drug Preparation: Dissolve or suspend the test compounds (gabapentin and this compound) and a vehicle control in an appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administration: Administer the compounds intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals.
-
Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes for i.p. administration) for drug absorption and distribution.
-
Electroshock Application: Apply a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of a tonic hind-limb extension seizure.
-
Data Analysis: Determine the median effective dose (ED50), the dose that protects 50% of the animals from the tonic hind-limb extension.
Pentylenetetrazol (PTZ)-Induced Seizure Test
This model is used to screen for compounds effective against myoclonic and absence seizures.[13][14][15][16][17]
Experimental Workflow:
Figure 4. Workflow for the Pentylenetetrazol (PTZ)-Induced Seizure test.
Step-by-Step Methodology:
-
Animal Selection: Use adult male mice.
-
Drug Preparation: Prepare the test compounds and vehicle as described for the MES test.
-
Administration: Administer the compounds i.p. or p.o. at various doses.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.
-
PTZ Injection: Administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset and severity of clonic seizures.
-
Data Analysis: Determine the ED50, the dose that protects 50% of the animals from clonic seizures.
Conclusion and Future Directions
While gabapentin is a cornerstone in the management of epilepsy, the exploration of novel analogues like this compound is crucial for advancing therapeutic options. Based on its structure, it is plausible that this compound interacts with the α2δ-1 subunit of VGCCs, similar to gabapentin. However, its altered lipophilicity and steric profile due to the ethyl substitutions may lead to differences in potency, efficacy, and side-effect profile.
The lack of available data for this compound highlights a significant knowledge gap. The experimental protocols provided in this guide offer a clear and standardized path for researchers to directly compare the anticonvulsant activities of these two compounds. Such studies are essential to determine if this compound holds promise as a novel anticonvulsant agent.
References
-
Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]
-
Slideshare. Determination of anticonvulsant activity of drugs using animal models. [Link]
- Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Neurological Research and Pharmacology, 3(1).
- Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and findings in experimental and clinical pharmacology, 31(2), 101–106.
- Bryans, J. S., Davies, D. I., Gee, N. S., Dissanayake, V. U., & Ratcliffe, G. S. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. Journal of medicinal chemistry, 48(8), 2488–2493.
- Bryans, J. S., Davies, D. I., Gee, N. S., Dissanayake, V. U., & Ratcliffe, G. S. (2025). Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. Journal of Medicinal Chemistry.
-
SciSpace. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. [Link]
-
Neurofit. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures. [Link]
-
Melior Discovery. Pentylenetetrazol Induced Seizure (PTZ) Model. [Link]
- Mandhane, S. N., Aavula, K., & Rajamannar, T. (2007). Effect of various antiepileptic drugs in a pentylenetetrazol-induced seizure model in mice. Epilepsy & Behavior, 10(2), 225-231.
-
ResearchGate. Experimental protocol for Pentylenetetrazole induced kindled seizure severity score assessment protocol. [Link]
- Kim, J. E., Kim, D. S., & Kang, T. C. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of visualized experiments : JoVE, (136), 57578.
- Sills, G. J. (2006). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 72(2-3), 71–85.
-
Wikipedia. Gabapentin. [Link]
-
ResearchGate. Chemical structures of GABA and two gabapentinoids (pregabalin, gabapentin). [Link]
- Silverman, R. B., Andruszkiewicz, R., & Nanavati, S. M. (1991). 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. Journal of medicinal chemistry, 34(7), 2295–2298.
- Bryans, J. S., & Wustrow, D. J. (2006). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal research reviews, 26(4), 449–477.
- Petersen, E. N., Jensen, L. H., & Honoré, T. (1987). Relative anticonvulsant effects of GABAmimetic and GABA modulatory agents. European journal of pharmacology, 140(1), 9–17.
-
Anavex Life Sciences Corp. (2015, February 9). Anavex Confirms Positive Preclinical Epilepsy Data for ANAVEX 2-73 – Validation as Potential Platform Drug for Multiple Neurodegenerative Diseases. [Link]
- Taylor, C. P., Vartanian, M. G., & Yuen, P. W. (1993). Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin. Epilepsy research, 14(1), 11–15.
- Hawkins, N. A., Anderson, L. L., & Kearney, J. A. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
- Nielsen, E. B., Suzdak, P. D., & Andersen, K. E. (1991). A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor. Epilepsy research, 10(1), 1–13.
- Hawkins, N. A., Anderson, L. L., & Kearney, J. A. (2017). Screening of conventional anticonvulsants in a genetic mouse model of epilepsy.
- Davood, A., Iman, M., Pouriaiee, H., Shafaroodi, H., Akhbari, S., & Azimidoost, L. (2020). Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives. Avicenna journal of medical biotechnology, 12(4), 224–233.
- Barker-Haliski, M., Johnson, K., & White, H. S. (2017). Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. Neurochemical research, 42(7), 1834–1847.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-substituted GABA analogs with central nervous system activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin - Wikipedia [en.wikipedia.org]
- 7. A summary of mechanistic hypotheses of gabapentin pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent and stereospecific anticonvulsant activity of 3-isobutyl GABA relates to in vitro binding at a novel site labeled by tritiated gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. In vivo model of Epilepsy - Pentylenetetrazole (PTZ) induced seizures - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. Portico [access.portico.org]
- 16. researchgate.net [researchgate.net]
- 17. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Quest for Precision in GABAergic Modulation
An In-Depth Guide to the Head-to-Head In Vivo Comparison of Novel GABA Analogs
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in tempering neuronal excitability.[1][2][3] For decades, therapeutic strategies have aimed to enhance GABAergic inhibition to treat a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. However, classical GABAergic drugs, such as benzodiazepines, while effective, often come with a significant burden of side effects like sedation, ataxia, tolerance, and dependence.[4][5] This is largely due to their non-selective action on various GABA-A receptor subtypes.[5]
The limitations of older agents have spurred the development of novel GABA analogs with superior pharmaceutical properties and more refined mechanisms of action.[1][3] These next-generation compounds can be broadly categorized into two major classes: advanced gabapentinoids and GABA-A receptor subtype-selective modulators. This guide provides a head-to-head comparison of these novel analogs, grounded in preclinical in vivo data, to offer researchers and drug developers a clear perspective on their comparative efficacy and side-effect profiles.
Class 1: The Evolution of Gabapentinoids
Gabapentinoids do not act directly on GABA receptors. Instead, they exert their effects by binding to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[6] This interaction reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[6] While sharing a core mechanism, newer analogs exhibit distinct pharmacokinetic and potency profiles.[6][7]
Mechanism of Action: Gabapentinoids
The binding of gabapentinoids to the α2-δ subunit is the critical step that modulates neurotransmission. This targeted action is distinct from direct GABA receptor agonists or modulators.
Protocol 1: Chronic Constriction Injury (CCI) Model for Neuropathic Pain
[6]1. Anesthesia: Anesthetize a Sprague-Dawley rat using an appropriate agent (e.g., isoflurane). 2. Surgical Procedure:
- Make a small incision at the mid-thigh level of one leg to expose the sciatic nerve.
- Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.
- The ligatures should be tightened until they elicit a brief twitch in the corresponding hind limb.
- Wound Closure: Close the incision with sutures.
- Post-Operative Care: Allow the animal to recover. Neuropathic pain symptoms (mechanical allodynia) typically develop over the next 7-14 days.
- Assessment (Von Frey Test):
- Place the animal in a chamber with a mesh floor.
- Apply calibrated von Frey filaments of increasing force to the plantar surface of the paw on the injured side.
- The paw withdrawal threshold is determined as the lowest force that elicits a brisk withdrawal response.
- Drug Testing: Administer the novel GABA analog or control substance and repeat the Von Frey test at set time points to assess the reversal of allodynia.
Protocol 2: Maximal Electroshock Seizure (MES) Test
[6]1. Compound Administration: Administer the test compound (e.g., via intraperitoneal injection) to a mouse. Allow for an appropriate absorption period (e.g., 30-60 minutes). 2. Electrode Placement: Apply corneal electrodes with a drop of saline for conductivity. 3. Stimulation: Deliver a brief electrical stimulus (e.g., 50-60 Hz, 0.2 seconds) of sufficient current to induce a tonic hindlimb extension seizure in control animals. 4. Observation: Observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure. 5. Endpoint: Protection is defined as the abolition of the hindlimb extension. The dose that protects 50% of the animals (ED₅₀) is then calculated.
The landscape of GABAergic therapeutics is undergoing a significant transformation. Novel gabapentinoids like mirogabalin and HSK16149 offer improved pharmacokinetic profiles and potentially better tolerability over their predecessors. T[6][8]he most exciting frontier, however, lies in the development of GABA-A receptor subtype-selective modulators. B[7][9]y precisely targeting α2/α3 subunits, it is possible to dissociate the desired anxiolytic and anticonvulsant effects from the undesirable sedative and ataxic properties mediated by the α1 subunit.
[5][7]While preclinical data are highly promising, the translation of these findings to clinical success remains a challenge. F[5]uture in vivo studies must continue to rigorously compare these novel analogs not only against placebos but also against current gold-standard treatments. This will require well-designed experiments that assess both efficacy in relevant disease models and a comprehensive profile of potential side effects, ultimately paving the way for safer and more effective treatments for a range of CNS disorders.
References
- A Comparative In Vivo Analysis of Pregabalin and Structurally Related Gabapentinoids. Benchchem.
- The Case for Clinical Trials with Novel GABAergic Drugs in Diabetes Mellitus and Obesity. (2022-02-21).
- Novel GABA analogues as hypotensive agents. PubMed.
- Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy. (2021-03-08). PubMed Central.
- GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial. (2024-08-19). PubMed Central.
- A comparison of the effects of a subtype selective and non-selective benzodiazepine receptor agonist in two CO(2) models of experimental human anxiety. PubMed.
- GABAA receptor subtypes and benzodiazepine use, misuse, and abuse. Frontiers.
- Selective modulators of α5-containing GABAA receptors and their therapeutic significance. UQ eSpace - The University of Queensland.
- Selective Antagonism of GABAA Receptor Subtypes: An In Vivo Approach to Exploring the Therapeutic and Side Effects of Benzodiazepine–Type Drugs. (2014-11-07). CNS Spectrums.
- Gabapentinoids for Pain: A Review of Published Comparative Effectiveness Trials and Data Submitted to the FDA for Approval. (2022-12-18). PubMed.
- Gabapentinoids for Pain: A Review of Published Comparative Effectiveness Trials and Data Submitted to the FDA for Approval. ResearchGate.
- Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018-05-16).
- Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. NIH.
- Comparative study of efficacy and safety of pregabalin and gabapentin in neuropathic pain.
- Flavonoid modulation of GABAA receptors. PubMed Central.
- Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
- (PDF) An update on GABA analogs for CNS drug discovery. (2025-08-06). ResearchGate.
- Gamma-aminobutyric acid analogs. (2023-04-14). Drugs.com.
- An update on GABA analogs for CNS drug discovery. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. drugs.com [drugs.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Frontiers | GABAA receptor subtypes and benzodiazepine use, misuse, and abuse [frontiersin.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Experimental GABA A Receptor Agonists and Allosteric Modulators for the Treatment of Focal Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABA Analogue HSK16149 in Chinese Patients With Diabetic Peripheral Neuropathic Pain: A Phase 3 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(Aminomethyl)-2-ethylbutanoic Acid Derivatives
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-(Aminomethyl)-2-ethylbutanoic acid derivatives, a class of compounds with significant therapeutic potential as analogs of γ-aminobutyric acid (GABA).[1][2] Drawing insights from the well-established pharmacology of related gabapentinoids, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and synthesize novel derivatives with enhanced potency and selectivity.
Introduction: The Significance of GABA Analogues
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[2][3] Dysregulation of GABAergic signaling is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and fibromyalgia.[2][3][4][5] While GABA itself has limited therapeutic utility due to its poor blood-brain barrier permeability, the development of GABA analogues has revolutionized the treatment of these conditions.[2]
2-(Aminomethyl)-2-ethylbutanoic acid and its derivatives belong to the family of gabapentinoids, which exert their pharmacological effects primarily by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4][6][7] This interaction modulates the release of excitatory neurotransmitters, thereby producing analgesic, anticonvulsant, and anxiolytic effects.[4][5] Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and fewer side effects.
Core Scaffold and Key Pharmacophoric Features
The fundamental structure of 2-(Aminomethyl)-2-ethylbutanoic acid provides a key scaffold for derivatization. The core pharmacophore consists of an amino group and a carboxylic acid group, which are essential for interaction with the α2δ-1 subunit. The ethyl group at the 2-position offers a site for further modification to explore the impact of lipophilicity and steric bulk on binding affinity and pharmacokinetic properties.
Caption: Core pharmacophoric features of the 2-(Aminomethyl)-2-ethylbutanoic acid scaffold.
Structure-Activity Relationship (SAR) Analysis
The SAR of gabapentinoids has been extensively studied, providing valuable insights that can be extrapolated to 2-(Aminomethyl)-2-ethylbutanoic acid derivatives. The following sections detail the impact of structural modifications at various positions on the molecule's affinity for the α2δ-1 subunit and its overall in vivo activity.
Modifications of the Alkyl Side Chain
The nature of the alkyl substituent at the C2 position significantly influences the binding affinity for the α2δ-1 subunit.
-
Steric Bulk: Increasing the steric bulk at the C2 position generally leads to a decrease in binding affinity. For instance, replacing the isopropyl group in related structures with a diethyl group resulted in a more than 15-fold decrease in affinity for the α2δ-1 subunit.[4] This suggests that the binding pocket has specific steric constraints.
-
Chain Length and Branching: Optimal activity is often observed with a specific chain length and branching pattern. While the ethyl group in the parent scaffold is a good starting point, systematic exploration of other small alkyl groups (e.g., methyl, propyl, isopropyl) is warranted.
Modifications of the Aminomethyl and Carboxylic Acid Groups
The aminomethyl and carboxylic acid moieties are critical for the interaction with the α2δ-1 subunit and are generally intolerant to significant modifications.
-
Substitution on the Amino Group: Introduction of a methyl group alpha to the amine can enhance α2δ affinity.[4] However, larger substituents are likely to be detrimental.
-
Substitution on the Carboxylic Acid Group: Methylation alpha to the carboxylic acid leads to a complete loss of affinity for the α2δ subunit.[4] This highlights the critical role of the unsubstituted α-position for binding.
-
Bioisosteric Replacements: While direct replacement of the carboxylic acid or amino group is often detrimental, bioisosteric replacements have been explored in related gabapentinoids. For example, oxadiazolone bioisosteres have shown comparable potency for the α2δ-1 subunit.[6]
Conformational Constraints
The spatial arrangement of the aminomethyl and carboxylic acid groups is crucial for optimal binding. Introducing conformational constraints can provide valuable information about the bioactive conformation.
-
Cyclic Analogues: Synthesis of conformationally constrained analogues, such as those incorporating cyclopropyl or cyclopentyl rings, can help elucidate the preferred orientation of the key functional groups within the binding pocket.[5][8] Studies on related compounds have shown that contraction of a carbocycle can lead to a marked loss of potency, while expansion can enhance affinity.[6]
Comparative Analysis with Other Gabapentinoids
To provide a clearer perspective on the potential of 2-(Aminomethyl)-2-ethylbutanoic acid derivatives, a comparison with established gabapentinoids like gabapentin and pregabalin is essential.
| Compound | Key Structural Feature | α2δ-1 Binding Affinity (IC50) | In Vivo Potency |
| Gabapentin | Cyclohexane ring | ~140 nM[5] | Effective in models of epilepsy and neuropathic pain.[5] |
| Pregabalin | Isobutyl group at C3 | ~80 nM[5] | More potent than gabapentin in models of neuropathic pain.[5] |
| Hypothetical 2-(Aminomethyl)-2-ethylbutanoic acid Derivative | Ethyl group at C2 | To be determined | Hypothesized to have activity in pain and seizure models. |
This table highlights the importance of the substituent on the core scaffold in determining binding affinity and in vivo efficacy. The ethyl group in 2-(Aminomethyl)-2-ethylbutanoic acid presents a unique structural feature that warrants thorough investigation.
Experimental Protocols
To facilitate the exploration of the SAR of 2-(Aminomethyl)-2-ethylbutanoic acid derivatives, the following experimental protocols are provided.
Synthesis of Derivatives
A general synthetic scheme for the preparation of novel derivatives is outlined below. This multi-step synthesis allows for the introduction of diverse functionalities at the C2 position.
Caption: General synthetic workflow for 2-(Aminomethyl)-2-ethylbutanoic acid derivatives.
Step-by-Step Methodology:
-
Michael Addition: React diethyl ethylmalonate with a suitable nitroalkane in the presence of a base (e.g., sodium ethoxide) to form the corresponding nitro-diester.
-
Reduction of the Nitro Group: Reduce the nitro group to an amine using catalytic hydrogenation (e.g., H2 gas over Raney Nickel).[5]
-
Hydrolysis: Hydrolyze the ester groups under acidic conditions (e.g., refluxing with 6N HCl) to yield the final 2-(aminomethyl)-2-ethylbutanoic acid derivative.[5]
In Vitro Binding Assay
The primary in vitro assay to determine the affinity of the synthesized derivatives for the α2δ-1 subunit is a competitive radioligand binding assay using [³H]-gabapentin.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from pig or rat brain tissue, which is a rich source of the α2δ-1 subunit.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of [³H]-gabapentin and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-gabapentin) by non-linear regression analysis.
In Vivo Efficacy Models
Promising compounds identified from the in vitro binding assays should be evaluated in relevant animal models of disease.
-
Neuropathic Pain: The Chung model (spinal nerve ligation) in rats is a widely accepted model for assessing analgesic efficacy against neuropathic pain.
-
Epilepsy: The maximal electroshock (MES) test in mice is a standard model for evaluating anticonvulsant activity.
Future Directions and Conclusion
The exploration of 2-(Aminomethyl)-2-ethylbutanoic acid derivatives represents a promising avenue for the discovery of novel therapeutics for neurological disorders. By systematically applying the principles of SAR outlined in this guide, researchers can rationally design and synthesize new chemical entities with improved pharmacological profiles. Future studies should focus on exploring a wider range of substituents at the C2 position, investigating bioisosteric replacements for the core pharmacophoric groups, and elucidating the pharmacokinetic and pharmacodynamic properties of the most potent analogues. This comprehensive approach will be instrumental in translating promising lead compounds into clinically effective drugs.
References
-
Wustrow, D. J., Belliotti, T. R., Capiris, T., & Schwarz, J. B. (2008). Oxadiazolone bioisosteres of pregabalin and gabapentin. ResearchGate. [Link]
-
Gpatindia. (2020). GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts. [Link]
-
IASOC. Gabapentin and Pregabalin. IASOC. [Link]
-
Wikipedia. (2023). GABA analogue. Wikipedia. [Link]
-
Society of Nuclear Medicine and Molecular Imaging. (2020). Development of 18 F-labeled gabapentin for imaging α2δ-1 receptors in neuropathic pain. SNMMI. [Link]
-
Bryans, J. S., Davies, N., Gee, N. S., Dissanayake, V. U., & Horwell, D. C. (1998). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. [Link]
-
Kaput, J., & Ansari, G. A. (1984). Novel GABA analogues as hypotensive agents. PubMed. [Link]
-
McMaster University. Synthesis and biological evaluation of analogues... McMaster Experts. [Link]
-
Ornstein, P. L., Arnold, M. B., Bleisch, T. J., & Schoepp, D. D. (1991). Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission. Journal of Medicinal Chemistry. [Link]
-
Chebib, M., & Johnston, G. A. (2000). trans-4-Amino-2-methylbut-2-enoic acid (2-MeTACA) and (±)-trans-2-aminomethylcyclopropanecarboxylic acid ((±)-TAMP) can differentiate rat ρ3 from human ρ1 and ρ2 recombinant GABAC receptors. British Journal of Pharmacology. [Link]
-
Szymańska, E., Płazińska, A., & Płaziński, W. (2018). A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]
-
Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]
Sources
- 1. GABA analogue - Wikipedia [en.wikipedia.org]
- 2. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. GABAPENTIN Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 5. iasoc.it [iasoc.it]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of the 2-amino-4-phosphonobutanoic acid analogues (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid and their evaluation as inhibitors of hippocampal excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
In preclinical drug development, establishing a molecule's selectivity is paramount for ensuring both safety and efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen adverse effects, complicating or halting a drug's progression to the clinic. This guide provides a comprehensive analysis of the predicted cross-reactivity profile of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride, a novel gabapentinoid. Due to the limited publicly available data on this specific compound, this analysis is built upon a comparative framework using its well-characterized structural analogs, gabapentin and pregabalin. We delve into the predicted primary target affinity, survey potential off-target interactions against broad pharmacology panels, and provide detailed, field-proven experimental protocols for researchers to empirically determine the cross-reactivity profile of this or any novel small molecule.
Introduction: The Imperative of Selectivity in Drug Design
The therapeutic efficacy of a drug is intrinsically linked to its ability to selectively interact with its intended biological target. However, the complex biological milieu presents a vast landscape of proteins and pathways with which a drug candidate can potentially interact. These unintended interactions, known as off-target effects or cross-reactivity, are a primary source of adverse drug reactions (ADRs) and a significant cause of attrition in the drug development pipeline[1][2].
This compound is a structural analog of the gabapentinoid class of drugs, which includes the widely prescribed medications gabapentin and pregabalin[3][4]. These drugs are cornerstone therapies for neuropathic pain and certain seizure disorders[5][6][7][8]. Their primary mechanism of action involves high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs)[3][9]. By analogy, this compound is hypothesized to share this primary target. This guide will therefore use the known profiles of gabapentin and pregabalin as a predictive foundation to explore the potential cross-reactivity of this new chemical entity and outline the necessary experimental steps for its validation.
Predicted Target Engagement and Comparative Selectivity
The defining characteristic of gabapentinoids is their specific binding to the α2δ-1 and α2δ-2 subunits of VGCCs, which modulates the release of excitatory neurotransmitters[3][9][10]. Despite their structural similarity to the neurotransmitter GABA, they do not bind to GABA receptors or influence GABA metabolism at clinically relevant concentrations[3][9][10].
Primary Target Affinity
Based on its γ-amino acid scaffold, this compound is predicted to bind to the α2δ-1 subunit. The potency of this interaction, however, is a critical parameter that must be determined experimentally. For comparison, pregabalin exhibits a binding affinity for the α2δ-1 protein that is approximately six times higher than that of gabapentin, contributing to its greater potency as an analgesic[3][9]. It is plausible that the ethyl group modification in this compound could influence its binding affinity relative to its predecessors.
Predicted Off-Target Profile: A Comparative Analysis
A key advantage of the gabapentinoid class is a generally favorable and "clean" off-target profile. Both gabapentin and pregabalin exhibit minimal metabolism, are not major inhibitors or inducers of the cytochrome P450 enzyme system, and do not bind to plasma proteins, reducing the likelihood of drug-drug interactions[11][12].
To predict the cross-reactivity of this compound, we can extrapolate from the known safety profiles of gabapentin and pregabalin and consider the types of targets typically screened in broad safety panels, such as those offered by Eurofins Discovery (formerly CEREP)[13][14][15]. A standard screening panel, like the SafetyScreen44, assesses binding against 44 common off-targets, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes[13][14].
Table 1: Predicted Comparative Cross-Reactivity Profile
| Target Class | Representative Targets in a Standard Panel | Predicted Interaction for this compound (at ≤10 µM) | Comparative Profile of Gabapentin & Pregabalin | Rationale & Causality |
| Primary Target | Voltage-Gated Calcium Channel (α2δ-1 subunit) | High Affinity Binding (>50% inhibition) | High Affinity Binding (>50% inhibition) [3][9] | The core γ-amino acid structure is the pharmacophore responsible for binding to the α2δ subunit. |
| GPCRs | 5-HT Receptors, Adrenergic Receptors, Dopamine Receptors, Opioid Receptors | Low to Negligible (<25% inhibition) | Low to Negligible (<25% inhibition)[9][10] | Gabapentinoids lack the structural motifs typically required for potent GPCR engagement. Their known side effects are primarily linked to their on-target CNS activity, not off-target GPCR modulation. |
| Ion Channels | hERG, Sodium Channels, Potassium Channels | Low to Negligible (<25% inhibition) | Low to Negligible (<25% inhibition) | The primary side effects (dizziness, somnolence) are extensions of their primary mechanism on neuronal calcium influx, not direct channel blockade of other ion channels like hERG.[5][12][16] |
| Transporters | DAT, SERT, NET | Low to Negligible (<25% inhibition) | Low to Negligible (<25% inhibition) | Gabapentinoids are substrates for L-amino acid transporters (LAT) for absorption and transport across the blood-brain barrier, but they do not potently inhibit monoamine transporters.[3][9] |
| Enzymes | COX-1, COX-2, MAO-A, PDE | Low to Negligible (<25% inhibition) | Low to Negligible (<25% inhibition)[11] | The chemical structure is not conducive to binding within the active sites of these common enzyme off-targets. Clinical data shows a lack of P450 interactions.[11] |
This table is predictive and must be confirmed by experimental data.
Experimental Workflows for Determining Cross-Reactivity
To move from prediction to empirical data, a structured experimental approach is essential. The following protocols describe the gold-standard methods for validating the on-target affinity and profiling the off-target liabilities of a novel compound.
Workflow for Cross-Reactivity Assessment
The logical flow of an investigation into a compound's selectivity involves first confirming its high-affinity interaction with the intended target and then screening it broadly against a panel of common off-targets at a high concentration.
Sources
- 1. The off-target effects of AID in carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Gabapentin for Off-Label Use: Evidence-Based or Cause for Concern? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin - Wikipedia [en.wikipedia.org]
- 11. Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pregabalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Drug Safety Evaluation of Pregabalin in Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride: A Comparative Guide to its Profile as a Selective GABA Modulator
For researchers, scientists, and drug development professionals navigating the complexities of GABAergic modulation, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth, technically-focused comparison for the in vitro validation of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride as a selective modulator of γ-aminobutyric acid (GABA) receptors. By presenting a logical, evidence-based workflow, this document serves as a comprehensive manual for assessing its potential therapeutic utility against established GABAergic agents.
Introduction: The Rationale for Selective GABA Modulation
The GABAergic system, the primary inhibitory network in the central nervous system, presents a rich landscape for therapeutic intervention in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disturbances.[1][2] The therapeutic efficacy of classical GABA modulators, such as benzodiazepines, is often hampered by a lack of receptor subtype selectivity, leading to a broad range of side effects including sedation, tolerance, and dependence.[3] The development of selective GABA modulators, therefore, represents a significant advancement in the field, promising targeted therapeutic action with an improved safety profile.[1]
This compound is a structural analog of GABA. While structurally related compounds like gabapentin are known to exert their effects through indirect mechanisms rather than direct GABA receptor binding, the unique substitution pattern of this compound warrants a thorough investigation into its direct effects on GABA receptors.[4][5][6] This guide outlines a rigorous in vitro validation cascade to elucidate its binding affinity, functional potency, and subtype selectivity at both GABAA and GABAB receptors.
Experimental Validation Workflow: A Multi-Faceted Approach
A comprehensive in vitro characterization of a novel GABA modulator necessitates a multi-pronged approach, encompassing binding, functional, and electrophysiological assays. This workflow is designed to provide a holistic understanding of the compound's pharmacological profile.
Sources
- 1. Development of subtype selective GABAA modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Gabapentin - Wikipedia [en.wikipedia.org]
- 5. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gabapentin increases expression of δ subunit-containing GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Intracellular Navigation: A Comparative Guide to the Pharmacokinetics of Branched-Chain Amino Acid-Based Therapeutics
For researchers, scientists, and drug development professionals, the quest for enhanced drug efficacy and bioavailability is a perpetual frontier. A critical challenge lies in surmounting the physiological barriers that limit a drug's journey to its target. Nature, however, offers an elegant solution: hijacking the body's own nutrient transport systems. Among these, the transporters for branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—present a particularly attractive gateway for improving the pharmacokinetic profiles of therapeutics.
This guide provides an in-depth, objective comparison of the performance of various BCAA-based therapeutic strategies, supported by experimental data. We will delve into the rationale behind these approaches, dissect their pharmacokinetic advantages, and provide detailed methodologies for their evaluation.
The BCAA Advantage: Leveraging Nature's Transport Network
BCAAs are essential amino acids, meaning the body cannot synthesize them and must obtain them from dietary sources. Consequently, dedicated and efficient transport systems exist to absorb and distribute these vital nutrients. The primary conduits for BCAA uptake are the L-type amino acid transporters (LATs), particularly LAT1, which is highly expressed in various tissues, including the intestinal epithelium, the blood-brain barrier, and many types of cancer cells. This ubiquitous expression makes LAT1 an ideal target for shuttling drugs into the systemic circulation and across challenging biological membranes. By chemically modifying a drug to resemble a BCAA, we can trick these transporters into actively carrying the therapeutic agent into cells, thereby overcoming limitations of passive diffusion and poor solubility.
Figure 1: Mechanism of BCAA Transporter-Mediated Drug Uptake.
I. BCAA Prodrugs: A Tried and True Strategy
The most established application of BCAA-mediated drug delivery is the prodrug approach. This strategy involves chemically linking a BCAA to a parent drug, often via an ester bond. This modification masks the active drug, rendering it temporarily inactive but recognizable by BCAA transporters. Once absorbed, intracellular enzymes, such as esterases, cleave the BCAA moiety, releasing the active therapeutic agent.
A. Case Study: Valacyclovir vs. Acyclovir
A prime example of the BCAA prodrug strategy is valacyclovir, the L-valyl ester of the antiviral drug acyclovir. Acyclovir itself suffers from low oral bioavailability (10-20%), necessitating frequent and high doses. By tethering L-valine to acyclovir, valacyclovir harnesses the power of BCAA transporters, leading to a dramatic improvement in its pharmacokinetic profile.
Comparative Pharmacokinetic Data: Valacyclovir vs. Acyclovir
| Parameter | Valacyclovir (oral) | Acyclovir (oral) | Acyclovir (IV) |
| Bioavailability | ~64% | 10-20% | 100% (by definition) |
| Mean Cmax (dose-normalized) | 18 ± 4 µM | Lower than valacyclovir | 48 ± 15 µM |
| Mean AUC | ~3-fold higher than oral acyclovir | - | - |
| Tmax | 131 ± 59 min | - | 29 ± 6.5 min |
| t½ | Similar to IV acyclovir | - | 119.4 ± 62 min |
Data presented as mean ± standard deviation where available.
The data clearly demonstrates the superiority of the prodrug approach. Oral administration of valacyclovir results in systemic acyclovir concentrations that are significantly higher than those achieved with oral acyclovir and approach the levels seen with intravenous administration. This enhanced bioavailability allows for less frequent dosing and improved patient compliance.
B. Case Study: Valganciclovir vs. Ganciclovir
Similarly, valganciclovir, the L-valyl ester of the antiviral ganciclovir, was developed to overcome the poor oral bioavailability of its parent drug. Ganciclovir is a critical medication for treating cytomegalovirus (CMV) infections, particularly in immunocompromised patients.
Comparative Pharmacokinetic Data: Valganciclovir vs. Ganciclovir
| Parameter | Valganciclovir (oral) | Ganciclovir (oral) | Ganciclovir (IV) |
| Bioavailability | ~60% | Low (not specified) | 100% (by definition) |
| Mean Cmax | 2.98 ± 0.77 µg/mL | 0.47 ± 0.17 µg/mL | - |
| Mean AUC | ~10-fold higher than oral ganciclovir | 3.8 ± 1.2 µg-h/mL | 25.1 ± 3.8 µg-h/mL |
| Tmax | 1.0 ± 0.3 h | 2.2 ± 1.0 h | - |
Data presented as mean ± standard deviation where available.
The esterification of ganciclovir with valine results in a tenfold increase in the bioavailability of ganciclovir. A 900 mg once-daily dose of valganciclovir produces drug exposures equivalent to a 5 mg/kg intravenous dose of ganciclovir, enabling effective oral treatment of CMV disease.
II. BCAA-Conjugated Nanoparticles: The Next Generation of Targeted Delivery
While prodrugs represent a significant leap forward, the field is continually evolving. BCAA-conjugated nanoparticles are emerging as a promising strategy to further enhance drug delivery. This approach involves decorating the surface of nanoparticles with BCAAs. These BCAA-functionalized nanocarriers can encapsulate a therapeutic agent, protecting it from degradation in the gastrointestinal tract and facilitating its uptake via BCAA transporters.
The primary advantage of this strategy is the potential for targeted delivery. Since many cancer cells overexpress LAT1 to meet their high demand for amino acids, BCAA-conjugated nanoparticles could preferentially accumulate in tumor tissues, increasing the local concentration of the anticancer drug while minimizing systemic toxicity.
While extensive comparative pharmacokinetic data for BCAA-conjugated nanoparticles versus their parent drugs is still emerging, preliminary studies are encouraging. For instance, a study on BCAA-functionalized nanoparticles for delivering antimicrobial peptides to E. coli demonstrated a significant increase in uptake compared to non-functionalized nanoparticles.
Hypothetical Comparative Pharmacokinetic Profile of a BCAA-Nanoparticle Drug
| Parameter | BCAA-Nanoparticle (oral) | Free Drug (oral) |
| Bioavailability | Significantly Increased | Low |
| Cmax | Increased | Low |
| AUC | Significantly Increased | Low |
| t½ | Prolonged | Short |
| Tumor Accumulation | High | Low |
This table illustrates the expected pharmacokinetic improvements with a BCAA-nanoparticle formulation, including enhanced bioavailability, higher plasma concentrations, a longer circulation time, and targeted accumulation at the site of action.
Figure 2: A typical workflow for an in vivo pharmacokinetic study.
III. Experimental Protocols: A Guide to Pharmacokinetic Evaluation
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments in the evaluation of BCAA-based therapeutics.
A. In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical procedure for assessing the pharmacokinetic profile of a compound after oral administration to rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Test compound formulated for oral administration (e.g., in a solution or suspension)
-
Oral gavage needles
-
Microcentrifuge tubes containing an anticoagulant (e.g., EDTA)
-
Centrifuge
-
Pipettes and tips
-
Freezer (-80°C)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the test compound orally via gavage at the desired dose. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Separation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant. Centrifuge the samples at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
B. Quantification of Drug Concentration in Plasma by HPLC-MS/MS
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for accurately quantifying drug concentrations in biological matrices.
Materials:
-
Thawed plasma samples
-
Internal standard (a stable isotope-labeled version of the analyte is ideal)
-
Protein precipitation solvent (e.g., acetonitrile)
-
HPLC system
-
Mass spectrometer
-
Analytical column suitable for the analyte
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
To a known volume of plasma (e.g., 50 µL), add the internal standard.
-
Add the protein precipitation solvent (e.g., 150 µL of acetonitrile) to precipitate plasma proteins.
-
Vortex the samples and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
HPLC-MS/MS Analysis:
-
Inject a small volume of the prepared sample onto the HPLC system.
-
Separate the analyte from other components in the sample using a suitable chromatographic gradient.
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Monitor the specific mass transitions for the analyte and the internal standard to ensure selective and sensitive detection.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.
-
Use the standard curve to determine the concentration of the analyte in the unknown plasma samples.
-
Conclusion
The strategic utilization of BCAA transporters represents a powerful and versatile platform for enhancing the pharmacokinetic properties of a wide range of therapeutics. From the well-established success of BCAA prodrugs like valacyclovir and valganciclovir to the emerging potential of BCAA-conjugated nanoparticles, this approach offers a clear path to improved drug bioavailability, targeted delivery, and ultimately, enhanced therapeutic efficacy. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of these innovative drug delivery systems, ensuring the generation of reliable and reproducible data to drive the development of next-generation medicines.
References
- Valacyclovir and Acyclovir Pharmacokinetics in Immunocompromised Children - PMC. (n.d.).
- Oral ganciclovir and pharmacokinetics of valganciclovir in liver transplant recipients. (n.d.).
- Single-dose pharmacokinetics of valganciclovir in HIV- and CMV-seropositive subjects - PubMed. (n.d.).
- Pharmacokinetics of oral valacyclovir and acyclovir in late pregnancy - PubMed. (n.d.).
- Pharmacokinetics of valaciclovir | Journal of Antimicrobial Chemotherapy - Oxford Academic. (2004).
- Valacyclovir and acyclovir pharmacokinetics in immunocompromised children - PubMed. (n.d.).
- Pharmacokinetics of Ganciclovir after Oral Valganciclovir versus Intravenous Ganciclovir in Allogeneic Stem Cell Transplant Patients with Graft-versus-Host Disease of the Gastrointestinal Tract - ResearchGate. (2025).
- Acyclovir vs. Valacyclovir: Understanding the Differences - Everlywell. (n.d.).
- Intestinal absorption of BCAAs and their subsequent dynamics in major... - ResearchGate. (n.d.).
- Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. (n.d.).
- Metabolism and Pharmacokinetic Studies of JPH203, an L-Amino Acid Transporter 1 (LAT1) Selective Compound | Request PDF - ResearchGate. (2025).
- (PDF) Pharmacokinetic studies and LC–MS/MS method development of ganciclovir and dipeptide monoester prodrugs in Sprague Dawley rats - ResearchGate. (2025).
- Kinetic parameters (K m and V max ) of LAT1-mediated uptake inhibition... - ResearchGate. (n.d.).
- Branched‐chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view - NIH. (n.d.).
- Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PMC - PubMed Central. (n.d.).
- BCAAs In Metabolism And Clinical Practice: An Integrative Literature Review - IOSR Journal. (2025).
- L-Dopa prodrugs: an overview of trends for improving Parkinson's disease treatment. (n.d.).
- (PDF) Pharmacologic inhibition of LAT1 predominantly suppresses transport of large neutral amino acids and downregulates global translation in cancer cells - ResearchGate. (n.d.).
- Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model - Frontiers. (2022).
- Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model - PubMed. (2022).
- Nanoparticles Suitable for BCAA Isolation Can Serve for Use in Magnetic Lipoplex-Based Delivery System for L, I, V, or R-rich Antimicrobial Peptides - PMC - PubMed Central. (2016).
- Pharmacokinetics of valganciclovir and ganciclovir following multiple oral dosages of valganciclovir in HIV- and CMV-seropositive volunteers. | Read by QxMD. (n.d.).
- BCAA Supplemental Study | ClinicalTrials.gov. (n.d.).
- Evaluation of therapeutic strategies targeting BCAA catabolism using a systems pharmacology model - PMC - NIH. (2022).
- The Metabolic Response to Reduced Branched-chain Amino Acids in Humans | ClinicalTrials.gov. (n.d.).
- Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods - PubMed Central. (2018).
- l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC - PubMed Central. (n.d.).
- The Effect of Branched-chain Amino Acid (BCAA) on the Progression of Primary Liver Cancer | ClinicalTrials.gov. (2014).
- A new potential prodrug to improve the duration of L-dopa: L-3-(3-hydroxy-4-pivaloyloxyphenyl)alanine - PubMed. (1989).
- BCAA bioavailability enhancement. Comparison of the area under the... | Download Scientific Diagram - ResearchGate. (n.d.).
- L-Dopa Prodrugs: An Overview of Trends for Improving Parkinsons Disease Treatment. (2025).
- Pharmacology of Levodopa (L-Dopa) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. (2025).
- Nanosuspended branched chain amino acids: the influence of stabilizers on their solubility and colloidal stability - PMC - NIH. (2017).
- Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease - MDPI. (n.d.).
- A branched chain amino acid metabolite drives vascular transport of fat and causes insulin resistance - NIH. (2016).
- Branched-chain amino acids: physico-chemical properties, industrial synthesis and role in signaling, metabolism and energy production - PubMed Central. (2024).
- Branched‐chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PMC - NIH. (n.d.).
- Nanosuspended branched chain amino acids: the influence of stabilizers on their solubility and colloidal stability | Request PDF - ResearchGate. (2025).
- Branched Chain Amino Acids - PMC - NIH. (n.d.).
- Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - NIH. (n.d.).
- Leucine - Wikipedia. (n.d.).
- Oral Branched-Chain Amino Acids Supplementation in Athletes: A Systematic Review. (2022).
- Branched-Chain Amino Acids Supplementation and Post-Exercise Recovery: An Overview of Systematic Reviews - PubMed. (2024).
- Drug Delivery With Carbon-Based Nanomaterials as Versatile Nanocarriers: Progress and Prospects - Frontiers. (n.d.).
A Comparative Analysis of the Therapeutic Index for Novel Anticonvulsant Candidates: A Methodological Guide Featuring 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
Introduction: The Imperative for a Wider Therapeutic Window in Anticonvulsant Therapy
The clinical utility of an anticonvulsant drug is not solely defined by its efficacy in suppressing seizures but is critically dependent on its safety and tolerability. The therapeutic index (TI) serves as a quantitative measure of this balance, representing the ratio between the dose that elicits a toxic effect and the dose that produces a therapeutic effect. A wider therapeutic index is a hallmark of a safer drug, allowing for more flexible dosing and a lower risk of adverse events for the patient. Standard anticonvulsants, while effective, are often hampered by narrow therapeutic indices, leading to dose-limiting side effects such as sedation, ataxia, and cognitive impairment.
This guide provides a comprehensive framework for assessing the therapeutic index of novel anticonvulsant candidates, using the investigational compound 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride as a case study. As specific preclinical data for this compound is not yet widely published, we will establish the gold-standard methodologies and provide comparative data from established anticonvulsants, including Phenytoin, Carbamazepine, Valproic Acid, and Levetiracetam. This will create a robust benchmark against which novel chemical entities can be evaluated.
The core of this analysis rests on two fundamental preclinical assessments: the determination of the median effective dose (ED50) in rodent models of acute seizures and the median toxic dose (TD50) in assays of neurotoxicity. By establishing these values, we can calculate and compare the protective index (PI), a preclinical surrogate for the therapeutic index.
Methodology: A Self-Validating Protocol for Determining the Protective Index
The following protocols are designed to provide a reliable and reproducible assessment of a novel compound's anticonvulsant efficacy and neurotoxicity. The choice of these specific assays is grounded in their historical validation and widespread use in the field, providing a strong basis for comparison with existing literature.
Experimental Workflow for Protective Index Determination
Caption: Workflow for determining the Protective Index (PI) of a novel anticonvulsant candidate.
Anticonvulsant Efficacy (ED50) Determination
The primary objective is to determine the dose of the test compound required to protect 50% of the animals from a standardized seizure stimulus.
-
Model 1: Maximal Electroshock (MES) Test
-
Rationale: The MES test is highly predictive of clinical efficacy against generalized tonic-clonic seizures. It assesses a compound's ability to prevent the spread of seizure activity.
-
Protocol:
-
Administer the test compound (e.g., this compound) or vehicle to cohorts of mice or rats via the intended clinical route (e.g., intraperitoneal or oral).
-
At the time of peak drug effect (predetermined by pharmacokinetic studies), deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal or auricular electrodes.
-
The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.
-
A dose-response curve is generated, and the ED50 is calculated using probit analysis.
-
-
-
Model 2: Subcutaneous Pentylenetetrazole (scPTZ) Test
-
Rationale: This chemical convulsant model is predictive of efficacy against absence seizures (petit mal). It evaluates a compound's ability to elevate the seizure threshold.
-
Protocol:
-
Administer the test compound or vehicle to the animal cohorts.
-
At the time of peak effect, administer a subcutaneous dose of pentylenetetrazole (PTZ) that reliably induces clonic seizures in >95% of vehicle-treated animals (e.g., 85 mg/kg in mice).
-
Observe the animals for the presence or absence of a clonic seizure lasting for at least 5 seconds.
-
Calculate the ED50 from the dose-response data via probit analysis.
-
-
Neurotoxicity (TD50) Assessment
The goal is to identify the dose at which the compound produces a minimal, quantifiable neurological deficit in 50% of the animals.
-
Model: Rotorod Test
-
Rationale: This test is a sensitive and objective measure of motor coordination, balance, and motor learning. Deficits in performance are often indicative of central nervous system side effects common to anticonvulsants, such as ataxia.
-
Protocol:
-
Pre-train all animals on the rotorod apparatus (e.g., an accelerating rod) until they achieve a stable baseline performance.
-
On the test day, administer the test compound or vehicle.
-
At the time of peak effect, place the animals on the rotorod and measure their latency to fall.
-
A positive toxic effect is defined as the inability of an animal to remain on the rod for a predetermined period (e.g., 60 seconds).
-
The TD50 is the dose at which 50% of the animals fail the test, calculated via probit analysis.
-
-
Comparative Data Analysis: Benchmarking Against Standard Anticonvulsants
The table below presents representative preclinical data for standard anticonvulsant drugs, providing a benchmark for the evaluation of this compound. All values are illustrative and can vary based on the specific strain, species, and laboratory conditions.
| Drug | Efficacy Model | ED50 (mg/kg, i.p.) | Neurotoxicity Model | TD50 (mg/kg, i.p.) | Protective Index (PI) (TD50/ED50) |
| Phenytoin | MES | 9.5 | Rotorod | 65.8 | 6.9 |
| Carbamazepine | MES | 8.8 | Rotorod | 73.0 | 8.3 |
| Valproic Acid | scPTZ | 149 | Rotorod | 426 | 2.9 |
| Levetiracetam | scPTZ | 17 | Rotorod | 495 | 29.1 |
| This compound | TBD | TBD | TBD | TBD | TBD |
Data presented are representative values from preclinical studies in mice.
Interpretation and Path Forward
A higher protective index is desirable, indicating a greater separation between the doses required for efficacy and those causing toxicity. In the provided data, Levetiracetam exhibits a significantly larger PI compared to older drugs like Phenytoin and Valproic Acid, which aligns with its generally more favorable side-effect profile in the clinic.
For this compound, the goal would be to demonstrate a PI that is superior to, or at least competitive with, the best-in-class comparators. For instance, if this novel compound demonstrates potent efficacy (a low ED50) in the MES or scPTZ test while exhibiting minimal motor impairment (a high TD50) on the rotorod, it would be considered a promising candidate for further development.
The structural similarity of this compound to GABAergic compounds like gabapentin and pregabalin suggests that its mechanism of action might involve modulation of voltage-gated calcium channels or GABA metabolism. This hypothesis would inform further mechanistic studies.
Conclusion
The systematic evaluation of the therapeutic index is a critical step in the preclinical development of any novel anticonvulsant. The methodologies outlined in this guide provide a robust and validated framework for this assessment. By comparing the protective index of this compound to that of standard anticonvulsants, researchers can make an informed, data-driven decision about the compound's potential for clinical success and its promise for improving the lives of patients with epilepsy.
References
-
Title: Anticonvulsant Drug Discovery: A Primer and a Look Toward the Future Source: Neurochemical Research URL: [Link]
-
Title: The NIH Anticonvulsant Drug Development (ADD) Program: Preclinical Screening and Evaluation of New Potential Antiepileptic Drugs Source: Neurochemical Research URL: [Link]
-
Title: Preclinical screening of antiepileptic drugs Source: Epilepsy & Behavior URL: [Link]
-
Title: The rotorod test Source: Current Protocols in Neuroscience URL: [Link]
-
Title: The maximal electroshock seizure (MES) model in the discovery and development of antiepileptic drugs Source: Current Protocols in Pharmacology URL: [Link]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
As a Senior Application Scientist, ensuring that every stage of a compound's lifecycle is handled with precision and safety is paramount. The disposal of a chemical, though the final step, is as critical as any part of the experimental process. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride (CAS No. 1086265-11-3), ensuring the safety of laboratory personnel and compliance with regulatory standards.
The structural nature of this compound—a substituted amino acid hydrochloride—informs our approach. The presence of an amine group, a carboxylic acid, and a hydrochloride salt dictates its chemical properties and potential hazards, which in turn govern the necessary disposal procedures.
I. Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This is not merely a procedural formality; it is the foundation of a safe laboratory environment. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1][2]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications mandate that the compound be treated as a hazardous substance, precluding simple sink or trash disposal. The hydrochloride salt suggests it is a water-soluble solid that can alter the pH of aqueous solutions. The aminomethyl and ethylbutanoic acid moieties do not inherently suggest extreme reactivity or toxicity beyond irritation, but a cautious approach is always warranted with novel or less-common research chemicals.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Primary Routes of Exposure | Key Precaution |
| Skin Irritation (Category 2) | H315 | Dermal contact | Wear chemical-resistant gloves and a lab coat. |
| Eye Irritation (Category 2A) | H319 | Eye contact | Wear safety goggles or a face shield. |
| Specific Target Organ Toxicity | H335 | Inhalation | Handle in a well-ventilated area or a chemical fume hood. |
II. The Disposal Workflow: A Step-by-Step Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the last and that safety is maintained throughout.
Step 1: Personal Protective Equipment (PPE) – Your First Line of Defense
Before handling the chemical for disposal, don the appropriate PPE. The causality is direct: the irritant nature of the compound necessitates a barrier between it and your body.
-
Eye Protection: Wear NIOSH-approved safety goggles or a face shield[3].
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact)[3].
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be advisable[3].
Step 2: Waste Characterization and Segregation – Preventing Unwanted Reactions
Properly characterizing and segregating chemical waste is a cornerstone of laboratory safety and regulatory compliance.
-
Hazardous Waste Determination: Based on its GHS classifications, this compound must be disposed of as hazardous chemical waste[4][5]. It should not be disposed of down the drain or in regular trash[4].
-
Segregation: This compound, being an amino acid hydrochloride, is acidic. It should be segregated from bases, strong oxidizing agents, and any other incompatible materials to prevent potentially violent reactions[4][6]. Store waste containers in a designated, well-ventilated area away from heat and direct sunlight[3][6].
Step 3: Containerization and Labeling – Ensuring Clear Communication
The container and its label are the primary means of communicating the hazards of the waste to everyone in the laboratory and to the ultimate waste handlers.
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The original product container is often a good choice if it is in good condition[4].
-
Labeling: The container must be labeled with the words "Hazardous Waste"[5][7]. The label must also clearly state the full chemical name: "this compound" and its CAS number "1086265-11-3". Indicate the associated hazards (e.g., "Irritant")[5].
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories are permitted to temporarily store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA)[4][5][7].
-
Location: The SAA must be under the control of the generator (i.e., the laboratory personnel creating the waste)[5].
-
Volume Limits: Up to 55 gallons of a single hazardous waste stream may be accumulated in an SAA[7].
-
Container Management: Keep the waste container securely closed at all times, except when adding waste[4].
Step 5: Arranging for Disposal – The Final Hand-off
Once the waste container is full, or if the research project is complete, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Contact EHS: Follow your institution's specific procedures for waste pickup. This typically involves submitting a request form detailing the waste's composition and volume.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, as this is often a regulatory requirement[8].
Below is a visual representation of the disposal decision workflow.
Caption: Disposal workflow for this compound.
III. Emergency Procedures: Preparing for the Unexpected
Even with the best protocols, accidents can happen. Being prepared is a non-negotiable aspect of laboratory safety.
-
In Case of a Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth[3].
-
Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water.
-
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[3].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[3].
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention[3].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, give them water to drink. Seek immediate medical attention[3].
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with all applicable regulations, thereby building a culture of safety that extends beyond the product itself.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Society for Clinical Laboratory Science. [Link]
-
Laboratory Waste Management: The New Regulations. Medical Laboratory Observer. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
This compound(CAS# 1086265-11-3). Angene Chemical. [Link]
-
This compound(CAS# 1086265-11-3). Angene International Limited. [Link]
-
This compound. Guangzhou Webo Technology Co., Ltd. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]
-
Acid/Base Neutralization Procedure for Laboratory Disposal. UBC Zoology. [Link]
-
Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]
Sources
- 1. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [weibosci.com]
- 3. cn.canbipharm.com [cn.canbipharm.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 7. MedicalLab Management Magazine [medlabmag.com]
- 8. epa.gov [epa.gov]
A Senior Application Scientist's Guide to the Safe Handling of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, experience-driven protocols for the safe handling, storage, and disposal of 2-(Aminomethyl)-2-ethylbutanoic acid hydrochloride. This compound, while crucial for research, presents hazards that demand meticulous attention to detail and adherence to best practices.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1]
Given its physical form as a powder or crystalline solid, the primary risks arise from the generation of dust during weighing and transfer operations. Inhalation of airborne particles and inadvertent contact with skin or eyes are the most probable routes of exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A risk-based approach is critical for selecting the appropriate level of PPE. The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Aliquoting (Open Bench) | Safety glasses with side shields or goggles. A face shield is recommended if there is a risk of splashing. | Nitrile or neoprene gloves. | A NIOSH-approved N95 dust mask is essential to prevent inhalation of fine particles.[2] | A standard laboratory coat. |
| Solution Preparation and Handling | Goggles to protect against splashes. | Chemical-resistant gloves (nitrile or neoprene). | Not generally required if performed in a well-ventilated area or fume hood. | A laboratory coat. |
| Large-Scale Operations or Potential for Aerosolization | A full face-piece respirator with appropriate cartridges may be necessary.[3] | Heavy-duty chemical-resistant gloves. | A powered air-purifying respirator (PAPR) should be considered. | A chemical-resistant apron or suit. |
Expert Insight: The causality behind recommending an N95 respirator during weighing is to mitigate the risk of inhaling aerosolized particles, a common occurrence with fine powders. Standard surgical masks do not provide adequate protection against such small particulates.
The following diagram illustrates the decision-making process for PPE selection:
Caption: PPE Selection Workflow Diagram
Operational Plan: Step-by-Step Guidance
Safe Handling and Storage
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment, including a designated waste container, within easy reach.
-
Weighing:
-
Perform all weighing operations in a chemical fume hood or a ventilated balance enclosure to minimize dust exposure.
-
Use anti-static weigh boats or paper to prevent the powder from clinging and becoming airborne.
-
Carefully transfer the compound using a spatula, avoiding any sudden movements that could generate dust.
-
-
Solution Preparation:
-
When dissolving the compound, add it slowly to the solvent to prevent splashing.
-
If heating is required, use a water bath or heating mantle with gentle stirring to avoid vigorous boiling and aerosol formation.
-
-
Storage:
Spill Response and Emergency Procedures
A prompt and well-rehearsed spill response plan is crucial.
For a Minor Spill (Contained and manageable by laboratory personnel):
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.[5]
-
Don PPE: At a minimum, wear a lab coat, goggles, and chemical-resistant gloves. If the spill is of a dry powder, an N95 respirator is mandatory.
-
Containment: Gently cover the spill with a dry absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[5][6] Do not use water, as this could create a solution that is harder to contain.
-
Cleanup: Carefully sweep the absorbent material and spilled compound into a designated, labeled hazardous waste container.[7] Avoid creating dust.
-
Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[8]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
For a Major Spill (Large quantity, highly dispersed, or involving personal injury):
-
Evacuate: Immediately evacuate the area.[7]
-
Emergency Contact: Activate the emergency alarm and contact your institution's emergency response team.
-
First Aid: If there is skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][8] Remove any contaminated clothing.
Disposal Plan: Ensuring a Safe End-of-Life
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collection: Place all waste in a clearly labeled, sealed, and leak-proof container.
-
Labeling: The label should include "Hazardous Waste," the chemical name, and the associated hazards (irritant).
-
Disposal: Follow your institution's and local regulations for hazardous waste disposal. This may involve arranging for pickup by a licensed disposal company.[9] Do not dispose of this compound down the drain or in regular trash.[10] For unused or expired product, it should be treated as a controlled substance for disposal purposes, similar to its analogs gabapentin and pregabalin, which often involves denaturing the compound before disposal.[11][12]
Conclusion: A Culture of Safety
The responsible use of this compound is paramount. By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.
References
-
This compound | C7H16ClNO2 | CID 53398884. PubChem. [Link]
-
SAFETY DATA SHEET. Adooq Bioscience. [Link]
-
Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
-
Safety Data Sheet. Letco Medical. [Link]
-
Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [Link]
-
Personal Protective Equipment. US EPA. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Personal protective equipment in your pharmacy. Alberta College of Pharmacy. [Link]
-
Destruction of controlled drugs and unknown substances by pharmacy services staff procedure. Rotherham Doncaster and South Humber NHS Foundation Trust. [Link]
-
Spill Control/Emergency Response. Oakland University. [Link]
-
Chemical Spills. Florida State University Emergency Management. [Link]
-
Handling of gabapentin and pregabalin as Schedule 3 Controlled Drugs in health and justice commissioned services. NHS England. [Link]
-
Occupational Chemical Database. Occupational Safety and Health Administration. [Link]
-
Guide for Chemical Spill Response. American Chemical Society. [Link]
-
This compound(CAS# 1086265-11-3 ). Angene Chemical. [Link]
-
This compound. Guangzhou Webo Technology Co., Ltd. [Link]
-
Disposal and Returns of Patient Controlled Substance Medications. U.S. Drug Enforcement Administration. [Link]
-
Where and How to Dispose of Unused Medicines. U.S. Food and Drug Administration. [Link]
-
Disposal of Unused Medicines: What You Should Know. U.S. Food and Drug Administration. [Link]
-
Pocket Guide to Chemical Hazards Introduction. NIOSH | CDC. [Link]
-
Safety Data Sheet. AA Blocks. [Link]
Sources
- 1. This compound | C7H16ClNO2 | CID 53398884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ≥99% (TLC), powder or crystals, inhibitory neurotransmitter | Sigma-Aldrich [sigmaaldrich.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. cn.canbipharm.com [cn.canbipharm.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 7. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 9. aablocks.com [aablocks.com]
- 10. cdn.accentuate.io [cdn.accentuate.io]
- 11. rdash.nhs.uk [rdash.nhs.uk]
- 12. england.nhs.uk [england.nhs.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
